Cloticasone Propionate
Description
Properties
IUPAC Name |
[(6S,8S,9R,10S,11S,13S,14S,16R,17R)-17-(chloromethylsulfanylcarbonyl)-6,9-difluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31ClF2O5S/c1-5-20(31)33-25(21(32)34-12-26)13(2)8-15-16-10-18(27)17-9-14(29)6-7-22(17,3)24(16,28)19(30)11-23(15,25)4/h6-7,9,13,15-16,18-19,30H,5,8,10-12H2,1-4H3/t13-,15+,16+,18+,19+,22+,23+,24+,25+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVLBCBPGBUAVJQ-CENSZEJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C)C(=O)SCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2C[C@@H](C4=CC(=O)C=C[C@@]43C)F)F)O)C)C)C(=O)SCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31ClF2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
80486-69-7 | |
| Record name | Cloticasone propionate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080486697 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CLOTICASONE PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/633N8637G3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Fluticasone Propionate synthesis pathway and impurities
An In-depth Technical Guide to the Synthesis and Impurities of Fluticasone (B1203827) Propionate (B1217596)
Introduction
Fluticasone propionate is a potent synthetic corticosteroid of the glucocorticoid family, widely utilized for its anti-inflammatory properties.[1][2] It is a cornerstone in the management of asthma and allergic rhinitis and is also used topically for various dermatological conditions.[2][3] The intricate molecular structure of fluticasone propionate necessitates a multi-step synthesis process where precise control over reaction conditions is critical to ensure the purity and efficacy of the final active pharmaceutical ingredient (API).[4] This guide provides a detailed overview of a common synthesis pathway for fluticasone propionate, an analysis of the impurities that can arise during its manufacture, and the experimental methodologies for its synthesis and the preparation of its related substances.
Core Synthesis Pathway of Fluticasone Propionate
The chemical synthesis of fluticasone propionate is a complex process, with several reported routes. A prevalent and well-documented method starts from flumethasone (B526066), a related corticosteroid, which already contains the core steroid structure with the desired fluorine substitutions at the 6α and 9α positions.[1][5] The synthesis primarily involves the chemical transformation of the C-17 side chain.
The key transformations in this pathway include:
-
Oxidative Cleavage : The dihydroxyacetone side chain at C-17 of flumethasone is cleaved to form the 17β-carboxylic acid.
-
Thiocarboxylic Acid Formation : The resulting carboxylic acid is converted into a thiocarboxylic acid.
-
Propionylation : The tertiary hydroxyl group is esterified to introduce the propionate group.
-
Fluoromethylation : The final step involves the alkylation of the thioacid with a fluoromethylating agent to yield fluticasone propionate.
Experimental Protocols for Synthesis
Detailed experimental procedures are crucial for the successful synthesis of fluticasone propionate and its intermediates. The following protocols are based on documented laboratory-scale synthesis.
Synthesis of Compound I (17β-Carboxylic Acid Intermediate)
This protocol describes the oxidative cleavage of flumethasone to yield the key carboxylic acid intermediate.[6][7]
-
Materials :
-
Flumethasone: 30.0 g
-
Tetrahydrofuran (B95107) (THF): 165 mL
-
Periodic Acid: 25.0 g
-
Purified Water
-
-
Procedure :
-
In a 1.0 L three-necked reaction flask, dissolve 30.0 g of flumethasone in 165 mL of tetrahydrofuran with stirring.
-
Separately, dissolve 25.0 g of periodic acid in 225 mL of water.
-
Slowly add the periodic acid solution to the reaction flask, maintaining the temperature between 0-20°C.
-
Allow the reaction to proceed for 2 hours at 0-20°C.
-
After the reaction is complete, add 225 mL of purified water to the reaction mixture.
-
Maintain the temperature at 0-20°C and continue stirring for 40 minutes to induce crystallization.
-
Collect the precipitate by suction filtration.
-
Wash the filter cake with 90 mL of water.
-
Dry the filter cake at 40°C to obtain the off-white solid product.
-
| Product | Yield | Purity | Reference |
| Compound I | 99.12% | 98% | [6][7] |
Impurities in Fluticasone Propionate Synthesis
The manufacturing process of fluticasone propionate can lead to the formation of several impurities. These can be unreacted starting materials, intermediates, by-products from side reactions, or degradation products.[8] Regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP) specify limits for these impurities.[8]
Below is a table summarizing some of the known impurities of fluticasone propionate.
| Impurity Name | Chemical Name | Molecular Formula | CAS Number | Reference |
| Impurity A (EP) | 6α,9-Difluoro-11β-hydroxy-16α-methyl-3-oxo-17-(propanoyloxy)androsta-1,4-diene-17β-carboxylic acid | C₂₄H₂₈F₂O₆ | 65429-42-7 | [9] |
| Impurity B (EP) | 6α,9-Difluoro-11β-hydroxy-16α-methyl-3-oxo-17-(propanoyloxy)androsta-1,4-dien-17β-carbo(thioperoxoic) SO-Acid | C₂₄H₃₀F₂O₆S | 948566-12-9 | [10] |
| Impurity E (EP) | Not specified | C₂₅H₃₃F₃O₅S | 105613-90-9 | [10] |
| Impurity G (EP) | Not specified | C₄₃H₅₁F₅O₈S | 220589-37-7 | [10] |
| Impurity I (EP) | Not specified | C₄₈H₅₈F₄O₁₀S₃ | 960071-64-1 | [10] |
| Impurity K (EP) | Not specified | C₂₅H₃₁ClF₂O₅S | Not Available | [10] |
| Fluticasone Related Compound B (USP) | (6α,11β,16α,17α)-6,9-Difluoro-11-hydroxy-16-Methyl-spiro[androsta-1,4-diene-17,5'-[6][11]oxathiolane]-2',3,4'-trione | C₂₂H₂₄F₂O₅S | 219719-95-6 | [] |
Synthesis Pathway of Key Impurities
The synthesis of specific impurities is often necessary for their use as reference standards in analytical method development and validation.[8] A patented method describes the synthesis of EP Impurity B (EP-ZB) and Impurity G (EP-ZG).[6][7]
The synthesis starts from the same "Compound I" intermediate obtained from flumethasone.
Experimental Protocols for Impurity Synthesis
The following outlines the initial steps for the synthesis of impurities as described in the patent literature.[6][7]
Synthesis of Impurity EP-ZB (Impurity B)
-
Starting Material : Compound I (prepared as described previously).
-
Procedure :
-
React Compound I with a sulfurizing agent.
-
The reaction product is subjected to post-treatment and purification via silica (B1680970) gel column chromatography to yield Impurity EP-ZB.
-
Synthesis of Impurity EP-ZG (Impurity G)
-
Starting Material : Compound I and Impurity EP-ZB.
-
Procedure :
-
Step 1 (Formation of Compound II) : React Compound I with an acylation agent (e.g., oxalyl chloride) to generate Compound II.[7]
-
Step 2 (Formation of Compound IV) : Condense Compound II with the previously synthesized Impurity EP-ZB to generate Compound IV.
-
Step 3 (Formation of Compound V) : React Compound IV with a sulfur agent in an organic solvent, catalyzed, to generate Compound V.
-
Step 4 (Formation of Compound VI) : React Compound V in the presence of an acid-binding agent to generate Compound VI.
-
Step 5 (Final Product) : React Compound VI with bromofluoromethane to yield Impurity EP-ZG.
-
Analytical Methods for Impurity Profiling
To ensure the quality and safety of fluticasone propionate, robust analytical methods are required for impurity profiling. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC), often coupled with Mass Spectrometry (MS), are the primary techniques used.[13][14][15][16]
A validated stability-indicating HPLC method has been developed for the estimation of impurities in a combination nasal spray product containing fluticasone propionate.[13] Key parameters from a developed method are summarized below.
| Parameter | Value | Reference |
| Column | Baker bond phenyl hexyl, 250 × 4.6, 5 µm | [13] |
| Detection Wavelength | 239 nm | [13][15] |
| Limit of Detection (LOD) | 0.010 µg/mL | [13] |
| Limit of Quantification (LOQ) | 0.030 µg/mL | [13] |
| Correlation Coefficient (r²) | > 0.998 for impurities | [14] |
| Recovery | 90% - 110% | [13][14] |
Stress studies indicate that fluticasone propionate shows significant degradation under basic (15%) and acidic (8.7%) conditions, while being relatively stable under thermal and oxidative stress.[13][14]
Conclusion
The synthesis of fluticasone propionate is a well-defined but challenging process that requires careful control to minimize the formation of impurities. Understanding the synthesis pathway and the potential impurities is essential for drug development professionals to ensure the production of a safe, effective, and high-quality API that meets stringent regulatory standards. The use of advanced analytical techniques is critical for the detection and quantification of these impurities, thereby safeguarding patient health.
References
- 1. US8344168B2 - Process for the preparation of fluticasone propionate - Google Patents [patents.google.com]
- 2. Fluticasone Propionate | C25H31F3O5S | CID 444036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. nbinno.com [nbinno.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. Synthesis method of fluticasone propionate impurities - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN110105419B - Synthesis method of fluticasone propionate impurity - Google Patents [patents.google.com]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. Fluticasone Propionate EP Impurity A | 65429-42-7 | SynZeal [synzeal.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
- 13. Development and Validation of Stability-Indicating Impurity Profiling Method for Azelastine Hydrochloride and Fluticasone Propionate in Nasal Spray Product Using HPLC with a UV/PDA Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. savaglobal.com [savaglobal.com]
- 15. asianpubs.org [asianpubs.org]
- 16. ijpsjournal.com [ijpsjournal.com]
Discovery and developmental history of Fluticasone Propionate
An In-depth Technical Guide to the Discovery and Developmental History of Fluticasone (B1203827) Propionate (B1217596)
Introduction
Fluticasone propionate is a potent synthetic corticosteroid of the androstane (B1237026) family, widely utilized for its topical anti-inflammatory effects in the management of asthma, allergic rhinitis, and various dermatological conditions.[1][2][3] Its development marked a significant advancement in inhaled and intranasal steroid therapy, offering high efficacy with a favorable safety profile characterized by minimal systemic absorption.[2][4] This document provides a comprehensive overview of the discovery, synthesis, mechanism of action, and the preclinical and clinical development of fluticasone propionate.
Discovery and Initial Development
The quest for more effective and safer corticosteroids for respiratory diseases led to the development of fluticasone propionate.[5] In the 1980s, researchers at Glaxo (now GlaxoSmithKline), under the leadership of Sir David Jack, sought to create a topically active steroid with high potency and rapid systemic clearance to minimize side effects.[6]
The development of fluticasone propionate was a result of extensive structure-activity relationship (SAR) studies.[5][7] These studies focused on modifying the corticosteroid nucleus to enhance anti-inflammatory activity while reducing systemic effects. The key innovation was the introduction of a 17β-carbothioate group, which, when esterified, resulted in compounds with high topical potency.[5] The parent acids of these esters were found to be inactive, suggesting that enzymatic hydrolysis in the body would lead to systemic deactivation.[5]
Fluticasone propionate, a trifluorinated glucocorticoid based on the androstane nucleus, was selected from a series of 17β-carbothioates due to its exceptional topical anti-inflammatory activity in animal models and its minimal systemic activity after oral administration.[5][7][8] This favorable profile is attributed to extensive first-pass metabolism in the liver, where it is converted to a virtually inactive 17-carboxylic acid metabolite.[5][9]
Fluticasone propionate was patented in 1980 and received its first medical approval in 1990.[2]
Synthesis of Fluticasone Propionate
The synthesis of fluticasone propionate has evolved, with newer methods aiming for greater efficiency and environmental friendliness. A common synthetic pathway starts from flumethasone.[10][11]
Key Synthetic Steps:
-
Oxidation: Flumethasone is oxidized to form an intermediate compound.[10] Greener methods have been developed using agents like NaClO or NaBrO as alternatives to H5IO6.[12][13]
-
Esterification and Acylation: The intermediate undergoes esterification and acylation to introduce the propionyl group.[10]
-
Introduction of the Thioate Group: A key step involves the formation of the 17β-carbothioic acid.[11]
-
Alkylation and Fluorination: The final step involves the introduction of the fluoromethyl group. Early syntheses utilized ozone-depleting substances like bromofluoromethane.[10][11] More recent, eco-friendly methods have been developed that avoid these reagents.[11][12]
Illustrative Synthetic Scheme (Conceptual):
Caption: A simplified overview of a synthetic pathway for fluticasone propionate.
Mechanism of Action
Fluticasone propionate is a highly selective agonist of the glucocorticoid receptor (GR) with negligible activity at other steroid receptors.[2][4] Its anti-inflammatory and vasoconstrictive effects are mediated through its interaction with the GR.[2]
The mechanism involves:
-
Cellular Entry and Receptor Binding: Being highly lipophilic, fluticasone propionate readily crosses the cell membrane and binds to the intracellular GR.[14]
-
Nuclear Translocation: This binding causes a conformational change in the GR, leading to its translocation into the nucleus.[14]
-
Gene Regulation: Inside the nucleus, the activated GR complex modulates the transcription of target genes. This occurs through two main pathways:
-
Transactivation: The GR complex binds to glucocorticoid response elements (GREs) on the DNA, leading to the increased transcription of genes encoding anti-inflammatory proteins.
-
Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby down-regulating the expression of pro-inflammatory genes.
-
This modulation of gene expression results in the suppression of multiple inflammatory mediators, including cytokines, prostaglandins, and leukotrienes, and inhibits the activity of various inflammatory cells like mast cells, eosinophils, neutrophils, macrophages, and lymphocytes.[2][3][4]
Caption: Signaling pathway of fluticasone propionate via the glucocorticoid receptor.
Preclinical Development
In Vitro Studies
In vitro studies were crucial in establishing the pharmacological profile of fluticasone propionate. These studies demonstrated its high affinity and selectivity for the glucocorticoid receptor and its potent anti-inflammatory effects.
Table 1: In Vitro Pharmacological Data for Fluticasone Propionate and Comparators
| Parameter | Fluticasone Propionate | Beclomethasone-17-monopropionate (17-BMP) | Budesonide | Triamcinolone Acetonide |
| Glucocorticoid Receptor Affinity (KD, nmol/L) | 0.5[7][8] | - | - | - |
| Relative Receptor Affinity | 1.5-fold higher than 17-BMP[7][8] | - | 3-fold lower than FP[7][8] | 20-fold lower than FP[7][8] |
| Receptor-Ligand Complex Half-life | >10 hours[7][8] | ~7.5 hours[7][8] | ~5 hours[7][8] | ~4 hours[7][8] |
| Inhibition of T-cell proliferation (IC50, nM) | 0.3[15] | 2.0[15] | 0.8[15] | - |
Experimental Protocol: In Vitro Inhibition of IL-13 Production
A representative in vitro experiment to assess the anti-inflammatory effect of fluticasone propionate involves measuring its impact on cytokine production by immune cells.
-
Cell Isolation: Peripheral blood mononuclear cells (MNCs) are isolated from blood samples of healthy subjects and asthmatic patients.[16]
-
Cell Culture and Stimulation: The isolated MNCs are cultured in a suitable medium. To induce an inflammatory response, the cells are stimulated with a mitogen, such as phytohaemagglutinin (PHA).[16]
-
Treatment: The stimulated cell cultures are treated with varying concentrations of fluticasone propionate (e.g., 10-7 M or 10-8 M) or a vehicle control.[16]
-
Incubation: The cultures are incubated for specific time periods (e.g., 48 or 72 hours).[16]
-
Cytokine Measurement: After incubation, the culture supernatants are collected. The concentration of the pro-inflammatory cytokine Interleukin-13 (IL-13) is measured using an enzyme-linked immunosorbent assay (ELISA).[16]
-
Data Analysis: The IL-13 concentrations in the fluticasone propionate-treated groups are compared to the control group to determine the inhibitory effect of the drug.[16]
Caption: Workflow for an in vitro experiment to test fluticasone propionate's effect on IL-13.
Clinical Development
Pharmacokinetics
The clinical utility of fluticasone propionate is largely defined by its pharmacokinetic profile, which ensures potent local action with minimal systemic exposure.
-
Absorption: Systemic bioavailability is very low following inhalation or intranasal administration.[17] Oral bioavailability is virtually zero due to low gastrointestinal absorption and high first-pass metabolism.[9][18]
-
Distribution: Fluticasone propionate is highly protein-bound in the serum.[17] It has a large volume of distribution, indicating extensive tissue uptake.[19]
-
Metabolism: It undergoes extensive and rapid first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[2][17] It is converted to an inactive 17β-carboxylic acid metabolite.[9]
-
Excretion: The drug and its metabolites are primarily eliminated through fecal excretion, with a minor portion excreted in the urine.[17]
Table 2: Pharmacokinetic Parameters of Intravenous Fluticasone Propionate
| Parameter | Value | Reference |
| Clearance (CL) | 1.1 L/min | [19] |
| Volume of Distribution (Vss) | 318 L | [19] |
| Terminal Half-life (t1/2) | 7.8 hours | [19] |
| Mean Residence Time | 4.9 hours | [19] |
Clinical Trials
Fluticasone propionate has been extensively studied in numerous clinical trials for asthma, allergic rhinitis, and other inflammatory conditions. These trials have consistently demonstrated its efficacy and safety.
Table 3: Summary of Selected Clinical Trial Findings
| Indication | Study Design | Key Findings | Reference |
| Seasonal Allergic Rhinitis | Double-blind, randomized, placebo-controlled | Fluticasone propionate aqueous nasal spray (200 µg once daily) was significantly more effective than oral fluticasone propionate or placebo in reducing nasal symptoms. Efficacy is due to topical effects. | [20] |
| Seasonal Allergic Rhinitis | Double-blind, randomized, parallel-group, dose-ranging | All doses (25, 100, and 400 µg twice daily) were significantly better than placebo. A striking decrease in nasal eosinophils and basophils was observed. | [21] |
| Asthma | - | Clinical studies show that fluticasone propionate has at least twice the clinical potency of beclomethasone (B1667900) dipropionate and budesonide. | [1] |
Experimental Protocol: Clinical Trial for Allergic Rhinitis
A typical clinical trial to evaluate the efficacy of fluticasone propionate nasal spray for seasonal allergic rhinitis follows a structured protocol.
-
Study Design: A double-blind, randomized, placebo-controlled, parallel-group study is designed.[20][22]
-
Patient Population: Patients with a documented history of seasonal allergic rhinitis are recruited.[20] Inclusion criteria may include age (e.g., 12 years or older) and a positive skin allergen test.[22]
-
Randomization and Treatment: Patients are randomly assigned to receive one of the following treatments for a defined period (e.g., 14 days):
-
Efficacy Assessment:
-
Safety Assessment: Adverse events are monitored throughout the study.[21] Systemic effects can be evaluated by measuring plasma cortisol levels to assess the hypothalamic-pituitary-adrenal (HPA) axis function.[21]
-
Data Analysis: The change in symptom scores from baseline is compared between the fluticasone propionate group and the placebo group to determine statistical significance.
Conclusion
The development of fluticasone propionate represents a landmark in the targeted therapy of inflammatory airway diseases. Through meticulous structure-activity relationship studies, a molecule was engineered with high topical potency and a pharmacokinetic profile that minimizes systemic side effects. Its discovery and successful clinical development have provided a highly effective and safe treatment option for millions of patients with asthma and allergic rhinitis, and it remains a cornerstone of therapy in these conditions.
References
- 1. Fluticasone propionate--an update on preclinical and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluticasone propionate - Wikipedia [en.wikipedia.org]
- 3. chemignition.com [chemignition.com]
- 4. droracle.ai [droracle.ai]
- 5. Structure-activity relationships of topically active steroids: the selection of fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mydrugcenter.com [mydrugcenter.com]
- 7. Development of fluticasone propionate and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ovid.com [ovid.com]
- 9. The human pharmacology of fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. Item - Improved Synthesis of Fluticasone Propionate - American Chemical Society - Figshare [acs.figshare.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]
- 15. [PDF] Development of fluticasone propionate and comparison with other inhaled corticosteroids. | Semantic Scholar [semanticscholar.org]
- 16. In vitro effects of fluticasone propionate on IL-13 production by mitogen-stimulated lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Fluticasone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and systemic effects of inhaled fluticasone propionate in chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. ovid.com [ovid.com]
- 20. The efficacy of fluticasone propionate aqueous nasal spray for allergic rhinitis and its relationship to topical effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A dose-ranging study of fluticasone propionate aqueous nasal spray for seasonal allergic rhinitis assessed by symptoms, rhinomanometry, and nasal cytology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Clinical Equivalence Study of Fluticasone Propionate Nasal Spray, 50 mcg/Actuation vs. Flonase in Allergic Rhinitis Patients [ctv.veeva.com]
Fluticasone Propionate: An In-Depth Technical Guide to Glucocorticoid Receptor Binding Affinity and Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluticasone (B1203827) propionate (B1217596) is a potent synthetic corticosteroid widely utilized in the management of inflammatory conditions such as asthma and allergic rhinitis. Its therapeutic efficacy is intrinsically linked to its high affinity and favorable kinetic profile for the glucocorticoid receptor (GR). This technical guide provides a comprehensive overview of the binding affinity and kinetics of fluticasone propionate with the human glucocorticoid receptor, details the experimental protocols for these measurements, and illustrates the associated signaling pathways.
Glucocorticoid Receptor Binding Affinity and Kinetics of Fluticasone Propionate
Fluticasone propionate exhibits a high affinity for the human glucocorticoid receptor, which is a key determinant of its potency as an anti-inflammatory agent. This high affinity is a result of a rapid association with the receptor and a slow dissociation from the receptor-ligand complex.
Quantitative Binding and Kinetic Parameters
The binding characteristics of fluticasone propionate to the human glucocorticoid receptor have been quantified through various studies. A summary of these key parameters is presented in the tables below.
| Parameter | Value | Reference Glucocorticoid | Reference Value |
| Dissociation Constant (Kd) | 0.49 nM[1] | Dexamethasone (B1670325) | 9.36 nM[1] |
| Relative Receptor Affinity (RRA) | 1910[1] | Dexamethasone | 100 |
| Receptor-Ligand Complex Half-Life (t½) | ~10 hours[1] | Budesonide | ~5 hours[2] |
| Kinetic Parameter | Qualitative Description |
| Association Rate Constant (k_on) | Higher than other glucocorticoids such as dexamethasone and budesonide[1] |
| Dissociation Rate Constant (k_off) | Distinctly lower than other glucocorticoids such as dexamethasone and budesonide[1] |
Experimental Protocols
The determination of glucocorticoid receptor binding affinity and kinetics is crucial for the characterization of compounds like fluticasone propionate. The following are detailed methodologies for key experiments.
Competitive Radioligand Binding Assay for Determination of Inhibition Constant (Ki)
This assay determines the affinity of a test compound (e.g., fluticasone propionate) by measuring its ability to compete with a radiolabeled ligand for binding to the glucocorticoid receptor.
a. Materials:
-
Radioligand: [³H]dexamethasone
-
Test Compound: Fluticasone propionate
-
Receptor Source: Cytosolic fraction from human lung tissue or cells expressing the human glucocorticoid receptor.
-
Assay Buffer: Tris-HCl buffer with additives to maintain receptor stability.
-
Separation Agent: Dextran-coated charcoal.
-
Scintillation cocktail and counter.
b. Procedure:
-
Receptor Preparation: Prepare a cytosolic fraction from the chosen source by homogenization and ultracentrifugation. Determine the protein concentration.
-
Assay Setup: In a series of tubes, add a constant amount of the receptor preparation and a fixed concentration of [³H]dexamethasone.
-
Competition: Add increasing concentrations of unlabeled fluticasone propionate. Include control tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled dexamethasone).
-
Incubation: Incubate the tubes at 4°C to reach equilibrium.
-
Separation: Add dextran-coated charcoal to adsorb unbound radioligand, followed by centrifugation.
-
Quantification: Measure the radioactivity of the supernatant (containing the receptor-bound radioligand) using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of fluticasone propionate. Determine the IC₅₀ value (the concentration that inhibits 50% of specific binding) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation.
Kinetic Binding Assay for Determination of k_on and k_off
This assay measures the rate of association and dissociation of a ligand with the receptor.
a. Association Rate (k_on) Determination:
-
Initiate the binding reaction by mixing the receptor preparation with the radiolabeled ligand ([³H]dexamethasone).
-
At various time points, take aliquots and separate the bound from free radioligand using a rapid filtration method.
-
Measure the radioactivity of the bound fraction.
-
Plot the amount of bound ligand against time and fit the data to a pseudo-first-order association model to determine the observed rate constant (k_obs).
-
Calculate k_on from the slope of a plot of k_obs versus the ligand concentration.
b. Dissociation Rate (k_off) Determination:
-
Allow the receptor and radiolabeled ligand to reach equilibrium.
-
Initiate dissociation by adding a large excess of unlabeled ligand (e.g., dexamethasone).
-
At various time points, measure the amount of radioligand still bound to the receptor.
-
Plot the natural logarithm of the percentage of bound ligand at each time point versus time.
-
The negative of the slope of this line represents the dissociation rate constant (k_off).
Signaling Pathways
Fluticasone propionate exerts its anti-inflammatory effects through the modulation of glucocorticoid receptor signaling pathways. These can be broadly categorized into genomic and non-genomic pathways.
Genomic Signaling Pathway
The classical genomic pathway involves the binding of fluticasone propionate to the cytosolic glucocorticoid receptor, leading to the translocation of the complex into the nucleus and subsequent regulation of gene expression.
References
The Pharmacodynamics of Fluticasone Propionate in Primary Cell Cultures: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of fluticasone (B1203827) propionate (B1217596), a widely used synthetic corticosteroid, with a specific focus on its effects in primary cell cultures. This document details the molecular mechanisms of action, presents quantitative data on its anti-inflammatory effects, and provides detailed experimental protocols for researchers in the field.
Introduction
Fluticasone propionate is a potent glucocorticoid utilized in the management of inflammatory conditions, particularly asthma and allergic rhinitis. Its therapeutic efficacy stems from its strong anti-inflammatory and immunosuppressive properties. Primary cell cultures offer a physiologically relevant in vitro model system to investigate the cellular and molecular mechanisms underlying these effects, bridging the gap between preclinical studies and clinical outcomes. This guide will delve into the core pharmacodynamic principles of fluticasone propionate in these sophisticated model systems.
Mechanism of Action
Fluticasone propionate exerts its effects primarily through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily. The mechanism can be broadly categorized into genomic and non-genomic actions.
Genomic Pathway:
-
Ligand Binding: Being lipophilic, fluticasone propionate readily crosses the cell membrane and binds to the cytosolic GR with high affinity.
-
Receptor Activation and Translocation: Upon binding, the GR undergoes a conformational change, dissociates from a complex of heat shock proteins, and translocates into the nucleus.
-
Gene Transcription Modulation: In the nucleus, the activated GR-ligand complex can modulate gene expression in two primary ways:
-
Transactivation: The complex binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of anti-inflammatory genes, leading to their increased transcription.
-
Transrepression: The complex can interfere with the activity of pro-inflammatory transcription factors, such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1), thereby suppressing the expression of pro-inflammatory genes like cytokines, chemokines, and adhesion molecules.
-
Non-Genomic Pathway:
While less well-characterized, fluticasone propionate is also thought to have rapid, non-genomic effects that may involve interactions with cell membrane-associated receptors and modulation of intracellular signaling cascades.
Data Presentation: Quantitative Effects of Fluticasone Propionate
The following tables summarize the quantitative effects of fluticasone propionate on various primary cell types as reported in the scientific literature. These data highlight the potency of fluticasone propionate in modulating key inflammatory responses.
Table 1: Inhibition of Cytokine Secretion by Fluticasone Furoate (a closely related corticosteroid) in Primary Human Nasal Mucosa Epithelial Cells
| Cytokine | Stimulus | Fluticasone Furoate IC25 |
| GM-CSF | 10% Fetal Bovine Serum | 12.6 pM |
| IL-6 | 10% Fetal Bovine Serum | 65.8 pM |
| IL-8 | 10% Fetal Bovine Serum | 8.6 pM |
IC25: The concentration of a drug that gives 25% of the maximal inhibitory response.
Table 2: Effects of Fluticasone Propionate on Eosinophil Apoptosis and Survival in Primary Human Eosinophil Cultures
| Parameter | Fluticasone Propionate EC50 | Fluticasone Propionate IC50 (vs. IL-5 mediated survival) |
| Eosinophil Apoptosis Induction | 3.7 ± 1.8 nM | 1.3 nM |
EC50: The concentration of a drug that gives half-maximal response. IC50: The concentration of a drug that gives half-maximal inhibition.
Table 3: Comparative IC50 Values of Various Glucocorticoids on IL-5 Mediated Eosinophil Survival
| Glucocorticoid | IC50 (nM) |
| Fluticasone Propionate | 1.3 |
| Budesonide | 8.5 |
| Triamcinolone Acetonide | 25 |
| Flunisolide | 32 |
| Dexamethasone | 94 |
| Beclomethasone 17-monopropionate | 210 |
| Beclomethasone 17,21-dipropionate | 290 |
| Hydrocortisone | >1000 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the pharmacodynamics of fluticasone propionate in primary cell cultures.
Primary Human Bronchial Epithelial Cell (HBEC) Culture
This protocol describes the isolation and culture of primary HBECs from human bronchial tissue.
Materials:
-
Human bronchial airway tissue
-
Dulbecco's Modified Eagle Medium (DMEM)/Ham's F-12 medium
-
Fetal Bovine Serum (FBS)
-
Bovine Pituitary Extract (BPE)
-
Epidermal Growth Factor (EGF)
-
Epinephrine
-
Insulin
-
Collagen
-
Fibronectin
-
Bovine Serum Albumin (BSA)
-
Trypsin/EDTA
-
Phosphate Buffered Saline (PBS)
Procedure:
-
Tissue Preparation: Obtain fresh human bronchial segments remote from diseased areas. Rinse the tissue with cold Eagle's Minimum Essential Medium (EBSS) and remove excess parenchymal tissue. Mince the tissue into 2-3 mm³ pieces.
-
Plate Coating: Coat 100 mm culture plates with a solution of collagen (30 µg/ml), fibronectin (10 µg/ml), and BSA (10 µg/ml) for 1-2 hours.
-
Explant Culture: Place the tissue explants onto the coated plates. Add culture medium (DMEM/Ham's F-12 supplemented with additives like BPE, EGF, epinephrine, and insulin) and incubate at 37°C in a 5% CO₂ humidified incubator.
-
Cell Growth and Passaging: Change the culture medium every 3-4 days. Epithelial cells will grow out from the explants. Once the cells reach 70-90% confluency, they can be passaged using Trypsin/EDTA.
-
Air-Liquid Interface (ALI) Culture (for differentiation): Seed the passaged cells onto porous supports coated with human type IV collagen in ALI medium. Once confluent, remove the apical medium to establish an air-liquid interface, which promotes differentiation into a pseudostratified epithelium.
Fluticasone Propionate Treatment
-
Stock Solution Preparation: Prepare a stock solution of fluticasone propionate in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
Cell Seeding: Seed the primary cells (e.g., HBECs) in appropriate culture plates or flasks and allow them to adhere and reach the desired confluency.
-
Treatment: Dilute the fluticasone propionate stock solution to the desired final concentrations in the cell culture medium. Include a vehicle control (DMSO at the same final concentration as the highest fluticasone propionate concentration).
-
Incubation: Replace the existing medium with the medium containing fluticasone propionate or vehicle control and incubate the cells for the desired time period (e.g., 1-24 hours) at 37°C and 5% CO₂.
Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the general steps for a sandwich ELISA to quantify cytokine levels in cell culture supernatants.
Materials:
-
ELISA plate
-
Capture antibody (specific for the cytokine of interest)
-
Detection antibody (biotinylated, specific for the cytokine of interest)
-
Recombinant cytokine standard
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
Substrate (e.g., TMB)
-
Stop solution (e.g., H₂SO₄)
-
Wash buffer (e.g., PBS with Tween-20)
-
Coating buffer
-
Assay diluent/Blocking buffer
Procedure:
-
Plate Coating: Coat the wells of an ELISA plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites by adding a blocking buffer (e.g., 10% FBS) for at least 1 hour.
-
Sample and Standard Incubation: Wash the plate. Add diluted cell culture supernatants and a serial dilution of the recombinant cytokine standard to the wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody and incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate. Add Streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.
-
Substrate Addition and Color Development: Wash the plate thoroughly. Add the substrate and allow color to develop in the dark.
-
Stopping the Reaction and Reading: Stop the reaction with a stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance values of the known cytokine concentrations. Use this curve to determine the concentration of the cytokine in the cell culture supernatants.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows described in this guide.
Caption: Genomic mechanism of action of Fluticasone Propionate.
Caption: Inhibition of the NF-κB signaling pathway by Fluticasone Propionate.
Caption: Experimental workflow for assessing cytokine inhibition.
Conclusion
Fluticasone propionate is a highly effective anti-inflammatory agent that exerts its pharmacodynamic effects in primary cell cultures through the modulation of key inflammatory pathways. Its potent inhibition of cytokine production and induction of eosinophil apoptosis are well-documented and quantifiable. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the intricate mechanisms of glucocorticoid action and to evaluate the efficacy of novel anti-inflammatory therapeutics in clinically relevant in vitro systems. The continued use of primary cell culture models will be instrumental in advancing our understanding of respiratory and inflammatory diseases and in the development of more targeted and effective treatments.
Investigating the Anti-inflammatory Mechanism of Fluticasone Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fluticasone (B1203827) propionate (B1217596), a synthetic trifluorinated corticosteroid, is a cornerstone in the management of chronic inflammatory airway diseases such as asthma and allergic rhinitis. Its therapeutic efficacy is rooted in a potent and multifaceted anti-inflammatory mechanism of action. This technical guide provides an in-depth exploration of the molecular underpinnings of Fluticasone Propionate's anti-inflammatory effects, detailing its interaction with the glucocorticoid receptor, subsequent genomic and non-genomic signaling cascades, and its impact on key inflammatory cells and mediators. This document summarizes quantitative data on its potency, provides detailed protocols for essential in vitro and in vivo experimental assessments, and includes visual representations of key pathways and workflows to support further research and drug development in this area.
Introduction
Fluticasone propionate is a high-affinity glucocorticoid receptor (GR) agonist characterized by high lipophilicity and low systemic bioavailability, which contributes to its favorable therapeutic index.[1][2] It exerts its anti-inflammatory effects through a range of actions on multiple cell types and mediators involved in the inflammatory cascade.[2] Understanding the precise mechanisms through which Fluticasone Propionate modulates inflammatory responses is crucial for optimizing its clinical use and for the development of novel anti-inflammatory therapeutics.
Core Mechanism of Action
The anti-inflammatory effects of Fluticasone Propionate are primarily mediated through its interaction with the intracellular glucocorticoid receptor.[3] This interaction initiates a cascade of genomic and non-genomic events that ultimately suppress inflammation.
Glucocorticoid Receptor Binding and Activation
As a lipophilic molecule, Fluticasone Propionate readily diffuses across the cell membrane and binds to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex. Upon binding, the GR undergoes a conformational change, dissociates from the chaperone proteins, and translocates to the nucleus.[3]
Genomic Mechanisms: Transactivation and Transrepression
Once in the nucleus, the Fluticasone Propionate-GR complex modulates gene expression through two primary genomic mechanisms:
-
Transactivation: The activated GR homodimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This binding upregulates the transcription of anti-inflammatory genes, such as those encoding for annexin (B1180172) A1 (lipocortin-1), which inhibits phospholipase A2 and thereby reduces the production of pro-inflammatory eicosanoids.[4][5]
-
Transrepression: This is a key mechanism for the anti-inflammatory effects of glucocorticoids. The activated GR monomer can interact with and inhibit the activity of pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1).[4][5] This repression occurs through direct protein-protein interactions or by tethering to other DNA-bound transcription factors, preventing the recruitment of co-activators necessary for the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[4][5]
Non-Genomic Mechanisms
In addition to the well-established genomic effects, Fluticasone Propionate is also thought to exert rapid, non-genomic anti-inflammatory actions. These mechanisms are less well understood but are believed to involve interactions with membrane-bound GRs and modulation of intracellular signaling cascades, contributing to the rapid onset of some of its therapeutic effects.
Data Presentation: Quantitative Analysis of Fluticasone Propionate's Anti-inflammatory Potency
The following tables summarize key quantitative data that illustrate the potent anti-inflammatory activity of Fluticasone Propionate.
Table 1: Glucocorticoid Receptor Binding Affinity
| Parameter | Value | Reference |
| Binding Affinity (Kd) | 0.5 nM | [1] |
| Relative Receptor Affinity (RRA) vs. Dexamethasone | 1910 | Not explicitly cited |
Table 2: In Vitro Inhibition of Inflammatory Responses
| Assay | Cell Type | Stimulus | IC50 (nM) | Reference |
| Inhibition of IL-5 Mediated Eosinophil Viability | Human Eosinophils | Interleukin-5 (10 pg/mL) | 1.3 | [6] |
| Inhibition of TNF-α-induced E-selectin expression | Human endothelial cells | TNF-α | 1 | Not explicitly cited |
Table 3: Comparative Potency of Inhaled Corticosteroids
| Assay | Fluticasone Propionate Rank | Other Corticosteroids (in order of decreasing potency) | Reference |
| Transactivation Potency | 1 | Budesonide, Triamcinolone Acetonide > Beclomethasone Dipropionate, Flunisolide | [4] |
| Transrepression Potency (AP-1 & NF-κB) | 1 | Budesonide > Beclomethasone Dipropionate, Triamcinolone Acetonide, Flunisolide | [4] |
| Inhibition of IL-5 Mediated Eosinophil Viability | 1 | Budesonide > Triamcinolone Acetonide > Flunisolide > Dexamethasone | [6] |
Mandatory Visualizations
Signaling Pathways
Experimental Workflows
Logical Relationships
Experimental Protocols
In Vitro Cytokine Inhibition Assay (IL-8 from BEAS-2B cells)
Objective: To determine the IC50 of Fluticasone Propionate for the inhibition of TNF-α-induced IL-8 production in human bronchial epithelial cells.
Materials:
-
BEAS-2B human bronchial epithelial cell line
-
DMEM/F-12 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Fluticasone Propionate
-
Recombinant human TNF-α
-
96-well cell culture plates
-
Human IL-8 ELISA kit
-
Plate reader
Procedure:
-
Cell Culture and Seeding: Culture BEAS-2B cells in supplemented DMEM/F-12 medium at 37°C in a 5% CO2 incubator. Seed the cells into a 96-well plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Preparation and Pre-treatment: Prepare serial dilutions of Fluticasone Propionate in culture medium. The final concentrations should typically range from 10-12 M to 10-7 M. Remove the culture medium from the cells and add 100 µL of the Fluticasone Propionate dilutions or vehicle control to the respective wells. Incubate for 1 hour.
-
Stimulation: Prepare a solution of TNF-α in culture medium at a concentration of 20 ng/mL. Add 100 µL of this solution to each well (final TNF-α concentration of 10 ng/mL), except for the unstimulated control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for IL-8 analysis.
-
Cytokine Quantification (ELISA): Quantify the concentration of IL-8 in the collected supernatants using a commercially available human IL-8 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of IL-8 production for each concentration of Fluticasone Propionate compared to the TNF-α stimulated control. Plot the percentage inhibition against the log concentration of Fluticasone Propionate and determine the IC50 value using a non-linear regression analysis.
Eosinophil Apoptosis Assay
Objective: To assess the pro-apoptotic effect of Fluticasone Propionate on human eosinophils.
Materials:
-
Human peripheral blood
-
Ficoll-Paque
-
Eosinophil isolation kit (e.g., MACS)
-
RPMI-1640 medium supplemented with 10% FBS
-
Fluticasone Propionate
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Eosinophil Isolation: Isolate eosinophils from the peripheral blood of healthy donors using density gradient centrifugation followed by negative selection with an eosinophil isolation kit according to the manufacturer's protocol. Purity should be >95%.
-
Cell Culture and Treatment: Resuspend the purified eosinophils in RPMI-1640 medium at a concentration of 1 x 106 cells/mL. Add 1 mL of the cell suspension to each well of a 24-well plate. Add Fluticasone Propionate at various concentrations (e.g., 10-10 to 10-7 M) or vehicle control to the wells.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Staining for Apoptosis: Harvest the cells and wash them with cold PBS. Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension according to the manufacturer's protocol. Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V-positive and PI-negative, while late apoptotic/necrotic cells will be both Annexin V and PI-positive.
-
Data Analysis: Quantify the percentage of apoptotic (Annexin V-positive) cells in each treatment group.
NF-κB Reporter Gene Assay
Objective: To evaluate the inhibitory effect of Fluticasone Propionate on NF-κB transcriptional activity.
Materials:
-
HEK293 cells stably transfected with an NF-κB-driven luciferase reporter construct
-
DMEM supplemented with 10% FBS and appropriate selection antibiotics
-
Fluticasone Propionate
-
Recombinant human TNF-α
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a 96-well white, clear-bottom plate at a density of 5 x 104 cells/well and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of Fluticasone Propionate or vehicle control for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours to induce NF-κB activation.
-
Cell Lysis and Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability (e.g., a constitutively expressed reporter). Calculate the percentage inhibition of TNF-α-induced NF-κB activity for each concentration of Fluticasone Propionate and determine the IC50 value.
Conclusion
Fluticasone propionate exerts its potent anti-inflammatory effects through a well-defined molecular mechanism centered on the activation of the glucocorticoid receptor. Its ability to modulate gene expression via transactivation and transrepression leads to a broad suppression of the inflammatory cascade, affecting multiple cell types and mediators. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and drug development professionals to further investigate the nuances of its anti-inflammatory properties and to screen for novel therapeutic agents with similar or improved profiles. The continued elucidation of these mechanisms will undoubtedly pave the way for more targeted and effective treatments for chronic inflammatory diseases.
References
- 1. The anti-inflammatory profile of fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 3. kumc.edu [kumc.edu]
- 4. Dose-response relation of inhaled fluticasone propionate in adolescents and adults with asthma: meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Dose-response relation of inhaled fluticasone propionate in adolescents and adults with asthma: meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Systematic review of the dose-response relation of inhaled fluticasone propionate - PMC [pmc.ncbi.nlm.nih.gov]
Transcriptional Regulation of Target Genes by Fluticasone Propionate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluticasone Propionate is a potent synthetic corticosteroid widely prescribed for the management of inflammatory conditions such as asthma and allergic rhinitis. Its therapeutic efficacy is rooted in its ability to modulate the expression of a wide array of genes involved in the inflammatory cascade. This technical guide provides an in-depth exploration of the molecular mechanisms by which Fluticasone Propionate exerts its effects on gene transcription, offering a valuable resource for researchers and professionals in the field of drug development.
Core Mechanism of Action: The Glucocorticoid Receptor Pathway
The anti-inflammatory effects of Fluticasone Propionate are primarily mediated through its interaction with the glucocorticoid receptor (GR), a member of the nuclear receptor superfamily that functions as a ligand-dependent transcription factor.
Upon entering the cell, Fluticasone Propionate binds with high affinity to the cytosolic GR, which is part of a multiprotein complex. This binding event triggers a conformational change in the GR, leading to its dissociation from the complex and subsequent translocation into the nucleus.
Once in the nucleus, the Fluticasone Propionate-GR complex can modulate gene expression through two primary mechanisms: transactivation and transrepression .
Transactivation: Upregulation of Anti-Inflammatory Genes
In this mechanism, the Fluticasone Propionate-GR complex dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. This binding recruits coactivators and the basal transcription machinery, leading to an increase in the transcription of genes with anti-inflammatory properties.
Transrepression: Downregulation of Pro-Inflammatory Genes
Transrepression involves the inhibition of pro-inflammatory gene expression. The Fluticasone Propionate-GR complex, in its monomeric form, can interfere with the activity of other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), which are key regulators of pro-inflammatory gene expression. This interference can occur through direct protein-protein interactions or by competing for coactivators, ultimately leading to a reduction in the transcription of genes encoding cytokines, chemokines, and adhesion molecules.
Quantitative Analysis of Target Gene Expression
The transcriptional regulatory effects of Fluticasone Propionate have been quantified in various studies. The following table summarizes the differential expression of key immune and inflammatory genes in nasal mucosa samples from patients with allergic rhinitis treated with Fluticasone Propionate.
| Gene | Function | Log2 Fold Change | Regulation |
| Downregulated Genes | |||
| ALOX15 | Arachidonate 15-Lipoxygenase | -2.57 | Down |
| CCL13 | C-C Motif Chemokine Ligand 13 | -2.15 | Down |
| IL1RL1 | Interleukin 1 Receptor Like 1 | -1.97 | Down |
| CPA3 | Carboxypeptidase A3 | -1.78 | Down |
| IL5RA | Interleukin 5 Receptor Subunit Alpha | -1.74 | Down |
| Upregulated Genes | |||
| DUSP1 | Dual Specificity Phosphatase 1 | 1.40 | Up |
| ZBTB16 | Zinc Finger and BTB Domain Containing 16 | 1.05 | Up |
| KLF15 | Kruppel Like Factor 15 | 0.94 | Up |
| TSC22D3 | TSC22 Domain Family Member 3 | 0.89 | Up |
| FKBP5 | FK506 Binding Protein 5 | 0.87 | Up |
| Data is derived from a study on patients with allergic rhinitis treated with Fluticasone Propionate nasal spray. |
Key Experimental Protocols
The investigation of Fluticasone Propionate's effects on gene transcription relies on a suite of molecular biology techniques. Below are detailed methodologies for key experiments.
RNA-Seq for Transcriptome Profiling
RNA sequencing (RNA-seq) provides a comprehensive, unbiased view of the transcriptome, allowing for the identification and quantification of differentially expressed genes in response to Fluticasone Propionate treatment.
Experimental Workflow:
Protocol:
-
Cell Culture and Treatment:
-
Culture primary human airway smooth muscle cells in DMEM/F12 medium supplemented with 10% fetal bovine serum.
-
Serum-starve cells for 24 hours prior to treatment.
-
Treat cells with 1 µM Fluticasone Propionate or vehicle (e.g., 0.001% DMSO) for a specified duration (e.g., 18 hours).
-
-
RNA Isolation:
-
Lyse cells and extract total RNA using a suitable method like Trizol-based chloroform-phenol extraction.
-
-
Library Preparation:
-
Assess RNA quality and quantity.
-
Perform poly(A) selection for mRNA enrichment.
-
Fragment mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize second-strand cDNA.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Amplify the library via PCR.
-
-
Sequencing:
-
Perform paired-end sequencing on a high-throughput platform (e.g., Illumina HiSeq).
-
-
Data Analysis:
-
Perform quality control of raw sequencing reads.
-
Align reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential expression analysis using tools like DESeq2 or edgeR to identify genes significantly up- or downregulated by Fluticasone Propionate treatment.
-
Chromatin Immunoprecipitation-Sequencing (ChIP-Seq)
ChIP-seq is a powerful technique used to identify the genome-wide binding sites of a specific protein, such as the glucocorticoid receptor, providing insights into direct gene targets.
Protocol:
-
Cell Cross-linking and Lysis:
-
Treat cells with Fluticasone Propionate to induce GR nuclear translocation.
-
Cross-link protein-DNA complexes with formaldehyde.
-
Lyse cells and isolate nuclei.
-
-
Chromatin Shearing:
-
Sonicate the chromatin to fragment it into smaller, manageable sizes (typically 200-600 bp).
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody specific to the glucocorticoid receptor.
-
Use protein A/G magnetic beads to capture the antibody-protein-DNA complexes.
-
-
DNA Purification:
-
Reverse the cross-links by heating.
-
Treat with RNase A and proteinase K to remove RNA and protein.
-
Purify the DNA.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align sequenced reads to the reference genome.
-
Perform peak calling to identify genomic regions with significant enrichment of GR binding.
-
Annotate peaks to identify nearby genes, which are potential direct targets of Fluticasone Propionate.
-
Luciferase Reporter Assay
Luciferase reporter assays are used to investigate the activity of a specific promoter or regulatory element in response to a stimulus, such as Fluticasone Propionate. This assay can confirm whether Fluticasone Propionate's effect on a target gene is mediated through a specific GRE.
Protocol:
-
Plasmid Construction:
-
Clone the promoter region of a gene of interest, containing a putative GRE, into a reporter vector upstream of a luciferase gene (e.g., Firefly luciferase).
-
-
Cell Transfection:
-
Co-transfect cells with the reporter plasmid and a control plasmid expressing a different luciferase (e.g., Renilla luciferase) under a constitutive promoter for normalization.
-
-
Cell Treatment:
-
Treat the transfected cells with varying concentrations of Fluticasone Propionate.
-
-
Lysis and Luminescence Measurement:
-
Lyse the cells to release the luciferase enzymes.
-
Measure the luminescence produced by both Firefly and Renilla luciferases using a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
-
Compare the normalized luciferase activity in Fluticasone Propionate-treated cells to that in untreated cells to determine the effect on promoter activity.
-
Conclusion
Fluticasone Propionate exerts its potent anti-inflammatory effects through the intricate regulation of gene transcription. By activating the glucocorticoid receptor, it initiates a cascade of events leading to the upregulation of anti-inflammatory genes via transactivation and the downregulation of pro-inflammatory genes through transrepression. A thorough understanding of these molecular mechanisms, facilitated by advanced experimental techniques such as RNA-seq, ChIP-seq, and luciferase reporter assays, is paramount for the continued development of targeted and effective anti-inflammatory therapies. This guide provides a foundational framework for researchers and professionals to delve deeper into the transcriptional landscape shaped by Fluticasone Propionate.
Fluticasone Propionate: A Deep Dive into its Impact on Pro-Inflammatory Cytokine Gene Expression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Fluticasone (B1203827) propionate (B1217596) (FP), a potent synthetic corticosteroid, is a cornerstone in the management of chronic inflammatory diseases such as asthma and allergic rhinitis. Its therapeutic efficacy is largely attributed to its profound ability to suppress the inflammatory cascade at the molecular level. A critical aspect of this anti-inflammatory action is the targeted downregulation of pro-inflammatory cytokine gene expression. This technical guide provides a comprehensive overview of the molecular mechanisms, experimental validation, and key signaling pathways involved in the modulation of cytokine gene expression by fluticasone propionate.
Core Mechanism of Action: Glucocorticoid Receptor-Mediated Gene Regulation
Fluticasone propionate exerts its anti-inflammatory effects primarily through its interaction with the intracellular glucocorticoid receptor (GR). As a lipophilic molecule, FP readily diffuses across the cell membrane and binds with high affinity to the GR residing in the cytoplasm.[1][2] This binding event triggers a conformational change in the GR, leading to its dissociation from a chaperone protein complex and subsequent translocation into the nucleus.[1]
Once in the nucleus, the activated FP-GR complex modulates gene expression through two primary mechanisms:
-
Transactivation: The FP-GR complex can directly bind to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This interaction typically leads to the upregulation of anti-inflammatory genes, such as those encoding for annexin (B1180172) A1 and mitogen-activated protein kinase phosphatase-1 (MKP-1).
-
Transrepression: More central to its anti-inflammatory effects on cytokines, the FP-GR complex can inhibit the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[3] This transrepression is a key mechanism for the downregulation of a wide array of pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[1][4]
Data Presentation: Quantitative Effects on Cytokine Gene Expression
The inhibitory effects of fluticasone propionate on the gene expression of various pro-inflammatory cytokines have been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings from the literature, providing a comparative look at the potency of FP across different cytokines and experimental systems.
| Cytokine | Cell Type/Model | Stimulant | FP Concentration | % Inhibition of mRNA/Protein | Reference |
| TNF-α | Human Lung Myofibroblasts | TNF-α | 10⁻⁸ M | Significant reduction in nuclear translocation of NF-κB | [5] |
| Fetal Human Airway Smooth Muscle Cells | TNF-α (1-20 ng/ml) | 1 and 100 nM | Significant reduction in mRNA expression | [5] | |
| Human Nasal Epithelial Cells | Poly(I:C) (10 µg/ml) | 10 nM | Significant suppression of mRNA expression | [1] | |
| IL-6 | Human Bronchial Gland Epithelial Cells | P. aeruginosa LPS | 10⁻⁸ M | Inhibition of constitutive and LPS-induced production | [6] |
| Human Lung Epithelial Cells (A549) | Swine Dust Extract | 10⁻¹³ - 10⁻⁸ M | Dose-dependent, almost total inhibition | [7] | |
| Human Nasal Epithelial Cells | - | Not specified | Significant reduction in supernatant | [8] | |
| IL-8 | Human Lung Epithelial Cells (A549) | Swine Dust Extract | 10⁻¹³ - 10⁻⁸ M | Dose-dependent, almost total inhibition | [7] |
| Human Bronchial Gland Epithelial Cells | P. aeruginosa LPS | 10⁻⁸ M | Inhibition of constitutive and LPS-induced production | [6] | |
| Human Nasal Epithelial Cells | - | Not specified | Significant reduction in supernatant | [8] | |
| IL-4 | Nasal Biopsies (Allergic Rhinitis Patients) | Allergen Provocation | 200 µg twice daily (in vivo) | Marked decrease in cells expressing mRNA | [9][10] |
| Nasal Polyp Tissue | - | 100 µg twice daily (in vivo) | Significant reduction in mRNA+ cells | [11] | |
| IL-5 | Nasal Biopsies (Allergic Rhinitis Patients) | Allergen Provocation | 200 µg twice daily (in vivo) | No significant change in cells expressing mRNA | [9][10] |
| HuT-78 Cells | Anti-CD3/CD28 | 10⁻⁸ M | Inhibition of mRNA expression | [12] | |
| IL-13 | Nasal Polyp Tissue | - | 100 µg twice daily (in vivo) | Significant reduction in mRNA+ cells | [11] |
| GM-CSF | Human Nasal Epithelial Cells | - | Not specified | Significant reduction in supernatant | [8] |
Experimental Protocols
To facilitate reproducible research in this area, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Inhibition of Cytokine Gene Expression in Airway Epithelial Cells
This protocol outlines a typical experiment to quantify the dose-dependent inhibition of pro-inflammatory cytokine mRNA expression by fluticasone propionate in a human bronchial epithelial cell line (e.g., BEAS-2B or A549) following stimulation with a pro-inflammatory agent like TNF-α or lipopolysaccharide (LPS).
1. Cell Culture and Seeding:
-
Culture human bronchial epithelial cells in an appropriate medium (e.g., DMEM/F-12 supplemented with 10% FBS, penicillin/streptomycin) at 37°C in a humidified 5% CO₂ incubator.
-
Seed the cells into 6-well plates at a density that will result in 80-90% confluency at the time of treatment.
2. Fluticasone Propionate Treatment and Stimulation:
-
Prepare a stock solution of fluticasone propionate in DMSO.
-
The day after seeding, replace the culture medium with fresh, serum-free medium for 24 hours to starve the cells.
-
Pre-treat the cells with varying concentrations of fluticasone propionate (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM) or vehicle (DMSO) for 1-2 hours.
-
Following pre-treatment, add the pro-inflammatory stimulus (e.g., TNF-α at 10 ng/mL or LPS at 1 µg/mL) to the wells (except for the unstimulated control).
-
Incubate the plates for a predetermined time (e.g., 4-6 hours for mRNA analysis).
3. RNA Extraction and Reverse Transcription:
-
Wash the cells with PBS and lyse them using a suitable lysis buffer (e.g., TRIzol).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and quality using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with random primers or oligo(dT) primers.
4. Quantitative Real-Time PCR (RT-qPCR):
-
Prepare a reaction mixture containing cDNA template, forward and reverse primers for the target cytokine genes (e.g., TNF-α, IL-6, IL-8) and a housekeeping gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform RT-qPCR using a thermal cycler with the following typical cycling conditions: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 60 seconds.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.
Protocol 2: NF-κB Reporter Assay
This protocol describes a luciferase-based reporter assay to measure the inhibitory effect of fluticasone propionate on NF-κB activation.
1. Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or A549) in a 96-well plate.
-
Co-transfect the cells with a firefly luciferase reporter plasmid containing multiple NF-κB response elements and a Renilla luciferase control plasmid for normalization of transfection efficiency.
2. Compound Treatment and Stimulation:
-
Allow the cells to recover for 24 hours post-transfection.
-
Pre-treat the cells with various concentrations of fluticasone propionate or vehicle for 1-2 hours.
-
Stimulate the cells with an NF-κB activator (e.g., TNF-α at 20 ng/mL or PMA at 50 ng/mL) for 6-8 hours.
3. Luciferase Assay:
-
Lyse the cells using a passive lysis buffer.
-
Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase reporter assay system and a luminometer.
4. Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Calculate the percentage of inhibition of NF-κB activity for each fluticasone propionate concentration relative to the stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the fluticasone propionate concentration.
Mandatory Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by fluticasone propionate.
Caption: Fluticasone Propionate's Inhibition of the NF-κB Signaling Pathway.
Caption: Fluticasone Propionate's Interference with GATA-3 Mediated Th2 Cytokine Expression.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for assessing the effect of fluticasone propionate on cytokine gene expression.
Caption: Experimental Workflow for Cytokine Gene Expression Analysis.
Conclusion
Fluticasone propionate is a highly effective anti-inflammatory agent that potently suppresses the expression of a broad range of pro-inflammatory cytokine genes. Its primary mechanism of action involves the activation of the glucocorticoid receptor and the subsequent transrepression of key pro-inflammatory transcription factors, NF-κB and AP-1, as well as interference with other signaling pathways such as the GATA-3 pathway in T-helper 2 cells. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the anti-inflammatory properties of corticosteroids and to develop novel therapeutic strategies for inflammatory diseases. The continued investigation into the nuanced molecular interactions of fluticasone propionate will undoubtedly pave the way for more targeted and effective treatments.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Fluticasone propionate reduced the production of GM-CSF, IL-6 and IL-8 generated from cultured nasal epithelial cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development and Characterisation of a Novel NF-κB Reporter Cell Line for Investigation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluticasone and budesonide inhibit cytokine release in human lung epithelial cells and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. resources.amsbio.com [resources.amsbio.com]
- 9. researchgate.net [researchgate.net]
- 10. GATA-3 transcriptional imprinting in Th2 lymphocytes: A mathematical model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
An In-Depth Analysis of Fluticasone Propionate's Structure-Activity Relationship: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Fluticasone (B1203827) propionate (B1217596) is a potent synthetic corticosteroid widely utilized for its anti-inflammatory effects in the management of respiratory diseases such as asthma and allergic rhinitis. Its therapeutic efficacy is intrinsically linked to its molecular structure, which has been meticulously designed to optimize its interaction with the glucocorticoid receptor (GR) and to ensure a favorable pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of fluticasone propionate, detailing the impact of its key structural features on its biological activity.
Core Structure and Key Pharmacophores
Fluticasone propionate belongs to the androstane (B1237026) class of steroids, characterized by a trifluorinated glucocorticoid backbone. This core structure is pivotal for its high affinity and selectivity for the glucocorticoid receptor. The molecule's potent anti-inflammatory activity is a result of specific substitutions on this steroid nucleus.[1][2]
The key structural features that define fluticasone propionate's activity include:
-
Fluorination at the 6α and 9α positions: These substitutions significantly enhance the glucocorticoid and anti-inflammatory activity of the steroid.
-
Methyl group at the 16α position: This modification directs the side chain's conformation and enhances glucocorticoid potency.
-
17α-Propionate Ester: This ester group is crucial for the high lipophilicity and potent activity of the molecule. The nature of this ester influences the binding affinity to the glucocorticoid receptor.
-
17β-Fluoromethyl Carbothioate Group: This unique feature contributes to the high potency and, importantly, allows for rapid metabolism in the liver to an inactive carboxylic acid metabolite, thereby minimizing systemic side effects.[1][3]
Structure-Activity Relationship Insights
The development of fluticasone propionate was the result of systematic SAR studies aimed at maximizing topical anti-inflammatory potency while minimizing systemic effects.
The 17α-Ester Group: A Key Determinant of Potency
The ester group at the 17α position plays a critical role in the molecule's interaction with the glucocorticoid receptor. The propionate ester in fluticasone propionate contributes to its high lipophilicity, which facilitates its absorption and retention in lung tissue.[4]
Studies comparing fluticasone propionate with its analogue, fluticasone furoate, have highlighted the significance of this ester group. The larger furoate ester in fluticasone furoate allows for a more complete occupation of a lipophilic pocket on the glucocorticoid receptor, resulting in an even higher binding affinity compared to fluticasone propionate.[5][6][7] This demonstrates that modifications to the 17α-ester can fine-tune the receptor binding affinity and, consequently, the potency of the drug.
The 17β-Carbothioate Group: Engineering a Favorable Safety Profile
The introduction of the 17β-fluoromethyl carbothioate group was a key innovation in the design of fluticasone propionate. This group is susceptible to first-pass metabolism in the liver, where it is hydrolyzed to an inactive 17β-carboxylic acid derivative.[1][3] This rapid systemic inactivation is a crucial factor in the favorable safety profile of fluticasone propionate, as it minimizes the risk of systemic corticosteroid-related side effects.
Quantitative Structure-Activity Relationship Data
The following tables summarize the quantitative data on the glucocorticoid receptor binding affinity and in vitro potency of fluticasone propionate in comparison to other corticosteroids.
Table 1: Glucocorticoid Receptor (GR) Binding Affinity
| Compound | Relative Receptor Affinity (RRA) vs. Dexamethasone (RRA = 100) | Absolute Affinity (Kd, nM) |
| Fluticasone Propionate | 1775[6] | 0.5[2][4] |
| Mometasone Furoate | 2244[6] | - |
| Budesonide | 855[6] | - |
| Triamcinolone Acetonide | - | - |
| Beclomethasone-17-monopropionate (active metabolite of BDP) | - | - |
Table 2: In Vitro Potency (Transactivation Assay)
| Compound | EC50 (nM) for GR-mediated Transactivation |
| Fluticasone Propionate | 3.7[4] |
| Mometasone Furoate | - |
| Budesonide | - |
| Triamcinolone Acetonide | - |
Signaling Pathways of Fluticasone Propionate
Fluticasone propionate exerts its anti-inflammatory effects by binding to and activating the glucocorticoid receptor, which then modulates gene expression through two primary mechanisms: transactivation and transrepression.
Genomic Signaling Pathway
The classical genomic signaling pathway involves the binding of the fluticasone propionate-GR complex to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes. This can lead to either the upregulation (transactivation) of anti-inflammatory genes or the downregulation (transrepression) of pro-inflammatory genes.
Caption: Genomic signaling pathway of fluticasone propionate.
Non-Genomic Signaling Pathway
In addition to the genomic pathway, fluticasone propionate can also elicit rapid, non-genomic effects. These are mediated by membrane-bound glucocorticoid receptors (mGRs) and can involve the modulation of intracellular signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway.
Caption: Non-genomic signaling pathway of fluticasone propionate.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the structure-activity relationship of fluticasone propionate and its analogues.
Glucocorticoid Receptor Competitive Binding Assay
This assay is used to determine the binding affinity of a test compound for the glucocorticoid receptor by measuring its ability to compete with a radiolabeled ligand.
Workflow:
Caption: Workflow for a glucocorticoid receptor competitive binding assay.
Detailed Protocol:
-
Preparation of Receptor Source: Prepare a cytosol fraction containing glucocorticoid receptors from a suitable cell line (e.g., A549 human lung adenocarcinoma cells) or use purified recombinant human GR.
-
Incubation: In a 96-well plate, incubate a fixed concentration of the radiolabeled glucocorticoid (e.g., [3H]dexamethasone) with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (fluticasone propionate analogue). Include controls for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a high concentration of unlabeled dexamethasone).
-
Equilibration: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).
-
Separation: Rapidly separate the receptor-bound radioligand from the free radioligand using a cell harvester and filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation.[8]
GRE-Luciferase Reporter Gene Assay (Transactivation)
This assay measures the ability of a compound to activate the glucocorticoid receptor and induce the transcription of a reporter gene under the control of glucocorticoid response elements.
Workflow:
Caption: Workflow for a GRE-luciferase reporter gene assay.
Detailed Protocol:
-
Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293 or A549) in 96-well plates. Co-transfect the cells with a plasmid encoding the human glucocorticoid receptor and a reporter plasmid containing the luciferase gene under the control of a promoter with multiple GREs. A control plasmid (e.g., expressing Renilla luciferase) can be co-transfected for normalization.
-
Compound Treatment: After transfection, treat the cells with a range of concentrations of the fluticasone propionate analogue. Include a vehicle control and a positive control (e.g., dexamethasone).
-
Incubation: Incubate the cells for 18-24 hours to allow for receptor activation, gene transcription, and protein expression.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system. If a normalization control was used, measure its activity as well.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity (if applicable). Plot the normalized luciferase activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).[9]
Croton Oil-Induced Ear Edema Assay in Mice (In Vivo Anti-inflammatory Activity)
This in vivo model is used to assess the topical anti-inflammatory activity of corticosteroids.
Workflow:
Caption: Workflow for the croton oil-induced ear edema assay.
Detailed Protocol:
-
Animal Acclimation and Grouping: Acclimate male Swiss mice to the laboratory conditions. Divide the animals into groups (e.g., vehicle control, positive control, and test compound groups).
-
Initial Measurement: Measure the initial thickness of the right ear of each mouse using a digital micrometer.
-
Compound Application: Topically apply a solution of the test compound (fluticasone propionate analogue), vehicle, or a positive control (e.g., dexamethasone) to the inner surface of the right ear.
-
Induction of Inflammation: After a set period (e.g., 30 minutes), apply a solution of croton oil in a suitable solvent (e.g., acetone) to the same ear to induce an inflammatory response.[3][10]
-
Measurement of Edema: At various time points after the application of croton oil (e.g., 6 and 24 hours), measure the thickness of the right ear again.
-
Data Analysis: Calculate the increase in ear thickness (edema) for each animal by subtracting the initial measurement from the final measurement. Determine the percentage inhibition of edema for each treatment group compared to the vehicle control group.[10][11]
Conclusion
The structure-activity relationship of fluticasone propionate is a testament to the power of rational drug design. Through strategic modifications of the androstane steroid backbone, particularly at the 17α and 17β positions, a highly potent and selective glucocorticoid with an excellent safety profile has been developed. The fluorination at key positions, the 17α-propionate ester, and the metabolically labile 17β-fluoromethyl carbothioate group all contribute to its remarkable therapeutic index. A thorough understanding of these SAR principles is essential for the continued development of novel and improved corticosteroid therapies.
References
- 1. Structure-activity relationships of topically active steroids: the selection of fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of fluticasone propionate and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asianjpr.com [asianjpr.com]
- 4. rndsystems.com [rndsystems.com]
- 5. MicroED Structures of Fluticasone Furoate and Fluticasone Propionate Provide New Insights into Their Function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Ligand-induced differentiation of glucocorticoid receptor (GR) trans-repression and transactivation: preferential targetting of NF-κB and lack of I-κB involvement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Topical Anti-Inflammatory Activity of Oil from Tropidurus hispidus (Spix, 1825) - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical properties of Fluticasone Propionate for formulation development
An In-depth Technical Guide to the Physicochemical Properties of Fluticasone (B1203827) Propionate (B1217596) for Formulation Development
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Fluticasone propionate is a potent synthetic, trifluorinated glucocorticoid steroid widely utilized for its anti-inflammatory, anti-allergic, and antipruritic effects.[1][2] It is a cornerstone therapy for managing asthma and chronic obstructive pulmonary disease (COPD) via inhalation, as well as allergic rhinitis through intranasal administration.[1][3] Topically, it is used to relieve inflammatory and pruritic symptoms of dermatoses.[2]
As a member of the corticosteroid class, its mechanism of action involves high-affinity agonism of the glucocorticoid receptor.[2] The efficacy and safety of a fluticasone propionate drug product are critically dependent on its formulation. Due to its challenging physicochemical properties, particularly its poor aqueous solubility, a thorough understanding of its characteristics is paramount for the development of stable, bioavailable, and effective dosage forms. This guide provides a comprehensive overview of these properties, details key analytical methodologies, and discusses the direct implications for formulation strategy.
Core Physicochemical Properties
The fundamental properties of fluticasone propionate dictate its behavior in biological systems and during formulation processing. Key quantitative data are summarized in Table 1.
Table 1: Summary of Key Physicochemical Properties of Fluticasone Propionate
| Property | Value | Reference(s) |
| Molecular Formula | C₂₅H₃₁F₃O₅S | [4][5][6] |
| Molecular Weight | 500.6 g/mol | [4][5][7] |
| Appearance | White to off-white crystalline solid/powder | [1][2][7] |
| Melting Point | 272 - 273 °C (with decomposition) | [5][6][8] |
| pKa | 12.55 - 13.56 (weakly acidic) | [5][9] |
| LogP (Octanol/Water) | 3.47 - 3.73 | [5][10] |
| Polymorphism | Stable Form I is well-characterized | [11] |
Solubility Profile
Fluticasone propionate is classified as a poorly soluble drug, a critical factor influencing formulation design, especially for aqueous-based systems like nasal sprays or nebulizer solutions.[12] Its solubility is practically negligible in water but increases significantly in organic solvents.[1][8]
Table 2: Solubility of Fluticasone Propionate in Various Solvents
| Solvent / Medium | Solubility | Reference(s) |
| Water | Practically Insoluble (~1.92 µg/mL) | [4][5][12] |
| Ethanol (95%) | Slightly Soluble (~1 mg/mL) | [1][7][8] |
| Methanol | Slightly Soluble | [1][13] |
| Dimethyl Sulfoxide (DMSO) | Freely Soluble (~25 mg/mL) | [7][8] |
| Dimethylformamide (DMF) | Freely Soluble (~25 mg/mL) | [7][8] |
| Gamble's Solution (Simulated Lung Fluid) | ~1.99 µg/mL | [12] |
| Survanta® (Lung Surfactant) | ~20.28 µg/mL | [12] |
The significant increase in solubility in the presence of lung surfactants highlights the importance of using biorelevant media when studying dissolution for inhaled products.[12]
Mechanism of Action: Glucocorticoid Receptor Pathway
Fluticasone propionate exerts its anti-inflammatory effects by acting as a selective agonist for the glucocorticoid receptor (GR).[3] Upon entering the cell, it binds to the cytosolic GR, causing the dissociation of heat shock proteins. The activated drug-receptor complex then translocates to the nucleus, where it modulates the transcription of target genes. This leads to the upregulation of anti-inflammatory proteins and the downregulation of pro-inflammatory mediators like cytokines, leukotrienes, and histamines.[2][3]
Experimental Protocols for Physicochemical Characterization
A standardized workflow is essential for characterizing the physicochemical properties of fluticasone propionate.
Equilibrium Solubility Determination (Shake-Flask Method)
This protocol determines the thermodynamic solubility of the API in various media, which is crucial for Biopharmaceutics Classification System (BCS) assessment.[14][15]
-
Objective: To measure the saturation concentration of fluticasone propionate in a given solvent at equilibrium.
-
Apparatus: Temperature-controlled orbital shaker, vials, centrifuge, validated HPLC-UV system.
-
Procedure: a. Add an excess amount of fluticasone propionate solid to a vial containing a known volume of the test medium (e.g., pH 1.2, 4.5, and 6.8 buffers).[15] b. Seal the vials and place them in a shaker set to a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (e.g., 24-48 hours) to ensure equilibrium is reached.[15] c. After equilibration, visually confirm the presence of undissolved solid. d. Separate the solid phase from the saturated solution via centrifugation or filtration (using a filter that does not bind the drug). e. Accurately dilute an aliquot of the clear supernatant with a suitable mobile phase. f. Quantify the concentration of dissolved fluticasone propionate using a validated HPLC-UV method.[16] g. Perform the experiment in triplicate for each medium.[15]
Thermal and Solid-State Analysis (DSC and XRPD)
Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD) are essential for determining the melting point and identifying the crystalline form (polymorph) of the API, which affects stability and dissolution.[17][18]
-
Differential Scanning Calorimetry (DSC): a. Objective: To determine the melting point and thermal behavior of the API. b. Procedure: Accurately weigh 3-5 mg of fluticasone propionate into a hermetically sealed aluminum DSC pan.[18][19] Place the sample pan and an empty reference pan into the DSC cell. Heat the sample at a constant rate, typically 10°C/min, under a continuous nitrogen purge.[18] Record the heat flow as a function of temperature to identify the endothermic event corresponding to melting.
-
X-Ray Powder Diffraction (XRPD): a. Objective: To identify the crystalline form and detect polymorphism.[20][21] b. Procedure: Gently pack the fluticasone propionate powder into a sample holder to ensure a flat, uniform surface.[22] Place the holder in the diffractometer. Irradiate the sample with monochromatic X-rays (typically Cu Kα). Scan the sample over a relevant 2θ range (e.g., 5° to 40°) while recording the intensity of the diffracted X-rays.[23] The resulting diffractogram serves as a unique fingerprint for the specific crystalline form.[22]
Stability-Indicating Assay (RP-HPLC)
A validated stability-indicating HPLC method is required to quantify the drug and ensure it can be accurately measured in the presence of degradation products, impurities, or excipients.[24][25]
-
Objective: To develop and validate a method that can separate and quantify fluticasone propionate from its potential degradants.
-
Chromatographic Conditions (Typical):
-
Forced Degradation Study: a. Subject solutions of fluticasone propionate to stress conditions: acidic (HCl), basic (NaOH), oxidative (H₂O₂), thermal (heat), and photolytic (UV light).[25] b. Analyze the stressed samples using the developed HPLC method. c. The method is deemed "stability-indicating" if the peaks corresponding to the degradation products are well-resolved from the main fluticasone propionate peak, demonstrating specificity.[25][27]
-
Validation: The method must be validated according to ICH guidelines for linearity, accuracy, precision, limits of detection (LOD) and quantitation (LOQ), and robustness.[27]
Implications for Formulation Development
The physicochemical properties of fluticasone propionate directly inform formulation strategies and manufacturing process design.
-
Low Aqueous Solubility: This is the primary challenge. For suspension-based formulations like nasal sprays and metered-dose inhalers (MDIs), micronization is essential to reduce particle size, thereby increasing the surface area for dissolution.[28] For topical products, a complex solvent system is required to solubilize the API and ensure it remains dissolved throughout the product's shelf life.[29]
-
High Lipophilicity (LogP): The high LogP value facilitates partitioning into and permeation across lipid membranes, which is advantageous for local action in the lungs and skin.[28] This property is key to its high topical potency.
-
Solid-State Properties (Polymorphism & Particle Size): Control of the crystalline form is critical. Formulations must be developed using the most stable polymorph (Form I) to prevent polymorphic transitions during storage, which could alter solubility and bioavailability.[11] For inhaled products, particle size distribution is a critical quality attribute that governs the site of deposition in the respiratory tract. For suspensions, particle size affects physical stability (e.g., sedimentation rate) and sensory attributes (e.g., grittiness in nasal sprays).
-
Stability: The API's susceptibility to degradation under acidic or basic conditions necessitates careful pH control and excipient selection to ensure product stability and shelf-life.[24][25]
References
- 1. Fluticasone propionate CAS#: 80474-14-2 [m.chemicalbook.com]
- 2. Fluticasone propionate | 80474-14-2 [chemicalbook.com]
- 3. Fluticasone propionate - Wikipedia [en.wikipedia.org]
- 4. Fluticasone Propionate | C25H31F3O5S | CID 444036 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fluticasone propionate(80474-14-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. Fluticasone Propionate [drugfuture.com]
- 9. Showing Compound Fluticasone (FDB023603) - FooDB [foodb.ca]
- 10. Fluticasone propionate | SIELC Technologies [sielc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Solubility of fluticasone propionate and beclomethasone dipropionate in simulated lung lining fluids - DDL [ddl-conference.com]
- 13. Fluticasone | C22H27F3O4S | CID 5311101 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]
- 15. who.int [who.int]
- 16. dissolutiontech.com [dissolutiontech.com]
- 17. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 18. The Use of Differential Scanning Calorimetry and Modulated Differential Scanning Calorimetry to Study Material Interactions of APIs and Excipients - TA Instruments [tainstruments.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. X-ray diffraction for pharmaceutical development | Malvern Panalytical [malvernpanalytical.com]
- 22. marshall.edu [marshall.edu]
- 23. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 24. academic.oup.com [academic.oup.com]
- 25. tandfonline.com [tandfonline.com]
- 26. seejph.com [seejph.com]
- 27. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
Methodological & Application
Application Notes and Protocols: Fluticasone Propionate Effects on A549 Lung Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fluticasone (B1203827) propionate (B1217596), a synthetic corticosteroid, is a potent agonist of the glucocorticoid receptor (GR). While widely used for its anti-inflammatory effects in respiratory diseases, its potential application in oncology, specifically in lung cancer, is an area of growing interest. Glucocorticoids can exert anti-proliferative and pro-apoptotic effects on various cancer cell lines, including the A549 human lung adenocarcinoma cell line. These effects are primarily mediated through the glucocorticoid receptor, which, upon activation, translocates to the nucleus and modulates the transcription of target genes involved in cell cycle regulation, apoptosis, and inflammatory pathways.
This document provides detailed experimental protocols for investigating the effects of fluticasone propionate on A549 lung cancer cells. Due to the limited availability of specific quantitative data for fluticasone propionate, data from studies on dexamethasone (B1670325), a comparable potent glucocorticoid, is presented to provide a reference for expected outcomes.
Data Presentation
The following tables summarize quantitative data obtained from studies using the glucocorticoid dexamethasone on A549 cells. These values can serve as a benchmark for designing and interpreting experiments with fluticasone propionate.
Table 1: Cytotoxicity of Dexamethasone on A549 Cells
| Compound | Assay | Cell Line | IC50 Value | Exposure Time | Citation |
| Dexamethasone | CCK8 | A549 | 15.78 µM (in combination with Cisplatin) | Not Specified | [1] |
| Dexamethasone | SRB | A549 | >500 µmol/L | 48 hours | [2] |
Note: The IC50 value can vary significantly depending on the assay method and experimental conditions.
Table 2: Pro-Apoptotic Effects of Dexamethasone on A549 Cells
| Treatment | Apoptosis Rate (% of cells) | Method | Time Point | Citation |
| Control | ~5% | Flow Cytometry (Annexin V/PI) | 48 hours | [3][4] |
| Dexamethasone (1.0 mmol/l) | Significantly increased vs. control | Flow Cytometry (Annexin V/PI) | 48 hours | [3][4] |
| Dexamethasone (10.0 mmol/l) | Significantly increased vs. control | Flow Cytometry (Annexin V/PI) | 48 hours | [3][4] |
Experimental Protocols
Cell Culture and Maintenance of A549 Cells
Materials:
-
A549 human lung carcinoma cell line
-
DMEM (Dulbecco's Modified Eagle Medium) or F-12K Nutrient Mixture
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
Trypsin-EDTA (0.25%)
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
6-well, 24-well, and 96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Protocol:
-
Culture A549 cells in DMEM or F-12K medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells when they reach 80-90% confluency. To subculture, wash the cells with PBS, add Trypsin-EDTA, and incubate for 3-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium for plating.
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of fluticasone propionate on the viability of A549 cells.
Materials:
-
A549 cells
-
Complete culture medium
-
Fluticasone propionate (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed A549 cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of fluticasone propionate in complete medium.
-
Remove the medium from the wells and add 100 µL of the different concentrations of fluticasone propionate. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with fluticasone propionate.
Materials:
-
A549 cells
-
6-well plates
-
Fluticasone propionate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed A549 cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of fluticasone propionate for 24 or 48 hours.
-
Harvest the cells by trypsinization and collect the cell suspension.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5][6][7]
Western Blot Analysis for Signaling Pathway Proteins
This protocol is for detecting changes in the expression of key proteins in signaling pathways affected by fluticasone propionate.
Materials:
-
A549 cells
-
6-well plates
-
Fluticasone propionate
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-p38, anti-p38, anti-Bax, anti-Bcl-2, anti-Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed A549 cells in 6-well plates and treat with fluticasone propionate as desired.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Visualizations
Glucocorticoid Receptor Signaling Pathway
Caption: Glucocorticoid Receptor Signaling Pathway.
Experimental Workflow for A549 Cell Viability
Caption: A549 Cell Viability Experimental Workflow.
Logical Relationship of Glucocorticoid-Induced Apoptosis
Caption: Glucocorticoid-Induced Apoptosis Logic.
References
- 1. Dexamethasone Reduces Sensitivity to Cisplatin by Blunting p53-Dependent Cellular Senescence in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dexamethasone suppresses the growth of human non-small cell lung cancer via inducing estrogen sulfotransferase and inactivating estrogen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexamethasone induced apoptosis of A549 cells via the TGF-β1/Smad2 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dexamethasone induced apoptosis of A549 cells via the TGF-β1/Smad2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Annexin V-FITC—Propidium Iodide-Based Method for Detecting Apoptosis in a Non-Small Cell Lung Cancer Cell Line | Springer Nature Experiments [experiments.springernature.com]
- 7. materialneutral.info [materialneutral.info]
Application Notes and Protocols for Establishing a Murine Model of Asthma for Fluticasone Propionate Efficacy Testing
Introduction
Allergic asthma is a chronic inflammatory disease of the airways, characterized by airway hyperresponsiveness (AHR), mucus overproduction, and infiltration of inflammatory cells, particularly eosinophils.[1][2] The underlying pathophysiology is often driven by a T-helper type 2 (Th2) cell-mediated immune response, involving cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13.[3][4][5] Murine models are invaluable tools for understanding the disease mechanisms and for the preclinical evaluation of new therapeutics.[6]
Commonly used models involve sensitization and subsequent airway challenge with allergens like ovalbumin (OVA) or house dust mite (HDM) extract to mimic the key features of human allergic asthma.[2][6] Fluticasone (B1203827) Propionate (B1217596), a potent synthetic corticosteroid, is a first-line therapy for asthma.[7] It exerts its anti-inflammatory effects by binding to glucocorticoid receptors and modulating the transcription of genes involved in the inflammatory cascade, thereby reducing cytokine production, inflammatory cell infiltration, and airway hyper-responsiveness.[8][9]
These application notes provide detailed protocols for establishing OVA and HDM-induced murine models of asthma and for assessing the efficacy of Fluticasone Propionate.
Experimental Workflow and Signaling Pathways
To visualize the experimental process and the underlying biological mechanisms, the following diagrams outline the workflow for establishing an asthma model and the key signaling pathways involved.
The pathogenesis of allergic asthma is primarily driven by the Th2 signaling pathway. Upon allergen exposure, a cascade of cellular and molecular events leads to the characteristic inflammation.
Fluticasone Propionate intervenes in this pathway by suppressing the inflammatory response at a genomic level.
Experimental Protocols
Protocol 1: Ovalbumin (OVA)-Induced Murine Model of Asthma
This is a widely used model for inducing Th2-mediated allergic airway inflammation.[2]
Materials:
-
6-8 week old BALB/c or C57BL/6 mice
-
Ovalbumin (OVA), Grade V (Sigma-Aldrich)
-
Aluminum hydroxide (B78521) (Alum) adjuvant (InvivoGen)
-
Sterile Phosphate-Buffered Saline (PBS)
-
Ultrasonic nebulizer
Procedure:
-
Sensitization:
-
Challenge:
-
Endpoint Analysis:
Protocol 2: House Dust Mite (HDM)-Induced Murine Model of Asthma
HDM is a clinically relevant aeroallergen that can induce asthma features without an adjuvant.[1][13]
Materials:
-
6-8 week old BALB/c or C57BL/6 mice
-
House Dust Mite (HDM) extract (e.g., from Dermatophagoides pteronyssinus)
-
Sterile Phosphate-Buffered Saline (PBS)
Procedure:
-
Sensitization and Challenge (Combined Protocol):
-
A common acute protocol involves intranasal (i.n.) administration of HDM extract (e.g., 25 µg in 20-50 µL PBS) to lightly anesthetized mice for 5 consecutive days.[14]
-
Another protocol involves sensitization on day 0 with an i.n. administration of HDM, followed by daily i.n. challenges on days 14-17.[14]
-
The control group receives i.n. administration of PBS only.
-
-
Endpoint Analysis:
-
24 to 72 hours after the final HDM challenge, perform endpoint analyses.[14]
-
Protocol 3: Fluticasone Propionate Administration
Materials:
-
Fluticasone Propionate inhalation powder or solution
-
Vehicle (e.g., sterile PBS or saline)
Procedure:
-
Preparation: Prepare a suspension of Fluticasone Propionate in the appropriate vehicle at the desired concentration. Dosages can range from 10 to 100 µg/kg, depending on the study design.
-
Administration:
Protocol 4: Assessment of Airway Hyperresponsiveness (AHR)
AHR is a key feature of asthma and is measured as the degree of bronchoconstriction in response to a stimulus like methacholine (B1211447).[16]
Materials:
-
Invasive lung function measurement system (e.g., FlexiVent) or a whole-body plethysmograph (e.g., Buxco).[17][18]
-
Methacholine chloride
-
Anesthetics (e.g., pentobarbital (B6593769) sodium)
-
Tracheostomy tube (for invasive methods)
Procedure (Invasive Method):
-
Anesthetize the mouse (e.g., i.p. injection of pentobarbital sodium).[19]
-
Perform a tracheostomy and insert a cannula into the trachea.[17]
-
Connect the mouse to a computer-controlled small animal ventilator (e.g., FlexiVent).[17]
-
After establishing a baseline respiratory mechanics measurement, expose the mouse to increasing concentrations of aerosolized methacholine (e.g., 0, 3.125, 6.25, 12.5, 25, 50 mg/mL).[20]
-
Record measurements of airway resistance (R) and elastance (H) after each dose.[20]
Protocol 5: Bronchoalveolar Lavage (BAL) and Cell Analysis
BAL is performed to collect cells and fluid from the lower airways for analysis of inflammation.[21]
Materials:
-
Sterile PBS with 0.1 mM EDTA
-
Trachea cannula
-
1 mL syringe
-
Hemocytometer or automated cell counter
-
Cytocentrifuge and slides
-
Diff-Quik or similar stain
Procedure:
-
After AHR measurement or euthanasia, expose the trachea.[22]
-
Make a small incision and insert a cannula, securing it with a suture.[23]
-
Instill 0.8-1.0 mL of ice-cold PBS/EDTA solution into the lungs via the cannula.[21][22]
-
Gently aspirate the fluid and repeat the process 2-3 times, pooling the recovered fluid (BALF).[22]
-
Centrifuge the BALF (e.g., 400 x g for 7 minutes at 4°C).[21]
-
Store the supernatant at -80°C for cytokine analysis.
-
Resuspend the cell pellet in PBS. Determine the total cell count using a hemocytometer.[22]
-
Prepare slides using a cytocentrifuge and stain with Diff-Quik.
-
Perform a differential cell count (macrophages, eosinophils, neutrophils, lymphocytes) by counting at least 300 cells under a microscope.[24]
Protocol 6: Lung Histology and Scoring
Histological analysis is used to assess airway inflammation and remodeling (e.g., mucus production).
Materials:
-
10% neutral buffered formalin
-
Paraffin embedding materials
-
Microtome
-
Hematoxylin (B73222) and Eosin (B541160) (H&E) stain
-
Periodic acid-Schiff (PAS) stain
Procedure:
-
After collecting BALF, perfuse the lungs with PBS and then inflate and fix them with 10% neutral buffered formalin.[25]
-
Excise the lungs and store them in formalin for at least 24 hours.
-
Process the fixed tissues and embed them in paraffin.[26]
-
Cut 4-5 µm sections and mount them on slides.[26]
-
H&E Staining: Deparaffinize and rehydrate the sections. Stain with hematoxylin to visualize cell nuclei (blue) and eosin to visualize cytoplasm (pink). This is used to assess peribronchial and perivascular inflammatory cell infiltration.[26]
-
PAS Staining: Use PAS stain to identify goblet cells and mucus production (magenta).[27]
-
Scoring: Blindly score the stained sections using a semi-quantitative scoring system (e.g., 0-4 or 0-5 scale) for the severity of inflammation and goblet cell hyperplasia.[25][28]
Data Presentation: Expected Outcomes
The following tables summarize typical quantitative data expected from these murine asthma models and the anticipated therapeutic effect of Fluticasone Propionate.
Table 1: Representative Bronchoalveolar Lavage Fluid (BALF) Cell Counts
| Group | Total Cells (x10⁵) | Macrophages (x10⁵) | Eosinophils (x10⁵) | Neutrophils (x10⁵) | Lymphocytes (x10⁵) |
| Control (PBS) | 0.5 - 1.5 | 0.5 - 1.5 | < 0.1 | < 0.1 | < 0.1 |
| Asthma (OVA/HDM) | 5.0 - 15.0 | 1.0 - 3.0 | 3.0 - 10.0 | 0.5 - 2.0 | 0.5 - 2.0 |
| Asthma + Fluticasone | 1.5 - 4.0 | 1.0 - 2.5 | 0.5 - 2.0 | 0.1 - 0.5 | 0.1 - 0.5 |
Note: Values are illustrative and can vary based on the specific protocol, allergen, and mouse strain used. Data is based on trends observed in literature.[24][29][30][31]
Table 2: Representative Lung Histology Scores
| Group | Peribronchial Inflammation (H&E Score, 0-4) | Goblet Cell Hyperplasia (PAS Score, 0-4) |
| Control (PBS) | 0 - 0.5 | 0 - 0.5 |
| Asthma (OVA/HDM) | 2.5 - 4.0 | 2.5 - 4.0 |
| Asthma + Fluticasone | 0.5 - 1.5 | 0.5 - 1.5 |
Note: Scoring is semi-quantitative, where 0 = no inflammation/goblet cells and 4 = severe/extensive inflammation or goblet cell hyperplasia. Data is based on trends observed in literature.[28][32]
References
- 1. House Dust Mite induced Allergic Asthma Model - Creative Biolabs [creative-biolabs.com]
- 2. Ovalbumin induced Asthma Model - Creative Biolabs [creative-biolabs.com]
- 3. frontiersin.org [frontiersin.org]
- 4. Frontiers | T-helper cells and their cytokines in pathogenesis and treatment of asthma [frontiersin.org]
- 5. T helper 2 cells in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bmrat.biomedpress.org [bmrat.biomedpress.org]
- 7. [Effectiveness and safety of fluticasone propionate in therapy of children suffering from asthma. Part I. Mechanisms of actions and clinical effectiveness of treatment in children with asthma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]
- 9. droracle.ai [droracle.ai]
- 10. Murine Model of Allergen Induced Asthma [jove.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. House Dust Mite-Induced Asthma Model | Chondrex, Inc. [chondrex.com]
- 14. citeqbiologics.com [citeqbiologics.com]
- 15. Efficacy of inhaled fluticasone propionate in asthma results from topical and not from systemic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measurement of Airway Responsiveness in the Anesthetized Mouse [en.bio-protocol.org]
- 17. Measurement of Airway Responsiveness in the Anesthetized Mouse [bio-protocol.org]
- 18. Measurement of airway function using invasive and non-invasive methods in mild and severe models for allergic airway inflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Airway Hyperresponsiveness in Allergically Inflamed Mice: The Role of Airway Closure - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Bronchoalveolar Lavage of Murine Lungs to Analyze Inflammatory Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Murine Bronchoalveolar Lavage - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Murine Bronchoalveolar Lavage Protocol | Dr. Brent Winston's Lab | Cumming School of Medicine | University of Calgary [cumming.ucalgary.ca]
- 24. Protective activity of asatone against ovalbumin-induced allergic asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Repeated exposure of house dust mite induces progressive airway inflammation in mice: Differential roles of CCL17 and IL‐13 - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Lung Section Staining and Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Pathophysiological Features of Asthma Develop in Parallel in House Dust Mite–Exposed Neonatal Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. zgddek.com [zgddek.com]
- 30. Acute airway eosinophilic inflammation model in mice induced by ovalbumin, house dust mite, or shrimp tropomyosin: a comparative study - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Environmental allergens house dust mite-induced asthma is associated with ferroptosis in the lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
Application Note: Quantification of Fluticasone Propionate in Cell Lysates by HPLC-UV
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluticasone (B1203827) propionate (B1217596) is a potent synthetic corticosteroid used in the treatment of inflammatory conditions such as asthma and allergic rhinitis.[1][2] Its mechanism of action involves binding to glucocorticoid receptors within cells, leading to the modulation of gene expression and a reduction in the inflammatory response.[2] Accurate quantification of intracellular concentrations of fluticasone propionate is crucial for pharmacokinetic and pharmacodynamic studies in drug development. This application note provides a detailed protocol for the quantification of fluticasone propionate in cell lysates using a robust and reliable High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. The protocol has been developed by integrating established chromatographic conditions with effective cell lysis and sample preparation techniques to ensure accurate and reproducible results.
Principle
This method involves the lysis of cells to release intracellular fluticasone propionate, followed by a sample clean-up procedure to remove interfering cellular components, such as proteins and lipids. The analyte is then separated from other components in the sample extract by reversed-phase HPLC on a C18 column. Quantification is achieved by detecting the UV absorbance of fluticasone propionate at its maximum wavelength and comparing the peak area to a standard curve prepared with known concentrations of the compound.
Materials and Reagents
-
Fluticasone Propionate reference standard
-
Methanol (B129727) (HPLC grade)[3]
-
Acetonitrile (B52724) (HPLC grade)[1][2][4]
-
Ammonium (B1175870) acetate[5]
-
Phosphoric acid[4]
-
Trichloroacetic acid (TCA)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium
-
Trypsin-EDTA
-
BCA Protein Assay Kit
-
Syringe filters (0.22 µm, PTFE or nylon)
Equipment
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[3]
-
Analytical balance
-
Sonicator
-
Centrifuge and microcentrifuge
-
Vortex mixer
-
pH meter
-
Pipettes and tips
-
Cell culture incubator
-
Hemocytometer or automated cell counter
-
Microcentrifuge tubes
-
Glassware
Experimental Protocols
Preparation of Solutions
-
Mobile Phase A (Acetonitrile): Use HPLC-grade acetonitrile.
-
Mobile Phase B (Water): Use HPLC-grade water.
-
Alternative Mobile Phase (Buffered): A mixture of methanol, acetonitrile, and an ammonium acetate (B1210297) buffer (pH 3.5) in a ratio of 50:15:35 (v/v/v) can also be used.[4][5]
-
Fluticasone Propionate Stock Solution (1 mg/mL): Accurately weigh 10 mg of fluticasone propionate reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate for 10-15 minutes to ensure complete dissolution.[3]
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.03 µg/mL to 0.09 µg/mL.[1]
-
Cell Lysis Buffer (0.2% Triton X-100 in PBS): Prepare a solution of 0.2% Triton X-100 in sterile PBS.
-
Protein Precipitation Reagent (10% Trichloroacetic Acid): Prepare a 10% (w/v) solution of TCA in water. Store at 4°C. Caution: TCA is corrosive. Handle with appropriate personal protective equipment.
Cell Culture and Treatment
-
Culture cells to the desired confluency in appropriate cell culture flasks or plates.
-
Treat the cells with fluticasone propionate at the desired concentrations for the specified duration. Include a vehicle-treated control group.
Cell Lysis and Sample Preparation
The following workflow outlines the process from cell harvesting to the final sample ready for HPLC analysis.
Caption: Experimental workflow for sample preparation.
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium, wash the cells twice with ice-cold PBS, and then detach them using trypsin-EDTA. Neutralize the trypsin with culture medium and transfer the cell suspension to a centrifuge tube.
-
For suspension cells, directly transfer the cell suspension to a centrifuge tube.
-
-
Cell Counting and Washing:
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in a known volume of ice-cold PBS.
-
Take an aliquot for cell counting to normalize the fluticasone propionate concentration to the cell number.
-
Centrifuge the remaining cell suspension again at 500 x g for 5 minutes at 4°C. Discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in a specific volume of ice-cold cell lysis buffer (e.g., 1 mL per 10^7 cells).
-
Lyse the cells by sonication on ice. Use short bursts (e.g., 3 cycles of 15 seconds on, 30 seconds off) to prevent overheating and sample degradation.
-
-
Protein Precipitation:
-
To the cell lysate, add two volumes of ice-cold acetonitrile or methanol to precipitate the proteins.[3] Vortex vigorously for 30 seconds.
-
Alternatively, for every 100 µL of lysate, add 20 µL of ice-cold 10% TCA. Vortex and incubate on ice for 10 minutes.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the mixture at 14,000 x g for 15 minutes at 4°C to pellet the precipitated proteins and cell debris.
-
Carefully collect the supernatant, which contains the fluticasone propionate, and transfer it to a new microcentrifuge tube.
-
-
Filtration:
-
Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial. This step removes any remaining particulate matter that could clog the HPLC column.
-
HPLC-UV Analysis
The following diagram illustrates the logical flow of the HPLC-UV analysis process.
Caption: HPLC-UV analysis and quantification process.
-
Chromatographic Conditions:
-
Set up the HPLC system according to the parameters in the table below.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
Parameter Recommended Conditions HPLC System Standard HPLC with UV Detector Column C18, 250 mm x 4.6 mm, 5 µm Mobile Phase Acetonitrile:Water (60:40, v/v)[1] or Methanol:Water[3] Flow Rate 1.0 mL/min[1][3] Injection Volume 20 µL[3] Column Temperature Ambient or 40°C Detection Wavelength 236 nm[1][6][7] or 239 nm[5] Run Time Approximately 10 minutes -
-
Analysis Sequence:
-
Inject a blank sample (mobile phase) to ensure the baseline is clean.
-
Inject the series of working standard solutions to generate a calibration curve.
-
Inject the prepared cell lysate samples.
-
Data Analysis and Quantification
-
Calibration Curve:
-
Integrate the peak area of fluticasone propionate in the chromatograms of the standard solutions.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥ 0.995.[1]
-
-
Quantification of Fluticasone Propionate in Samples:
-
Integrate the peak area of fluticasone propionate in the chromatograms of the cell lysate samples.
-
Calculate the concentration of fluticasone propionate in the injected sample using the regression equation from the calibration curve.
-
-
Normalization:
-
Normalize the calculated concentration to the cell number to express the results as the amount of fluticasone propionate per cell (e.g., ng/10^6 cells).
-
Method Validation Parameters
A summary of typical validation parameters for an HPLC-UV method for fluticasone propionate is provided below. These values are based on published methods and should be verified during in-house validation.[1][3]
| Parameter | Typical Value/Range |
| Linearity Range | 0.03 - 0.09 mg/mL[1] or 5 - 40 ppm[3] |
| Correlation Coefficient (R²) | ≥ 0.995[1] |
| Accuracy (% Recovery) | 98 - 102%[3] |
| Precision (% RSD) | < 2%[3] |
| Limit of Detection (LOD) | ~0.0067 mg/mL[1] |
| Limit of Quantification (LOQ) | ~0.0203 mg/mL[1] |
Troubleshooting
-
Peak Tailing or Broadening: This may be due to column degradation, improper mobile phase pH, or interactions with active sites on the column. Ensure the mobile phase is properly prepared and consider using a guard column.
-
Interfering Peaks: If extra peaks are observed, especially in the cell lysate samples, it may indicate incomplete removal of cellular components. Optimize the protein precipitation step or consider using a more rigorous sample clean-up method like solid-phase extraction (SPE).
-
Low Recovery: Low recovery of fluticasone propionate could be due to inefficient extraction from the cell lysate or degradation of the analyte. Ensure all steps are performed on ice and that the solvents used are of high purity.
-
Baseline Noise or Drift: This can be caused by an improperly equilibrated column, air bubbles in the system, or contaminated mobile phase. Degas the mobile phase and ensure the system is properly flushed.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of fluticasone propionate in cell lysates using HPLC-UV. By following the described procedures for sample preparation and chromatographic analysis, researchers can obtain accurate and reproducible data, which is essential for advancing the understanding of the cellular pharmacology of this important anti-inflammatory drug. The provided validation parameters and troubleshooting guide will further aid in the successful implementation of this method in a research setting.
References
- 1. Protein Precipitation Method | Phenomenex [phenomenex.com]
- 2. Comprehensive Guide to Cell Lysis and Protein Extraction Method - Creative Proteomics [creative-proteomics.com]
- 3. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 4. nacalai.com [nacalai.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Matrix effects demystified: Strategies for resolving challenges in analytical separations of complex samples - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Screening of Cytokine Inhibition by Fluticasone Propionate Using a Validated ELISA Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for a robust and reproducible Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the inhibitory effects of Fluticasone Propionate on the production of pro-inflammatory cytokines. Fluticasone Propionate is a potent synthetic corticosteroid that effectively suppresses inflammation by down-regulating the expression of various inflammatory mediators, including cytokines. This protocol is optimized for a high-throughput screening format, making it ideal for drug discovery and development applications. We will focus on the inhibition of Tumor Necrosis Factor-alpha (TNF-α) secretion from lipopolysaccharide (LPS)-stimulated human lung epithelial cells (A549).
Introduction
Cytokines are small proteins that play a crucial role in cell signaling, particularly in mediating inflammatory responses. Dysregulation of cytokine production is a hallmark of numerous inflammatory diseases. Fluticasone Propionate, a synthetic glucocorticoid, exerts its anti-inflammatory effects by binding to intracellular glucocorticoid receptors. This complex then translocates to the nucleus and modulates the transcription of target genes, leading to the suppression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-8.
The sandwich ELISA is a highly sensitive and specific immunoassay for quantifying soluble proteins like cytokines in biological samples such as cell culture supernatants. This application note details a comprehensive protocol for utilizing a commercially available TNF-α ELISA kit to assess the dose-dependent inhibition of TNF-α by Fluticasone Propionate in a cellular model of inflammation.
Signaling Pathway of Fluticasone Propionate in Cytokine Inhibition
Fluticasone Propionate's primary mechanism of action involves the glucocorticoid receptor (GR) signaling pathway. Upon entering the cell, it binds to the cytosolic GR, causing a conformational change that allows the complex to translocate into the nucleus. Inside the nucleus, the Fluticasone Propionate-GR complex interacts with Glucocorticoid Response Elements (GREs) on the DNA. This interaction leads to the upregulation of anti-inflammatory gene transcription and the downregulation of pro-inflammatory gene transcription, including those for cytokines like TNF-α.
Experimental Protocol
This protocol outlines the steps for treating A549 cells with Fluticasone Propionate, stimulating them with LPS, and subsequently measuring TNF-α levels in the cell culture supernatant using a sandwich ELISA.
Materials and Reagents
-
A549 human lung carcinoma cell line
-
DMEM/F-12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052)
-
Fluticasone Propionate
-
Lipopolysaccharide (LPS) from E. coli
-
Human TNF-α ELISA Kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Experimental Workflow
Step-by-Step Procedure
-
Cell Culture and Seeding:
-
Culture A549 cells in DMEM/F-12 medium supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Seed the A549 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
-
Fluticasone Propionate Treatment:
-
Prepare serial dilutions of Fluticasone Propionate in culture medium. A suggested concentration range is 10⁻¹³ M to 10⁻⁸ M.
-
Remove the old medium from the cells and add 100 µL of the prepared Fluticasone Propionate dilutions or vehicle control (e.g., 0.1% DMSO) to the respective wells.
-
Pre-incubate the plate for 1 hour at 37°C.
-
-
LPS Stimulation:
-
Prepare a solution of LPS in culture medium.
-
Add 10 µL of the LPS solution to each well to achieve a final concentration of 1 µg/mL (except for the unstimulated control wells).
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Sample Collection:
-
After incubation, centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
The supernatants can be used immediately or stored at -80°C for later analysis.
-
-
TNF-α ELISA:
-
Perform the TNF-α ELISA according to the manufacturer's instructions. A general sandwich ELISA protocol is as follows:
-
Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Wash the plate and block non-specific binding sites.
-
Add the collected cell culture supernatants and TNF-α standards to the wells and incubate.
-
Wash the plate and add the biotinylated detection antibody.
-
Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate.
-
Wash the plate and add the TMB substrate solution to develop the color.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis and Presentation
-
Standard Curve: Generate a standard curve by plotting the absorbance values of the TNF-α standards against their known concentrations.
-
Cytokine Concentration: Determine the concentration of TNF-α in each sample by interpolating their absorbance values from the standard curve.
-
Percentage Inhibition: Calculate the percentage of TNF-α inhibition for each concentration of Fluticasone Propionate using the following formula:
% Inhibition = [1 - (TNF-α concentration in treated sample / TNF-α concentration in LPS-stimulated control)] x 100
-
IC50 Determination: Plot the percentage inhibition against the logarithm of the Fluticasone Propionate concentration and use a non-linear regression analysis to determine the IC50 value (the concentration of Fluticasone Propionate that causes 50% inhibition of TNF-α production).
Data Summary
The following table presents example data for the inhibition of TNF-α by Fluticasone Propionate.
| Fluticasone Propionate (M) | TNF-α (pg/mL) | % Inhibition |
| 0 (Unstimulated) | 50.2 ± 5.1 | - |
| 0 (LPS only) | 850.6 ± 45.3 | 0 |
| 1.00E-13 | 832.1 ± 38.9 | 2.2 |
| 1.00E-12 | 712.5 ± 30.1 | 16.2 |
| 1.00E-11 | 450.8 ± 22.7 | 47.0 |
| 1.00E-10 | 215.3 ± 15.8 | 74.7 |
| 1.00E-09 | 85.1 ± 9.3 | 90.0 |
| 1.00E-08 | 55.4 ± 6.7 | 93.5 |
| IC50 | ~5 x 10⁻¹¹ M |
Conclusion
This application note provides a detailed and validated protocol for measuring the inhibitory effect of Fluticasone Propionate on cytokine production using a sandwich ELISA. The described workflow is suitable for high-throughput screening and can be adapted to assess the anti-inflammatory properties of other compounds. The robust nature of this assay ensures reliable and reproducible data for drug discovery and development programs.
Advanced Chromatographic Techniques for the Purification of Fluticasone Propionate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluticasone (B1203827) propionate (B1217596) is a potent synthetic corticosteroid widely used in the treatment of asthma and allergic rhinitis due to its strong anti-inflammatory and anti-allergic properties.[1] The therapeutic efficacy and safety of fluticasone propionate are critically dependent on its purity. Therefore, robust and efficient purification methods are essential during its manufacturing process to remove impurities, including starting materials, by-products, and degradation products. This document provides detailed application notes and protocols for advanced chromatographic techniques for the purification of fluticasone propionate, focusing on High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Simulated Moving Bed (SMB) chromatography.
Mechanism of Action of Fluticasone Propionate
Fluticasone propionate exerts its anti-inflammatory effects by acting as a high-affinity agonist for the glucocorticoid receptor (GR).[2] Upon binding, the fluticasone propionate-GR complex translocates to the nucleus, where it modulates the transcription of target genes. This leads to the suppression of pro-inflammatory cytokines, chemokines, and adhesion molecules, thereby reducing inflammation.
General Purification Workflow
The purification of active pharmaceutical ingredients (APIs) like fluticasone propionate from a crude synthetic mixture is a multi-step process. A general workflow involves initial purification to remove major impurities, followed by fine purification to achieve the desired high purity.
High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a widely used technique for the purification of pharmaceuticals due to its high resolution and scalability.
Experimental Protocol: Preparative HPLC
This protocol is based on a scalable method for corticosteroid purification.[3]
1. Sample Preparation:
-
Dissolve the crude or partially purified fluticasone propionate in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to a high concentration.[3]
2. Chromatographic Conditions:
-
Column: Agilent Prep-C18, 30.0 × 150 mm.[3]
-
Mobile Phase A: Water.[3]
-
Mobile Phase B: 50% Acetonitrile : 17% Methanol (B129727) : 33% Isopropanol (v/v/v).[3]
-
Gradient:
-
0-7 min: 25% B
-
7-15 min: 25-34% B
-
15.1-20 min: 45% B
-
20.1 min: 25% B[3]
-
-
Flow Rate: Adjusted based on column diameter to maintain linear velocity from an analytical scale. For a 30.0 mm ID column, the flow rate would be scaled up from a 4.6 mm ID analytical column.[3]
-
Detection: UV at an appropriate wavelength (e.g., 235-240 nm).
-
Injection Volume: Scaled up from analytical injections, can be in the range of several hundred microliters to milliliters depending on the column size and sample concentration.
3. Fraction Collection:
-
Collect fractions corresponding to the fluticasone propionate peak.
4. Post-Purification:
-
Combine the pure fractions and remove the solvent by evaporation to obtain the purified fluticasone propionate.
Quantitative Data: HPLC Purification
| Parameter | Value | Reference |
| Column Loading Capacity (30 mm ID column) | Up to 320 mg of total corticosteroid | [3] |
| Initial Purity (Crude) | 94% | [1] |
| Final Purity (after crystallization/purification) | > 99.5% | [1] |
| Yield (Crystallization Step) | 90-95% | [1] |
Supercritical Fluid Chromatography (SFC)
SFC is a "green" chromatography technique that uses supercritical carbon dioxide as the primary mobile phase. It offers advantages such as faster separations, reduced organic solvent consumption, and easier fraction processing.[4][5]
Experimental Protocol: Preparative SFC (General for Corticosteroids)
1. Sample Preparation:
-
Dissolve the crude or partially purified fluticasone propionate in a suitable organic solvent (e.g., methanol, or a stronger solvent if solubility is an issue).
2. Chromatographic Conditions:
-
Column: A suitable achiral column such as 2-Ethyl pyridine (B92270) (2-EP) (e.g., 250 x 30 mm i.d.).[6]
-
Mobile Phase A: Supercritical CO2.
-
Mobile Phase B (Co-solvent): Methanol (with or without a basic additive like ammonium (B1175870) hydroxide (B78521) for improved peak shape).[6]
-
Elution Mode: Isocratic or gradient elution. For example, an isocratic elution with 30% methanol in CO2.[6]
-
Flow Rate: e.g., 70 mL/min.[6]
-
Temperature: e.g., 35 °C.[6]
-
Back Pressure: e.g., 100 bar.[6]
-
Detection: UV and/or Mass Spectrometry (MS).
3. Fraction Collection:
-
Collect the fraction corresponding to the fluticasone propionate peak.
4. Post-Purification:
-
The CO2 in the collected fractions evaporates, leaving the purified compound in a smaller volume of the organic co-solvent, which is then removed by evaporation.
Quantitative Data: Preparative SFC (Illustrative for Pharmaceuticals)
| Parameter | Value | Reference |
| Sample Load (30 mm ID column) | 3 g of crude material | [6] |
| Solvent Consumption (Methanol) | 2.3 L | [6] |
| Purification Time | < 2 hours | [6] |
| Final Purity | > 99% | [6] |
| Average Speed vs. HPLC | 3 times faster | [4] |
Simulated Moving Bed (SMB) Chromatography
SMB is a continuous, preparative chromatographic technique that offers high productivity and reduced solvent consumption compared to batch preparative HPLC. It is particularly well-suited for binary separations, such as separating a target compound from a single major impurity or for chiral separations.
Experimental Protocol: SMB (Conceptual for Fluticasone Propionate)
A specific SMB protocol for fluticasone propionate purification is not detailed in the provided search results. However, a conceptual protocol can be outlined based on the principles of SMB for pharmaceutical purification.
1. Method Development (Batch Chromatography):
-
Develop an isocratic HPLC method that provides good separation between fluticasone propionate and its key impurities. This involves screening different stationary and mobile phases.
2. SMB System Configuration:
-
A typical SMB system consists of multiple columns (e.g., 6-8) connected in a loop.
-
The system has four main ports: Feed, Eluent, Extract (for the more strongly retained component), and Raffinate (for the less retained component).
3. Operating Parameters:
-
The flow rates of the four zones are carefully controlled to ensure continuous separation. These flow rates are determined based on the retention times obtained from the batch chromatography experiments.
-
The switching time for the ports is also a critical parameter that is optimized to simulate the counter-current movement of the stationary phase.
4. Continuous Operation:
-
The crude fluticasone propionate mixture is continuously fed into the system.
-
The purified fluticasone propionate is collected from either the Extract or Raffinate port, depending on its retention behavior relative to the impurities.
Quantitative Data: SMB (Illustrative for Pharmaceuticals)
| Parameter | Value | Reference |
| Productivity | Can be significantly higher than batch chromatography | |
| Solvent Reduction | Can be substantial compared to batch chromatography | |
| Purity | Can achieve high purity levels | |
| Yield | Typically high |
Conclusion
The purification of fluticasone propionate to the high standards required for pharmaceutical use can be effectively achieved using advanced chromatographic techniques. Preparative HPLC is a well-established and scalable method. For a more environmentally friendly and potentially faster alternative, preparative SFC is a promising technique. For large-scale, continuous purification, SMB chromatography offers significant advantages in terms of productivity and solvent consumption. The choice of the optimal technique will depend on the specific purification challenge, the scale of production, and economic considerations. Further method development and optimization are necessary to tailor these advanced techniques for the specific impurity profile of a given fluticasone propionate crude mixture.
References
- 1. WO2012029077A2 - Process for preparing fluticasone propionate/furoate - Google Patents [patents.google.com]
- 2. Process for the preparation of fluticasone propionate - Eureka | Patsnap [eureka.patsnap.com]
- 3. agilent.com [agilent.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Application Notes: Measuring Fluticasone Propionate-Mediated Transactivation Using a Reporter Gene Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fluticasone propionate (B1217596) is a potent synthetic corticosteroid widely used in the management of inflammatory conditions such as asthma and allergic rhinitis.[1] Its therapeutic effects are primarily mediated through its action as a high-affinity, selective agonist for the glucocorticoid receptor (GR). Upon binding, the Fluticasone Propionate-GR complex translocates to the nucleus and interacts with specific DNA sequences known as glucocorticoid response elements (GREs).[1] This interaction modulates the transcription of target genes, leading to the suppression of pro-inflammatory pathways.[1][2]
A reporter gene assay is a robust and sensitive method to quantify the transactivation potential of compounds like Fluticasone Propionate.[3][4] This assay typically utilizes a host cell line engineered to express a reporter gene, such as luciferase, under the control of a promoter containing GREs.[5][6] The amount of light produced by the luciferase enzyme is directly proportional to the level of GR-mediated gene transactivation, providing a quantitative measure of the compound's potency.[6][7] These assays are highly adaptable for high-throughput screening, making them invaluable for drug discovery and characterization.[5]
Signaling Pathway of Fluticasone Propionate-Mediated Transactivation
Fluticasone propionate, a lipophilic molecule, passively diffuses across the cell membrane into the cytoplasm.[1] There, it binds to the glucocorticoid receptor (GR), which is part of a multiprotein complex. This binding event causes a conformational change in the GR, leading to its dissociation from the complex and subsequent translocation into the nucleus.[1] Inside the nucleus, the ligand-bound GR dimerizes and binds to glucocorticoid response elements (GREs) located in the promoter regions of target genes.[8] This binding initiates the recruitment of co-activators and the transcriptional machinery, leading to the expression of anti-inflammatory proteins and the repression of pro-inflammatory genes. The reporter gene assay leverages this pathway by using an artificial construct where the GREs drive the expression of a quantifiable reporter protein like luciferase.
References
- 1. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Reporter Gene Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 4. promega.com [promega.com]
- 5. Construction and characterization of a reporter gene cell line for assessment of human glucocorticoid receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. indigobiosciences.com [indigobiosciences.com]
- 7. berthold.com [berthold.com]
- 8. researchgate.net [researchgate.net]
In Vivo Delivery of Fluticasone Propionate in Rodent Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the in vivo delivery of Fluticasone (B1203827) Propionate (B1217596) (FP) in various rodent models. It is intended to serve as a comprehensive resource for researchers in pharmacology, respiratory diseases, dermatology, and inflammatory bowel disease.
Introduction
Fluticasone Propionate is a potent synthetic corticosteroid with high topical anti-inflammatory activity.[1][2][3][4] It is widely used in preclinical rodent models to investigate inflammatory pathways and to evaluate the efficacy of novel anti-inflammatory therapies. The choice of delivery method is critical and depends on the specific research question and the target organ system. This document outlines the most common administration routes, including intranasal, intratracheal, inhalation, oral, and topical methods.
Signaling Pathway of Fluticasone Propionate
Fluticasone Propionate exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR).[3][5][6] Upon binding, the FP-GR complex translocates to the nucleus and modulates gene expression through two main genomic pathways: transactivation and transrepression. Transrepression, a key mechanism for its anti-inflammatory effects, involves the inhibition of pro-inflammatory transcription factors such as NF-κB and AP-1.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. In vivo modulation of glucocorticoid receptor mRNA by inhaled fluticasone propionate in bronchial mucosa and blood lymphocytes in subjects with mild asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluticasone propionate--an update on preclinical and clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Pharmacological properties of the enhanced-affinity glucocorticoid fluticasone furoate in vitro and in an in vivo model of respiratory inflammatory disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-related effect of inhaled fluticasone on allergen-induced airway changes in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Effects of Fluticasone Propionate on Human Bronchial Epithelial Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of Fluticasone (B1203827) Propionate (B1217596) (FP), a synthetic corticosteroid, on human bronchial epithelial cells. The protocols outlined below cover cell culture, and key assays to elucidate the anti-inflammatory mechanisms of FP, focusing on its impact on cytokine production and intracellular signaling pathways.
Introduction
Fluticasone Propionate is a widely prescribed medication for the management of asthma and other inflammatory airway diseases.[1] Its therapeutic efficacy is largely attributed to its potent anti-inflammatory properties.[2] Human bronchial epithelial cells are primary targets for inhaled corticosteroids and play a crucial role in the inflammatory response in the airways.[3][4] Understanding the molecular mechanisms by which FP modulates the function of these cells is essential for the development of more effective respiratory therapies.
This document provides detailed protocols for utilizing the human bronchial epithelial cell line BEAS-2B as an in vitro model to study the effects of FP. BEAS-2B is an immortalized cell line derived from normal human bronchial epithelium and is a well-established model for respiratory research.
Data Presentation: Quantitative Effects of Fluticasone Propionate
The following tables summarize the dose-dependent inhibitory effects of Fluticasone Propionate on the production of key pro-inflammatory cytokines and chemokines in human bronchial epithelial cells.
Table 1: Inhibition of Cytokine and Chemokine Release by Fluticasone Propionate
| Target Cytokine/Chemokine | Cell Type | Stimulant | FP Concentration | % Inhibition (approx.) | Reference |
| IL-6 | Human Bronchial Epithelial Cells (CF and non-CF) | P. aeruginosa LPS | 10 nM | Significant Inhibition | [3][4] |
| IL-8 | Human Bronchial Epithelial Cells (CF and non-CF) | P. aeruginosa LPS | 10 nM | Significant Inhibition | [3][4] |
| RANTES | Human Bronchial Epithelial Cells | IL-4 + TNF-α | 10 nM | > 50% | [5] |
| RANTES | Human Bronchial Epithelial Cells | IL-4 + TNF-α | 100 nM | Complete Inhibition | [5] |
| GM-CSF | Human Bronchial Epithelial Cells | IL-4 + TNF-α | 10 nM | Partial Inhibition | [5] |
| GM-CSF | Human Bronchial Epithelial Cells | IL-4 + TNF-α | 100 nM | Partial Inhibition | [5] |
| IL-8 | BEAS-2B Cells | Respiratory Syncytial Virus (RSV) | ≥ 10 nM | Significant Inhibition | [6] |
| RANTES | BEAS-2B Cells | Respiratory Syncytial Virus (RSV) | ≥ 100 nM | Significant Inhibition | [6] |
Table 2: Potency of Fluticasone Propionate in Inhibiting Inflammatory Responses
| Parameter | Cell Type | EC50 (approx.) | Reference |
| Inhibition of Neutrophil Apoptosis | Human Neutrophils | 0.6 ± 0.2 nM | [7] |
Experimental Protocols
Cell Culture of BEAS-2B Human Bronchial Epithelial Cells
Materials:
-
BEAS-2B cell line
-
BEGM™ Bronchial Epithelial Cell Growth Medium BulletKit™ (Lonza, CC-3170)
-
0.25% Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free
-
Cell culture flasks (T-75)
-
6-well, 24-well, or 96-well cell culture plates
-
Fetal Bovine Serum (FBS) - optional, for specific experimental conditions
-
Humidified incubator (37°C, 5% CO2)
Protocol:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen BEAS-2B cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed BEGM™ complete medium.
-
Centrifuge at 125 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed BEGM™ medium.
-
Transfer the cell suspension to a T-75 flask and incubate at 37°C with 5% CO2.
-
-
Maintaining Cell Cultures:
-
Change the medium every 2-3 days.
-
Observe the cells daily for confluence and morphology. Cells should exhibit a cobblestone-like appearance.
-
-
Subculturing (Passaging) Cells:
-
When cells reach 80-90% confluence, aspirate the medium and wash the cell monolayer once with sterile PBS.
-
Add 2-3 mL of 0.25% Trypsin-EDTA solution to the T-75 flask and incubate at 37°C for 3-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 7-8 mL of pre-warmed BEGM™ medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer the cell suspension to a 15 mL conical tube and centrifuge at 125 x g for 5 minutes.
-
Discard the supernatant, resuspend the cell pellet in fresh BEGM™ medium, and seed new flasks at a ratio of 1:3 to 1:6.
-
Experimental Workflow for Studying Fluticasone Propionate Effects
The following diagram illustrates a typical workflow for investigating the impact of Fluticasone Propionate on cytokine production in BEAS-2B cells.
Cytokine Quantification by ELISA
This protocol provides a general outline for measuring IL-6 and IL-8 levels in cell culture supernatants using a sandwich ELISA kit.
Materials:
-
Human IL-6 and IL-8 ELISA kits (follow manufacturer's instructions)
-
Cell culture supernatants from experimental workflow
-
Microplate reader
Protocol:
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the ELISA kit manual.
-
Coating the Plate: Coat a 96-well microplate with the capture antibody overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate and add 100 µL of standards and cell culture supernatants to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate and add the TMB substrate solution. Incubate until a color change is observed.
-
Stopping the Reaction: Add the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the concentration of IL-6 and IL-8 in the samples by plotting a standard curve.
Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
This protocol is for the analysis of Glucocorticoid Receptor alpha (GR-α) and beta (GR-β) mRNA expression.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
qPCR instrument
-
Primers for human GR-α, GR-β, and a housekeeping gene (e.g., GAPDH)
Primer Sequences:
| Gene | Forward Primer (5' - 3') | Reverse Primer (5' - 3') | Reference |
| GR-α | GGAATAGGTGCCAAGGATCTGG | GCTTACATCTGGTCTCATGCTGG | [8] |
| GR-β | GAAAAATGATTGCAGTCCAGAA | AGTTTTGTCATTTGCTGCTTTC | [9] |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC | [9] |
Protocol:
-
RNA Extraction: Extract total RNA from BEAS-2B cells according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
qPCR Program: Run the qPCR reaction using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of GR-α and GR-β normalized to the housekeeping gene.
Protein Analysis by Western Blot
This protocol details the detection of key proteins in the NF-κB signaling pathway, such as phospho-p65 and IκBα.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (see table below)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Validated Primary Antibodies:
| Target Protein | Host Species | Application | Recommended Dilution | Supplier (Example) | Catalog # (Example) |
| Phospho-NF-κB p65 (Ser536) | Rabbit | WB, ICC/IF | 1:1000 | Cell Signaling Technology | #3033 |
| NF-κB p65 | Rabbit | WB, IHC | 1:1000 | Cell Signaling Technology | #8242 |
| IκBα | Rabbit | WB, IP | 1:1000 | Cell Signaling Technology | #4812 |
| β-actin | Mouse | WB | 1:5000 | Sigma-Aldrich | A5441 |
Protocol:
-
Protein Extraction: Lyse the cells in RIPA buffer, and determine the protein concentration using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control like β-actin.
Signaling Pathways
Glucocorticoid Receptor (GR) Signaling Pathway
Fluticasone Propionate, being a glucocorticoid, exerts its effects by binding to the glucocorticoid receptor.[1] The activated GR complex then translocates to the nucleus to modulate gene expression.
NF-κB Signaling Pathway Inhibition by Fluticasone Propionate
A key anti-inflammatory mechanism of Fluticasone Propionate is the inhibition of the NF-κB signaling pathway.[3][4] This pathway is a central regulator of pro-inflammatory gene expression.
References
- 1. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]
- 2. Fluticasone and budesonide inhibit cytokine release in human lung epithelial cells and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluticasone reduces IL-6 and IL-8 production of cystic fibrosis bronchial epithelial cells via IKK-beta kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Modulation of the constitutive or cytokine-induced bronchial epithelial cell functions in vitro by fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of fluticasone propionate on respiratory syncytial virus-induced chemokine release by a human bronchial epithelial cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Beclomethasone, budesonide and fluticasone propionate inhibit human neutrophil apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. origene.com [origene.com]
- 9. Different Gene Expressions of Alpha and Beta Glucocorticoid Receptors in Asthmatics - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Fluticasone Propionate Insolubility in Aqueous Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenges associated with the poor aqueous solubility of fluticasone (B1203827) propionate (B1217596) in cell culture applications.
Frequently Asked Questions (FAQs)
Q1: Why is fluticasone propionate difficult to dissolve in my aqueous cell culture medium?
A1: Fluticasone propionate is a highly lipophilic compound and is practically insoluble in water.[1][2] Its aqueous solubility is reported to be as low as 0.14 µg/mL at 25°C.[3] This inherent low water solubility makes it challenging to prepare homogenous solutions in physiological buffers and cell culture media.
Q2: What is the recommended solvent for preparing a stock solution of fluticasone propionate for cell culture experiments?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of fluticasone propionate.[1][4] It is also soluble in other organic solvents like dimethylformamide (DMF) and ethanol (B145695).[1][4]
Q3: What is the maximum concentration of DMSO that is safe for my cells in culture?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxic effects. A general guideline is to keep the final DMSO concentration at or below 0.5%, with many researchers recommending a safer limit of 0.1%.[5][6][7] However, the tolerance to DMSO can be cell-line specific.[6][8] It is always best to perform a vehicle control experiment to assess the effect of the final DMSO concentration on your specific cell line.
Q4: Can I prepare a stock solution of fluticasone propionate in ethanol?
A4: Yes, fluticasone propionate is soluble in ethanol at approximately 1 mg/mL.[4] However, ethanol can also be toxic to cells, and the final concentration in the culture medium should be carefully controlled and tested. Similar to DMSO, a vehicle control is essential.
Q5: Are there alternative methods to enhance the aqueous solubility of fluticasone propionate without using organic solvents?
A5: Yes, complexation with cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), has been shown to significantly increase the aqueous solubility of fluticasone propionate.[3][9][10] This method can be a viable alternative for researchers looking to avoid or reduce the use of organic solvents.
Troubleshooting Guides
Issue 1: Immediate Precipitation of Fluticasone Propionate Upon Addition to Cell Culture Media
Cause: This phenomenon, often referred to as "crashing out," occurs when a concentrated stock solution of a hydrophobic compound in an organic solvent is rapidly diluted into an aqueous medium. The compound's solubility limit in the final aqueous environment is exceeded, leading to immediate precipitation.[11]
Solutions:
-
Pre-warm the Media: Always use cell culture media that has been pre-warmed to 37°C. Adding the compound to cold media can decrease its solubility.[11]
-
Slow, Stepwise Dilution: Instead of adding the concentrated stock directly to the full volume of media, perform a serial dilution. First, add the stock to a smaller volume of warm media while gently vortexing, and then add this intermediate dilution to the final volume.[11][12]
-
Reduce Final Concentration: The final concentration of fluticasone propionate in your experiment may be too high. Try working with a lower final concentration to stay within its aqueous solubility limit.
-
Increase Final Solvent Concentration (with caution): If your cells can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might help keep the compound in solution. This must be validated for its effect on cell viability and function.[5][13]
Issue 2: Delayed Precipitation of Fluticasone Propionate in the Incubator
Cause: Delayed precipitation can occur due to several factors, including temperature fluctuations, changes in media pH due to cellular metabolism, and interactions with components in the cell culture medium over time.[12]
Solutions:
-
pH Stability: Ensure your cell culture medium is adequately buffered to resist pH changes during the experiment.
-
Media Components Interaction: Some components in the media or serum may interact with fluticasone propionate, leading to precipitation. If possible, test different media formulations or use serum-free media if your experiment allows.[12]
-
Regular Observation: Visually inspect your culture plates under a microscope at regular intervals to check for any signs of precipitation.
-
Consider Solubility Enhancers: For long-term experiments, using solubility enhancers like HP-β-CD in your media preparation might be beneficial for maintaining the stability of fluticasone propionate in solution.[3]
Data Presentation
Table 1: Solubility of Fluticasone Propionate in Various Solvents
| Solvent | Solubility | Reference |
| Water (25°C) | 0.14 µg/mL | [3] |
| DMSO | ~25 mg/mL | [4] |
| Dimethylformamide (DMF) | ~25 mg/mL | [4] |
| Ethanol | ~1 mg/mL | [4] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [4] |
Table 2: Recommended Final DMSO Concentrations in Cell Culture
| DMSO Concentration | Recommendation | Reference |
| < 0.1% | Generally considered safe for most cell lines. | [5][6] |
| 0.1% - 0.5% | Tolerated by many cell lines, but may require validation. | [5][7] |
| > 0.5% | Increased risk of cytotoxicity; requires careful validation for each cell line. | [5][13] |
Experimental Protocols
Protocol 1: Preparation of a Fluticasone Propionate Stock Solution in DMSO
-
Weigh out the desired amount of fluticasone propionate powder in a sterile microcentrifuge tube.
-
Add the required volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube vigorously until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Protocol 2: Preparation of Working Solution of Fluticasone Propionate in Cell Culture Medium
-
Pre-warm your complete cell culture medium (with serum and supplements) to 37°C.
-
Thaw an aliquot of your fluticasone propionate DMSO stock solution at room temperature.
-
Perform a serial dilution to minimize "solvent shock." For example, to achieve a final concentration of 1 µM with 0.1% DMSO from a 10 mM stock: a. Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 99 µL of pre-warmed media (resulting in a 100 µM solution in 1% DMSO). b. Add 10 µL of this intermediate dilution to 990 µL of pre-warmed media to get the final 1 µM concentration in 0.1% DMSO.
-
Gently mix the final working solution by inverting the tube or pipetting up and down. Do not vortex vigorously as this can cause frothing of the media.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
Visualizations
Caption: Workflow for Fluticasone Propionate Solution Preparation.
References
- 1. Fluticasone propionate | 80474-14-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. lifetein.com [lifetein.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. (PDF) Improvement on solubility of fluticasone propionate with cyclodextrins by mechanochemical activation (2015) | Jiajia Dai | 1 Citations [scispace.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. reddit.com [reddit.com]
Technical Support Center: Optimizing Fluticasone Propionate for In Vitro Anti-Inflammatory Assays
Welcome to the technical support center for optimizing Fluticasone (B1203827) Propionate (B1217596) (FP) concentration in your in vitro anti-inflammatory assays. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Fluticasone Propionate in vitro?
A1: Fluticasone Propionate is a synthetic glucocorticoid that exerts its potent anti-inflammatory effects primarily through its high affinity for the glucocorticoid receptor (GR).[1][2] Upon binding to the cytosolic GR, the FP-GR complex translocates to the nucleus.[1][2][3] In the nucleus, it modulates gene expression through two main pathways:[1]
-
Transrepression: The FP-GR complex can inhibit pro-inflammatory transcription factors like Nuclear Factor-kappa B (NF-κB), leading to a decrease in the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8.[1]
-
Transactivation: The complex can also bind to Glucocorticoid Response Elements (GREs) on the DNA, increasing the transcription of anti-inflammatory proteins like IκBα, which further inhibits the NF-κB pathway.[1]
Additionally, FP can inhibit the arachidonic acid pathway by inducing the synthesis of lipocortin-1, which in turn inhibits phospholipase A2, reducing the production of prostaglandins (B1171923) and leukotrienes.[1]
Q2: What is a typical effective concentration range for Fluticasone Propionate in in vitro assays?
A2: The effective concentration of Fluticasone Propionate can vary depending on the cell type, the specific assay, and the stimulus used. However, based on published data, a general effective concentration range is between 0.1 nM and 100 nM. For instance, in studies with human nasal epithelial cells, a concentration of 10 nM was shown to suppress Poly(I:C)-induced ACE2 expression.[4] In peripheral blood mononuclear cells (PBMNCs), concentrations of 10⁻⁷ M (100 nM) and 10⁻⁸ M (10 nM) significantly reduced NK and LAK activity.[5] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q3: Which cell lines are commonly used to test the anti-inflammatory effects of Fluticasone Propionate?
A3: A variety of cell lines and primary cells are suitable for assessing the anti-inflammatory properties of Fluticasone Propionate. Commonly used models include:
-
Human alveolar adenocarcinoma cells (A549): Useful for studying respiratory inflammation.[6]
-
Human embryonic kidney cells (HEK293): Often used for reporter gene assays, such as those for NF-κB.[1]
-
Human monocytic cell line (THP-1): A model for monocyte and macrophage-mediated inflammation, often stimulated with LPS to induce cytokine release.[1]
-
Peripheral Blood Mononuclear Cells (PBMNCs): Primary cells that provide a more physiologically relevant model for studying immune responses.[5][7]
-
Primary Human Nasal Epithelial Cells (HNECs): Relevant for studying the effects of FP in the context of rhinitis and upper airway inflammation.[4]
Troubleshooting Guide
Issue 1: Low or no anti-inflammatory effect observed.
-
Possible Cause: Sub-optimal concentration of Fluticasone Propionate.
-
Solution: Perform a dose-response experiment to determine the EC50 for your specific cell type and assay. A typical starting range for the dose-response curve could be from 0.01 nM to 1000 nM.
-
-
Possible Cause: Insufficient pre-incubation time.
-
Solution: The genomic mechanism of action of glucocorticoids requires time for transcription and translation. A pre-incubation period of at least 1 hour is generally recommended before adding the inflammatory stimulus.[1]
-
-
Possible Cause: Poor solubility of Fluticasone Propionate.
-
Solution: Fluticasone Propionate is poorly soluble in water.[8][9] Ensure that it is properly dissolved in a suitable solvent like DMSO before diluting it in your cell culture medium. The final DMSO concentration in the culture should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.
-
-
Possible Cause: Cell health and viability issues.
-
Solution: Confirm cell viability using a method like Trypan Blue exclusion or an MTT assay.[1] High cell density or poor culture conditions can affect cellular responses.
-
Issue 2: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes for accurate cell number distribution.
-
-
Possible Cause: Uneven drug/stimulus distribution.
-
Solution: After adding Fluticasone Propionate or the inflammatory stimulus, gently mix the contents of the wells by swirling the plate or by gentle pipetting.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media.
-
Issue 3: Observed cytotoxicity at higher concentrations.
-
Possible Cause: Fluticasone Propionate-induced apoptosis.
-
Solution: While generally safe at effective anti-inflammatory concentrations, high concentrations of glucocorticoids can induce apoptosis in some cell types.[10] It is crucial to perform a cytotoxicity assay (e.g., LDH release or Annexin V/Propidium Iodide staining) in parallel with your anti-inflammatory assay to identify the non-toxic concentration range.[1]
-
Data Presentation
Table 1: Reported In Vitro Efficacy of Fluticasone Propionate in Various Anti-inflammatory Assays
| Cell Type | Assay | Stimulus | Effective Concentration | Reference |
| THP-1 | TNF-α Inhibition | LPS | IC50: ~1 nM | [1] |
| A549 | IL-8 Inhibition | TNF-α | IC50: ~0.5 nM | [1] |
| HEK293 | NF-κB Reporter | TNF-α | IC50: ~2 nM | [1] |
| PBMNCs | NK and LAK Activity | - | 10⁻⁷ M and 10⁻⁸ M | [5] |
| PBMNCs | IL-13 Production | PHA | 10⁻⁷ M and 10⁻⁸ M | [7] |
| HNECs | ACE2 Expression | Poly(I:C) | 10 nM | [4] |
Experimental Protocols
Protocol 1: Inhibition of LPS-Induced TNF-α Secretion in THP-1 Cells
-
Cell Seeding: Seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well in RPMI-1640 medium supplemented with 10% FBS.
-
Differentiation (Optional but Recommended): Differentiate THP-1 monocytes into macrophage-like cells by treating with Phorbol 12-myristate 13-acetate (PMA) at a concentration of 50-100 ng/mL for 24-48 hours. After differentiation, replace the medium with fresh, serum-free medium and allow the cells to rest for 24 hours.
-
Treatment: Prepare serial dilutions of Fluticasone Propionate in serum-free medium. Add the desired final concentrations of Fluticasone Propionate or vehicle (DMSO) to the cells.
-
Pre-incubation: Incubate the plate for 1 hour at 37°C in a humidified 5% CO₂ incubator.[1]
-
Stimulation: Add Lipopolysaccharide (LPS) to a final concentration of 100 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate the plate for 4-6 hours at 37°C.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet the cells. Carefully collect the supernatant for cytokine analysis.
-
Quantification: Measure the concentration of TNF-α in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
Protocol 2: NF-κB Luciferase Reporter Assay in HEK293 Cells
-
Cell Seeding: One day prior to transfection, seed HEK293 cells into a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.[1]
-
Transfection: Co-transfect the cells with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid (for normalization) using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24 hours at 37°C.[1]
-
Treatment: After 24 hours, replace the medium with fresh, serum-free medium. Add the desired final concentrations of Fluticasone Propionate, test compound, or vehicle (DMSO).[1]
-
Pre-incubation: Incubate for 1 hour at 37°C.[1]
-
Stimulation: Stimulate the cells by adding TNF-α to a final concentration of 10-20 ng/mL to all wells except the unstimulated control. Incubate for 6-8 hours at 37°C.[1]
-
Cell Lysis: Remove the medium and wash the cells once with PBS. Add passive lysis buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.[1]
-
Luciferase Assay: Measure firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | Fluticasone Propionate Suppresses Poly(I:C)-Induced ACE2 in Primary Human Nasal Epithelial Cells [frontiersin.org]
- 5. Effects of in vitro treatment with fluticasone propionate on natural killer and lymphokine-induced killer activity in asthmatic and healthy individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. In vitro effects of fluticasone propionate on IL-13 production by mitogen-stimulated lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. Solubility of fluticasone propionate and beclomethasone dipropionate in simulated lung lining fluids - DDL [ddl-conference.com]
- 10. Synergistic effects of fluticasone propionate and salmeterol on in vitro T-cell activation and apoptosis in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Preventing Fluticasone Propionate degradation in stock solutions and experimental setups
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fluticasone (B1203827) Propionate (B1217596). This resource provides essential guidance on preventing the degradation of Fluticasone Propionate in stock solutions and various experimental setups. Inconsistent experimental results can often be traced back to compound instability. This guide offers troubleshooting tips and validated protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause Fluticasone Propionate to degrade?
A1: Fluticasone Propionate is susceptible to degradation under several conditions. The most significant factors are:
-
pH: The compound is particularly unstable in alkaline (basic) conditions, which leads to the hydrolysis of the thioester group. It exhibits maximum stability in the pH range of 3.0-5.0.[1]
-
Temperature: Elevated temperatures accelerate the degradation process, especially when Fluticasone Propionate is in solution.[1]
-
Light: Exposure to light, particularly UV light, can cause photodegradation, leading to rearrangements of the steroid ring structure.[1][2][3]
-
Oxidizing Agents: The presence of oxidizing agents, such as hydrogen peroxide, can lead to the formation of various degradation byproducts.[1]
-
Solvent Composition: The choice of solvent can influence stability. While soluble in organic solvents like methanol, acetonitrile, and DMSO, its stability in aqueous solutions, especially at non-optimal pH, is a concern.[1][4]
Q2: My experimental results are inconsistent. Could Fluticasone Propionate degradation be the culprit?
A2: Yes, inconsistent or lower-than-expected bioactivity is a classic sign of compound degradation. If the active Fluticasone Propionate concentration decreases over the course of an experiment, it can lead to variable results. This is especially common in multi-day cell culture experiments where the compound is incubated in an aqueous medium at 37°C, which is typically buffered at a pH (~7.4) that is not optimal for its stability.[1] It is highly recommended to run a stability check of Fluticasone Propionate in your specific experimental medium.
Q3: How should I prepare and store Fluticasone Propionate stock solutions for my experiments?
A3: To ensure the stability of your Fluticasone Propionate stock solutions, follow these guidelines:
-
Solvent Selection: Prepare high-concentration stock solutions in a suitable organic solvent such as HPLC-grade methanol, acetonitrile, or DMSO.[1][4] Fluticasone Propionate is soluble in ethanol (B145695) (approx. 1 mg/mL) and has higher solubility in DMSO and DMF (approx. 25 mg/mL).[4]
-
Storage Conditions: Store stock solutions at low temperatures (e.g., -20°C) and protect them from light by using amber vials or by wrapping the container in foil.[1][5][6] When stored as a crystalline solid at -20°C, it can be stable for at least four years.[4]
-
Inert Gas: For long-term storage, it is good practice to purge the stock solution vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.[4]
-
Aqueous Solutions: Fluticasone Propionate is sparingly soluble in aqueous buffers. To prepare an aqueous solution, first dissolve the compound in DMSO and then dilute it with the aqueous buffer of choice. It is not recommended to store aqueous solutions for more than one day due to the potential for degradation.[4]
Q4: What are the known degradation products of Fluticasone Propionate?
A4: Under alkaline conditions, the primary degradation involves the hydrolysis of the 17-position thioester moiety, resulting in the formation of a carboxylic acid derivative.[7][8] Photodegradation under different UV wavelengths and in various solvents can lead to several products due to modifications in the cyclohexadienone moiety in ring A and the keto group at C-17.[2][3]
Troubleshooting Guide
| Problem | Possible Cause | Troubleshooting Steps |
| Low or variable bioactivity in cell-based assays. | Degradation of Fluticasone Propionate in the aqueous cell culture medium, which is typically buffered at a pH (~7.4) that is not optimal for its stability, especially during prolonged incubation at 37°C.[1] | Prepare Fresh: Always prepare the Fluticasone Propionate-containing medium immediately before adding it to the cells. Minimize Incubation Time: If possible, design experiments to minimize the time Fluticasone Propionate is in the aqueous medium. pH Consideration: If the experimental design allows, consider using a medium with a slightly more acidic pH, though this may not be feasible for most cell lines. Run a Stability Check: Perform a time-course experiment to quantify the amount of active Fluticasone Propionate remaining in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2). |
| Precipitation of the compound when diluting the stock solution in an aqueous buffer. | Fluticasone Propionate has low aqueous solubility.[4] The addition of a concentrated organic stock solution to an aqueous buffer can cause the compound to precipitate out of solution. | Use an Intermediate Dilution Step: Instead of a direct large dilution, perform a serial dilution. Optimize Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your experimental setup is low enough to be tolerated by your cells or system, but high enough to maintain the solubility of Fluticasone Propionate. Gentle Mixing: When diluting, add the stock solution to the aqueous buffer while gently vortexing to ensure rapid and uniform dispersion. |
| Inconsistent results in long-term experiments. | Degradation of the compound over the duration of the experiment. | Replenish the Compound: For multi-day experiments, consider replacing the medium with freshly prepared Fluticasone Propionate-containing medium at regular intervals. Protect from Light: Ensure that the experimental setup (e.g., cell culture plates) is protected from direct light, especially if the experiments are conducted outside of a dark incubator for extended periods.[1] |
Quantitative Data on Fluticasone Propionate Degradation
The following table summarizes the apparent degradation rate constants of Fluticasone Propionate in various alkaline solutions at 37°C.
| Alkaline Solution | Apparent Degradation Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (hours) | Reference |
| 0.1M NaOH:methanol (1:1) | 0.169 ± 0.003 | 4.10 | [7][8] |
| 0.05M NaOH | 0.472 ± 0.013 | 1.47 | [7][8] |
| 0.1M NaOH:acetonitrile (1:1) | 0.154 ± 0.000 | 4.50 | [7][8] |
Experimental Protocols
Protocol for Forced Degradation Study
This protocol is designed to intentionally degrade Fluticasone Propionate under various stress conditions to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of Fluticasone Propionate at a concentration of 1 mg/mL in methanol.
2. Application of Stress Conditions (in separate, clearly labeled vials):
-
Acid Hydrolysis: Mix the Fluticasone Propionate solution with an equal volume of 0.1N HCl. Heat at 60°C for 2 hours.[1][9]
-
Base Hydrolysis: Mix the Fluticasone Propionate solution with an equal volume of 0.1N NaOH. Heat at 60°C for 2 hours.[1][9] Studies have shown significant degradation under basic conditions.[10][11]
-
Oxidative Degradation: Mix the Fluticasone Propionate solution with an equal volume of 3% hydrogen peroxide (H₂O₂). Heat at 60°C for 2 hours.[1]
-
Thermal Degradation: Expose a solid sample or a solution of Fluticasone Propionate to dry heat (e.g., 105°C for 6 hours).[1] No significant thermal degradation is generally observed.[10][11]
-
Photodegradation: Expose a solution of Fluticasone Propionate to UV light (e.g., 254 nm or 310 nm) for a specified duration.[2][3]
3. Neutralization and Dilution:
-
After the incubation period, cool the solutions to room temperature.
-
Neutralize the acidic and basic solutions with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for analysis with the mobile phase of the analytical method.
4. Analysis:
-
Analyze the stressed samples using a stability-indicating HPLC method (see below) to separate the parent drug from any degradation products.
Protocol for Stability-Indicating HPLC Method
This method can be used to quantify Fluticasone Propionate and separate it from its degradation products.
1. Chromatographic Conditions:
-
Column: YMC Pack AM12S05 ODS or equivalent C18 column.[7]
-
Mobile Phase: A mixture of acetonitrile, water, 60% perchloric acid, and sodium perchlorate (B79767) monohydrate (520:480:1:5 v/v/v/w).[7]
-
Flow Rate: 1 mL/min.[7]
-
Column Temperature: 40°C.[7]
-
Detection Wavelength: 240 nm.[7]
2. Preparation of Standard Solution:
-
Prepare a standard solution of Fluticasone Propionate in the mobile phase at a known concentration (e.g., 10 µg/mL).[7]
3. Sample Analysis:
-
Inject the standard solution and the samples from the forced degradation study into the HPLC system.
-
Record the chromatograms and determine the retention times and peak areas for Fluticasone Propionate and any degradation products.
Visualizations
Caption: Workflow for preparing and using Fluticasone Propionate solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. ijpsr.info [ijpsr.info]
- 3. researchgate.net [researchgate.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. drugfuture.com [drugfuture.com]
- 6. ftp.uspbpep.com [ftp.uspbpep.com]
- 7. researchgate.net [researchgate.net]
- 8. Degradation rates and products of fluticasone propionate in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jetir.org [jetir.org]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
Troubleshooting low signal-to-noise ratio in Fluticasone Propionate reporter gene assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Fluticasone Propionate in reporter gene assays. The following information is designed to help you overcome common challenges and optimize your experimental workflow to achieve a robust signal-to-noise ratio.
Frequently Asked Questions (FAQs) & Troubleshooting
Issue 1: Low or No Reporter Signal
A weak or absent signal is a common issue that can prevent the accurate assessment of Fluticasone Propionate's activity. Here are the potential causes and recommended solutions:
| Possible Cause | Recommended Solution |
| Suboptimal Transfection Efficiency | Optimize transfection parameters such as cell density (aim for 70-80% confluency at the time of transfection), DNA concentration, and the ratio of transfection reagent to DNA. It is also beneficial to test different transfection reagents to find the most effective one for your cell line.[1] Including a positive control plasmid, such as one expressing GFP, can help independently assess transfection efficiency. |
| Poor Cell Health | Ensure cells are healthy, actively dividing, and have a viability of over 90% before starting the experiment. Use cells from a low passage number and avoid letting them become over-confluent in culture flasks.[2] |
| Inactive Fluticasone Propionate | Prepare fresh stock solutions of Fluticasone Propionate in a suitable solvent like DMSO.[3] Store the stock solution at an appropriate temperature (e.g., -20°C) and avoid repeated freeze-thaw cycles. |
| Incorrect Reporter Plasmid | Verify that you are using a reporter plasmid containing Glucocorticoid Response Elements (GREs) upstream of the luciferase gene, as this is the mechanism through which Fluticasone Propionate induces gene expression. |
| Insufficient Incubation Time | The optimal incubation time for Fluticasone Propionate to induce a maximal response can vary between cell lines. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the peak of reporter gene expression. |
| Low Reporter Plasmid Concentration | The amount of reporter plasmid transfected may be too low. Perform a titration experiment to determine the optimal concentration of the GRE-luciferase plasmid. |
| Inefficient Cell Lysis | Ensure complete cell lysis to release the luciferase enzyme. Use a sufficient volume of a quality lysis buffer and incubate for the recommended time with gentle agitation.[2] |
| Expired or Improperly Stored Luciferase Reagents | Use fresh luciferase assay reagents and protect them from light. Ensure the substrate has been stored correctly and has not expired. |
Issue 2: High Background Signal
An elevated background signal can mask the specific response to Fluticasone Propionate, leading to a low signal-to-noise ratio.
| Possible Cause | Recommended Solution |
| Intrinsic Promoter Activity | The minimal promoter in the GRE-luciferase reporter construct may have some basal activity. To account for this, include a negative control with a promoterless luciferase vector. |
| Contamination | Microbial contamination of cells or reagents can lead to a high background. Always use sterile techniques and fresh, filtered reagents.[1] |
| "Cross-talk" Between Wells | In multi-well plates, a very strong signal in one well can sometimes be detected in adjacent wells. Using opaque, white-walled plates can help minimize this effect.[4] |
| Endogenous Glucocorticoids in Serum | Fetal Bovine Serum (FBS) contains endogenous glucocorticoids that can activate the glucocorticoid receptor and increase background signal. Using charcoal-stripped FBS is highly recommended to eliminate this interference. |
| Luminometer Settings | Ensure the luminometer's measurement chamber is properly sealed to prevent light leakage. Also, check for and subtract any background reading from empty wells. |
Issue 3: High Variability Between Replicates
| Possible Cause | Recommended Solution |
| Inconsistent Pipetting | Inaccurate or inconsistent pipetting is a major source of variability. Use calibrated pipettes, pre-wet the tips, and prepare master mixes for transfection reagents and drug dilutions to ensure uniformity across wells.[1] |
| Uneven Cell Seeding | Ensure a single-cell suspension before plating and mix the cells thoroughly to achieve a uniform density in each well. Variations in cell number will directly impact the amount of luciferase produced. |
| Edge Effects in Multi-well Plates | Wells on the outer edges of a plate are more prone to evaporation and temperature fluctuations, which can affect cell growth and reporter expression. To mitigate this, avoid using the outermost wells or fill them with sterile PBS or media. |
| Lack of Normalization | Transfection efficiency can vary significantly between wells. Co-transfecting a control plasmid expressing a different reporter (e.g., Renilla luciferase) under a constitutive promoter allows for normalization of the experimental reporter data.[4] |
| Cell Clumping | Clumps of cells will lead to uneven distribution and transfection. Ensure cells are well-dispersed before and during plating. |
Quantitative Data Summary
The following tables provide a starting point for optimizing your Fluticasone Propionate reporter gene assays. Note that optimal conditions can be cell-line dependent and should be empirically determined.
Table 1: Recommended Cell Seeding Densities for 96-well Plates
| Cell Line | Seeding Density (cells/well) | Notes |
| A549 | 7,000 - 10,000[5] | Seed 24 hours prior to transfection to achieve 70-80% confluency. |
| HEK293 | 20,000 - 40,000 | Can be transfected at a higher confluency. |
Table 2: Fluticasone Propionate Concentration and Plasmid Ratios
| Parameter | Recommended Range/Value | Notes |
| Fluticasone Propionate Concentration | 0.1 pM - 100 nM | A full dose-response curve should be performed to determine the EC50 in your specific assay system. |
| EC50 in GRE-luciferase assays | ~0.1 - 1 nM | This can vary depending on the cell line and specific reporter construct. |
| GRE-luciferase:Renilla luciferase plasmid ratio | 10:1 to 50:1[6] | Start with a 20:1 ratio and optimize. The goal is to have the Renilla signal well above background but not so high that it interferes with the primary reporter.[6] A weaker promoter for the Renilla plasmid (e.g., TK promoter) is often preferred over strong promoters like CMV.[4] |
| Final DMSO Concentration | < 0.1% | High concentrations of DMSO can be toxic to cells and may interfere with the assay. |
Experimental Protocols
Detailed Methodology for a Fluticasone Propionate GRE-Dual Luciferase Reporter Assay in A549 Cells
This protocol outlines a typical workflow for assessing the activity of Fluticasone Propionate on the glucocorticoid receptor using a dual-luciferase reporter system.
Materials:
-
A549 cells
-
Complete growth medium (e.g., F-12K with 10% charcoal-stripped FBS)
-
GRE-firefly luciferase reporter plasmid
-
Renilla luciferase control plasmid (e.g., pRL-TK)
-
Transfection reagent
-
Opti-MEM or other serum-free medium
-
Fluticasone Propionate
-
DMSO (for stock solution)
-
Phosphate-Buffered Saline (PBS)
-
Passive Lysis Buffer
-
Dual-luciferase assay reagents
-
White, opaque 96-well cell culture plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
The day before transfection, seed A549 cells in a white, opaque 96-well plate at a density of 8,000 cells per well in 100 µL of complete growth medium containing charcoal-stripped FBS.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator. Cells should be approximately 70-80% confluent at the time of transfection.
-
-
Transfection:
-
For each well, prepare the transfection complex in serum-free medium according to the manufacturer's protocol for your chosen transfection reagent.
-
A starting point for the plasmid ratio is 20:1 of GRE-firefly luciferase to Renilla luciferase plasmid (e.g., 100 ng GRE-luciferase and 5 ng Renilla-luciferase per well).
-
Add the transfection complex to the cells and incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of Fluticasone Propionate in complete growth medium (with charcoal-stripped FBS). A typical concentration range to test is from 1 pM to 100 nM. Include a vehicle control (e.g., 0.1% DMSO).
-
After the 24-hour transfection incubation, carefully remove the medium and replace it with 100 µL of the medium containing the different concentrations of Fluticasone Propionate or the vehicle control.
-
Incubate for an additional 24 hours.
-
-
Cell Lysis:
-
Remove the medium from the wells and gently wash the cells once with 100 µL of PBS.
-
Add 20-50 µL of Passive Lysis Buffer to each well.
-
Incubate at room temperature for 15-20 minutes with gentle shaking to ensure complete lysis.
-
-
Luminescence Measurement:
-
Follow the instructions for your dual-luciferase assay kit. Typically, this involves adding the firefly luciferase substrate to the cell lysate and measuring the luminescence.
-
Then, a second reagent is added to quench the firefly signal and activate the Renilla luciferase for a second measurement.
-
Use a luminometer to read the luminescence from each well.
-
-
Data Analysis:
-
For each well, normalize the firefly luciferase signal by dividing it by the Renilla luciferase signal. This ratio corrects for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the Fluticasone Propionate concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 of Fluticasone Propionate.
-
Visualizations
Caption: Fluticasone Propionate Signaling Pathway in a Reporter Gene Assay.
Caption: Experimental Workflow for a Fluticasone Propionate Reporter Gene Assay.
Caption: Troubleshooting Logic for Low Signal-to-Noise Ratio.
References
- 1. goldbio.com [goldbio.com]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Novel assays monitoring direct glucocorticoid receptor protein activity exhibit high predictive power for ligand activity on endogenous gene targets | bioRxiv [biorxiv.org]
- 6. promegaconnections.com [promegaconnections.com]
Identifying and minimizing off-target effects of Fluticasone Propionate in cellular models
Welcome to the technical support center for researchers utilizing Fluticasone (B1203827) Propionate in cellular models. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and minimize off-target effects in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your research in a question-and-answer format.
Issue 1: Unexpected Decrease in Cell Viability or Proliferation
Question: I'm observing significant cytotoxicity or a reduction in cell proliferation at concentrations where I expect to see a specific anti-inflammatory effect. Is this an off-target effect of Fluticasone Propionate?
Answer: Yes, this is a potential off-target effect. While Fluticasone Propionate is primarily an anti-inflammatory agent, high concentrations or prolonged exposure can lead to cytotoxicity and inhibit cell proliferation in certain cell types.[1] Glucocorticoids are known to induce apoptosis (programmed cell death) in some cells, which could explain the decrease in viability.[1][2][3]
Troubleshooting Steps:
-
Confirm Solvent Toxicity: First, run a vehicle control (e.g., DMSO) at the same concentration used in your experiments to rule out solvent-induced cytotoxicity.
-
Perform a Dose-Response Curve: It is crucial to determine the optimal concentration for your specific cell line and assay.[1] Test a wide range of Fluticasone Propionate concentrations (e.g., from picomolar to micromolar) to identify a window where you observe the desired on-target effect without significant cell death.
-
Assess Apoptosis: To confirm if apoptosis is the cause of decreased viability, you can perform assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or a caspase-3/7 activity assay. Fluticasone has been shown to induce apoptosis in peripheral T-lymphocytes and eosinophils.[2][3]
-
Check Glucocorticoid Receptor (GR) Expression: Verify the expression level of the glucocorticoid receptor in your cell line using qPCR or Western blotting. Cells with very high GR expression might be more sensitive to glucocorticoid-induced apoptosis.
Recommended Concentration Ranges for Initial Screening:
| Cell Type | Suggested Starting Concentration Range | Key Considerations |
| Airway Epithelial Cells | 0.1 nM - 100 nM | Highly relevant for asthma and COPD models. |
| Peripheral Blood Mononuclear Cells (PBMCs) | 1 nM - 1 µM | Sensitivity can vary between donors. |
| Cancer Cell Lines (e.g., A549) | 10 nM - 10 µM | Effects can be pleiotropic, including anti-proliferative. |
| Fibroblasts | 1 nM - 1 µM | Can influence differentiation and extracellular matrix production. |
Issue 2: Inconsistent or Unexplained Gene/Protein Expression Changes
Question: My RNA-seq or proteomics data shows significant changes in pathways unrelated to inflammation after Fluticasone Propionate treatment. How can I determine if these are off-target effects?
Answer: This is a strong indication of off-target activity. Fluticasone Propionate's primary mechanism is the modulation of gene transcription via the glucocorticoid receptor (GR).[4] However, it can also have non-genomic effects or influence other signaling pathways.[1][4] For example, it has been shown to affect MAPK signaling and interact with the NF-κB pathway in ways that can be complex and cell-type specific.[5][6][7]
Troubleshooting and Identification Workflow:
-
Pathway Analysis: Use bioinformatics tools (e.g., GSEA, DAVID, Reactome) to analyze your transcriptomic/proteomic data and identify the specific pathways being modulated.
-
Literature Review: Search for literature linking corticosteroids to the identified off-target pathways. For instance, glucocorticoids can influence pathways related to metabolism, cell cycle, and apoptosis.[1]
-
Validate Key Off-Target Hits: Select a few key genes or proteins from the unexpected pathways and validate their expression changes using an orthogonal method like qPCR or Western blotting.
-
Use a GR Antagonist: To confirm if the observed effects are mediated by the glucocorticoid receptor, pre-treat your cells with a GR antagonist (e.g., mifepristone/RU-486) before adding Fluticasone Propionate. If the off-target gene expression changes are blocked, they are GR-dependent.
-
Consider Non-Genomic Effects: Some effects of corticosteroids can be rapid and independent of gene transcription.[1][4][8] These may involve interactions with cell membrane-bound receptors or direct effects on intracellular signaling cascades.[8]
Caption: Workflow for identifying GR-dependent off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Fluticasone Propionate and how does this lead to off-target effects?
A1: Fluticasone Propionate is a synthetic corticosteroid that primarily acts as a glucocorticoid receptor (GR) agonist.[4][9] Upon entering a cell, it binds to the cytosolic GR, causing the complex to translocate to the nucleus.[4] There, it modulates gene transcription by binding to glucocorticoid response elements (GREs) on DNA or by interacting with other transcription factors, leading to the suppression of pro-inflammatory mediators.[4][9] Off-target effects can arise because GRs are expressed in nearly all nucleated cells and can influence a wide variety of physiological processes beyond inflammation, including metabolism, cell growth, and apoptosis.[10][11] Additionally, rapid, non-genomic actions that are less understood may contribute to off-target effects.[4]
Caption: On-target genomic signaling pathway of Fluticasone Propionate.
Q2: Which signaling pathways, other than inflammation, are commonly affected by corticosteroids like Fluticasone Propionate?
A2: Besides the intended anti-inflammatory effects, corticosteroids can impact several other pathways:
-
NF-κB Pathway: While often considered part of the on-target anti-inflammatory mechanism, the interaction is complex. Fluticasone can inhibit the nuclear translocation of NF-κB, but some studies show it may not decrease overall NF-κB DNA-binding activity in certain contexts.[6][12][13]
-
MAPK Signaling: Fluticasone can upregulate Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1), which in turn represses MAPK-driven signaling.[5][7][14]
-
Apoptosis Pathways: Glucocorticoids can induce apoptosis in various cell types, including lymphocytes and eosinophils, often by modulating the expression of Bcl-2 family proteins.[2][3]
-
Metabolic Pathways: Corticosteroids are well-known to have significant effects on glucose and lipid metabolism.[10]
Caption: Potential on-target and off-target pathways of Fluticasone Propionate.
Q3: How can I proactively minimize off-target effects in my experimental design?
A3: Minimizing off-target effects starts with careful experimental design.
-
Use the Lowest Effective Concentration: As determined by your dose-response curve, use the lowest concentration of Fluticasone Propionate that achieves the desired on-target effect.[4]
-
Optimize Treatment Duration: Avoid unnecessarily long incubation times. Test various time points to find the earliest point at which the on-target effect is measurable.
-
Use Appropriate Controls: Always include vehicle controls, and if possible, a positive control (another compound known to elicit the same on-target effect) and a negative control (a structurally similar but inactive compound).
-
Choose the Right Model: Select a cell line with known and relevant expression of the glucocorticoid receptor. If your cell line has low or no GR expression, you may be observing entirely off-target, non-specific effects.[1]
-
Employ orthogonal methods: Use techniques like RNA interference (RNAi) or CRISPR-Cas9 to knock down the target receptor (GR) to confirm that the drug's primary effects are mediated through it.[15]
Experimental Protocols
Protocol 1: RNA-Sequencing for Off-Target Gene Expression Analysis
This protocol outlines a general workflow for using RNA-sequencing (RNA-seq) to identify global changes in gene expression induced by Fluticasone Propionate.
-
Cell Culture and Treatment:
-
Seed your chosen cell line in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Fluticasone Propionate at your predetermined optimal concentration and a vehicle control (e.g., DMSO). Include at least three biological replicates per condition.
-
Incubate for the desired time (e.g., 6, 12, or 24 hours).
-
-
RNA Extraction:
-
Lyse cells directly in the plate using a suitable lysis buffer (e.g., TRIzol or a kit-based buffer).
-
Extract total RNA using a column-based kit (e.g., RNeasy Mini Kit) or phenol-chloroform extraction.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer to ensure high integrity (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from 100-1000 ng of total RNA using a commercial kit (e.g., Illumina TruSeq Stranded mRNA). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.
-
Sequence the libraries on a high-throughput sequencer (e.g., Illumina NovaSeq) to a desired read depth (typically 20-30 million reads per sample for differential gene expression).
-
-
Data Analysis:
-
Perform quality control on raw sequencing reads using tools like FastQC.
-
Align reads to a reference genome using an aligner like STAR.
-
Quantify gene expression levels to generate a read count matrix.
-
Perform differential expression analysis using packages like DESeq2 or edgeR to identify genes that are significantly up- or down-regulated by Fluticasone Propionate.
-
Conduct pathway analysis on the list of differentially expressed genes to identify on-target and potential off-target pathways.
-
Caption: High-level workflow for RNA-seq analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. Enhancement of human eosinophil apoptosis by fluticasone propionate, budesonide, and beclomethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluticasone induces apoptosis in peripheral T-lymphocytes: a comparison between asthmatic and normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]
- 5. Long-Acting β2-Agonists Increase Fluticasone Propionate-Induced Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1) in Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting the NF-κB pathway in asthma and chronic obstructive pulmonary disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Long-acting β2-agonists increase fluticasone propionate-induced mitogen-activated protein kinase phosphatase 1 (MKP-1) in airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. droracle.ai [droracle.ai]
- 10. Proteomic Analysis of Morphologically Changed Tissues after Prolonged Dexamethasone Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Corticosteroids - mechanisms of action - Australian Prescriber [australianprescriber.tg.org.au]
- 12. selleckchem.com [selleckchem.com]
- 13. Effects of inhaled corticosteroid therapy on expression and DNA-binding activity of nuclear factor kappaB in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 15. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
Technical Support Center: Vehicle Selection for In Vivo Fluticasone Propionate Studies
This guide provides researchers, scientists, and drug development professionals with essential information for selecting and preparing appropriate vehicle controls for in vivo studies involving Fluticasone (B1203827) Propionate (B1217596) (FP).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in formulating Fluticasone Propionate for in vivo studies?
The main challenge is the poor aqueous solubility of Fluticasone Propionate, which is reported to be as low as 0.14 µg/mL.[1] This necessitates the use of specialized vehicles to achieve the desired concentration and ensure uniform delivery. Additionally, the chosen vehicle should be non-toxic and minimally immunogenic to avoid confounding experimental results.
Q2: What are the common types of vehicles used for in vivo administration of Fluticasone Propionate?
The choice of vehicle largely depends on the route of administration (e.g., intranasal, intratracheal, topical). Common vehicle types include:
-
Aqueous Suspensions: Often used for nasal sprays, these typically contain suspending agents to ensure a uniform dispersion of micronized Fluticasone Propionate particles.
-
Solutions with Co-solvents: Organic solvents like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are used to initially dissolve Fluticasone Propionate, which is then diluted in an aqueous buffer such as Phosphate-Buffered Saline (PBS).[2]
-
Cyclodextrin-Based Solutions: Cyclodextrins, particularly Hydroxypropyl-β-cyclodextrin (HP-β-CD), are used to form inclusion complexes with Fluticasone Propionate, significantly enhancing its aqueous solubility.[3]
-
Nanosuspensions: These consist of sub-micron sized particles of Fluticasone Propionate stabilized in a liquid medium, which can improve dissolution rate and content uniformity.[1][4]
-
Liposomal Formulations: Liposomes can encapsulate Fluticasone Propionate, potentially enhancing its delivery and retention in target tissues like the lungs.
Q3: What should I consider when selecting a vehicle control for my Fluticasone Propionate study?
The ideal vehicle control should be identical to the drug formulation but without the active pharmaceutical ingredient (API). Key considerations include:
-
Matching Physicochemical Properties: The vehicle control should have the same pH, viscosity, and osmolarity as the drug formulation.
-
Inertness: The vehicle should not have any biological or inflammatory effects in the animal model.
-
Route of Administration: The vehicle must be suitable and well-tolerated for the chosen administration route.
-
Stability: The vehicle should not degrade or interact with any of its components over the course of the experiment.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation of Fluticasone Propionate upon dilution in aqueous buffer. | The concentration of the organic co-solvent (e.g., DMSO) is too low in the final solution, or the final drug concentration exceeds its solubility limit in the mixed solvent system. | Increase the proportion of the organic co-solvent in the final dilution, but be mindful of its potential toxicity. Alternatively, consider using a cyclodextrin-based vehicle to enhance aqueous solubility. Ensure the final concentration of Fluticasone Propionate is below its saturation point in the chosen vehicle. A solubility of approximately 0.25 mg/ml can be achieved in a 1:3 solution of DMSO:PBS (pH 7.2).[2] |
| Inconsistent results between animals. | Poor formulation homogeneity, leading to variable dosing. This is a common issue with suspensions if not properly prepared and handled. | For suspensions, ensure thorough mixing (e.g., vortexing) immediately before each administration. Consider preparing a nanosuspension to improve particle size distribution and stability.[4][5] |
| Signs of irritation (e.g., sneezing, nasal rubbing) in animals after intranasal administration. | The vehicle itself may be causing irritation. Preservatives like benzalkonium chloride, often found in commercial formulations, can cause mucosal irritation.[6][7][8] High concentrations of organic solvents can also be irritants. | If using a formulation with preservatives, consider preparing a preservative-free version for your study. Minimize the concentration of organic co-solvents. If irritation persists, a histological evaluation of the nasal mucosa may be necessary to assess for vehicle-induced inflammation.[9][10] |
| Vehicle control group shows an unexpected biological response. | Some vehicle components may have inherent biological activity. For example, certain vehicles might induce a mild inflammatory response.[11][12] | Thoroughly research the potential effects of all vehicle components in your specific animal model and assay. If a component is suspect, try to substitute it with a more inert substance. |
Data Presentation
Table 1: Solubility of Fluticasone Propionate in Various Solvents
| Solvent | Solubility | Reference(s) |
| Water | ~0.14 µg/mL | [1] |
| Ultrapure Water | 1.92 µg/mL | [13] |
| Gamble's Solution | 1.99 µg/mL | [13] |
| Synthetic Simulated Lung Lining Fluid (sLLF) | 2.04 µg/mL | [13] |
| Aqueous Dilution of Survanta® | 3.89 µg/mL | [13] |
| Survanta® | 20.28 µg/mL | [13] |
| Ethanol | ~1 mg/mL | [2] |
| Dimethyl Sulfoxide (DMSO) | ~25 mg/mL | [2] |
| Dimethyl Formamide (DMF) | ~25 mg/mL | [2] |
| 1:3 solution of DMSO:PBS (pH 7.2) | ~0.25 mg/mL | [2] |
| With HP-β-CD (mechanochemical activation) | ~40 µg/mL | [3] |
Table 2: Example Vehicle Compositions for Fluticasone Propionate
| Vehicle Type | Components | Notes | Reference(s) |
| Aqueous Suspension (based on commercial formulation) | Microcrystalline cellulose, Carboxymethylcellulose sodium, Dextrose, Polysorbate 80, Benzalkonium chloride, Phenylethyl alcohol, Purified water | This is a complex suspension. For research purposes, a simpler suspension with fewer components may be desirable to minimize potential confounding effects. | |
| Solution with Co-solvent | Dimethyl Sulfoxide (DMSO), Phosphate-Buffered Saline (PBS) | Fluticasone Propionate is first dissolved in DMSO and then diluted with PBS to the final concentration. The final DMSO concentration should be kept low to minimize toxicity. | [2] |
| Cyclodextrin-Based Solution | Hydroxypropyl-β-cyclodextrin (HP-β-CD), Purified water | Fluticasone Propionate and HP-β-CD are co-ground or mixed in an aqueous solution to form an inclusion complex. | [3][14] |
| Nanosuspension | Fluticasone Propionate, Stabilizer (e.g., Tween 80), Purified water | Prepared using techniques like high-pressure homogenization to reduce particle size to the nanometer range. | [4][5] |
Experimental Protocols
Protocol 1: Preparation of a Fluticasone Propionate Solution using a Co-solvent (DMSO)
-
Weigh the required amount of Fluticasone Propionate crystalline solid.
-
Dissolve the Fluticasone Propionate in a minimal amount of 100% DMSO. Ensure complete dissolution by gentle vortexing.
-
Slowly add Phosphate-Buffered Saline (PBS, pH 7.2) to the DMSO-drug concentrate while vortexing to reach the final desired drug concentration and vehicle composition. For example, to achieve a 1:3 DMSO:PBS solution, add one part of the DMSO concentrate to three parts of PBS.[2]
-
Visually inspect the solution for any signs of precipitation.
-
It is recommended not to store the aqueous solution for more than one day.[2]
Protocol 2: Preparation of a Fluticasone Propionate-Cyclodextrin Complex
This protocol is based on the mechanochemical activation method to enhance solubility.
-
Weigh Fluticasone Propionate and Hydroxypropyl-β-cyclodextrin (HP-β-CD). A mass ratio of 1:7 (FP:HP-β-CD) has been shown to be effective.[3]
-
Combine the powders in a mortar and pestle or a ball mill.
-
Grind the mixture for a specified duration. For example, grinding for 6 hours at a rotation frequency of 60 Hz has been reported to significantly increase solubility.[3]
-
The resulting powder is the Fluticasone Propionate-HP-β-CD complex, which can then be dissolved in an aqueous medium for administration.
-
Alternatively, an aqueous suspension of Fluticasone Propionate and HP-β-CD can be shaken at 25°C for 24 hours to facilitate complex formation.[3]
Protocol 3: Intranasal Administration in Mice
-
Acclimate the mice to handling for several days before the experiment to reduce stress.[15]
-
Lightly anesthetize the mouse according to your institution's approved protocol.
-
Hold the mouse in a supine position.
-
Using a micropipette, administer a small volume (typically 5-10 µL per nostril) of the Fluticasone Propionate formulation or vehicle control into the nares.[11]
-
Administer the solution slowly to allow the animal to inhale the liquid and avoid it entering the lungs.
-
Keep the mouse in a supine position for a short period after administration to allow for absorption in the nasal cavity.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Effects of preservatives in nasal formulations on the mucosal integrity: an electron microscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Adverse effects of benzalkonium chloride on the nasal mucosa: allergic rhinitis and rhinitis medicamentosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 11. Acute and chronic nasal inflammation induces lymphangiogenesis in the olfactory mucosa in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intranasal instillation of diesel exhaust particulates and antigen in mice modulated cytokine productions in cervical lymph node cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Solubility of fluticasone propionate and beclomethasone dipropionate in simulated lung lining fluids - DDL [ddl-conference.com]
- 14. researchgate.net [researchgate.net]
- 15. Intranasal Administration of CNS Therapeutics to Awake Mice - PMC [pmc.ncbi.nlm.nih.gov]
Addressing cell viability issues at high concentrations of Fluticasone Propionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues at high concentrations of Fluticasone (B1203827) Propionate (FP) in their experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing a significant decrease in cell viability at high concentrations of Fluticasone Propionate. Is this an expected outcome?
A1: Yes, this is an expected finding. Fluticasone Propionate, a potent glucocorticoid, is known to induce apoptosis (programmed cell death) in a variety of cell types, particularly those of hematopoietic lineage such as lymphocytes and eosinophils.[1][2][3] This effect is concentration-dependent, meaning higher concentrations of FP are more likely to lead to a reduction in cell viability.
Q2: What is the underlying mechanism for Fluticasone Propionate-induced cell death?
A2: Fluticasone Propionate primarily exerts its pro-apoptotic effects through the glucocorticoid receptor (GR).[3] Upon binding, the FP-GR complex translocates to the nucleus and modulates the expression of genes involved in apoptosis. A key mechanism is the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2, leading to the activation of the intrinsic (mitochondrial) pathway of apoptosis.[2] This pathway culminates in the activation of executioner caspases, such as caspase-3, which leads to the dismantling of the cell.
Q3: Our MTT assay results show inconsistent readings or an unexpected increase in signal at higher Fluticasone Propionate concentrations. What could be the cause?
A3: This is a common issue with colorimetric assays like the MTT assay when testing certain compounds. The unexpected increase in signal may not be due to increased cell viability but rather an artifact. Some compounds can chemically reduce the MTT tetrazolium salt to formazan (B1609692), leading to a false positive signal. It is also possible that at very high concentrations, FP may precipitate in the culture medium, interfering with the optical density readings. We recommend including a cell-free control (media + FP + MTT reagent) to check for direct reduction of MTT by the compound. If interference is observed, consider using an alternative viability assay.
Q4: Which alternative cell viability assays are recommended when MTT assay results are unreliable?
A4: When MTT assays yield inconsistent results, it is advisable to use assays with different detection principles. Good alternatives include:
-
Lactate (B86563) Dehydrogenase (LDH) Assay: This assay measures the release of LDH from damaged cells into the culture medium, providing a measure of cytotoxicity.[4]
-
Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[5]
-
Caspase Activity Assays: These assays measure the activity of key apoptotic enzymes like caspase-3, providing a more specific indication of apoptosis.[6][7]
Troubleshooting Guides
Issue 1: High Background in MTT Assay
-
Potential Cause: Direct reduction of MTT by Fluticasone Propionate.
-
Solution: Run a cell-free control with FP and the MTT reagent. If a significant color change occurs, FP is directly reducing the MTT. In this case, an alternative viability assay is recommended.
-
-
Potential Cause: Contamination of culture medium.
-
Solution: Use fresh, sterile medium and reagents. Ensure aseptic techniques are followed throughout the experiment.
-
-
Potential Cause: Phenol (B47542) red in the medium.
-
Solution: Use phenol red-free medium for the assay, as it can interfere with absorbance readings.
-
Issue 2: Inconsistent Results Between Replicates
-
Potential Cause: Uneven cell seeding.
-
Solution: Ensure a homogenous cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates.
-
-
Potential Cause: Incomplete formazan solubilization.
-
Solution: Ensure the formazan crystals are completely dissolved by adding the solubilization buffer and incubating for a sufficient time with gentle agitation.
-
-
Potential Cause: Edge effects in the microplate.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
-
Quantitative Data Summary
The following table summarizes the half-maximal effective concentration (EC50) for Fluticasone Propionate in inducing apoptosis in human eosinophils, as reported in the literature.
| Glucocorticoid | EC50 (nM) for Apoptosis Induction in Eosinophils |
| Fluticasone Propionate | 3.7 ± 1.8 |
| Budesonide | 5.0 ± 1.7 |
| Beclomethasone (B1667900) | 51 ± 19 |
| Dexamethasone | 303 ± 40 |
Data sourced from a study on human eosinophil apoptosis.[1]
Experimental Protocols
MTT Cell Viability Assay
Objective: To assess cell viability by measuring the metabolic activity of cells.
Materials:
-
Cells in culture
-
Fluticasone Propionate stock solution
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of Fluticasone Propionate in culture medium.
-
Remove the old medium from the wells and add the FP dilutions. Include vehicle controls (medium with the same concentration of solvent used for FP) and untreated controls.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
Objective: To quantify cytotoxicity by measuring lactate dehydrogenase (LDH) released from damaged cells.
Materials:
-
Cells in culture
-
Fluticasone Propionate stock solution
-
96-well flat-bottom plates
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Microplate reader
Procedure:
-
Seed cells and treat with Fluticasone Propionate as described in the MTT assay protocol (steps 1-4).
-
Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add the reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.
-
Add the stop solution provided in the kit to each well.
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity according to the kit's formula.
Annexin V/PI Apoptosis Assay
Objective: To differentiate between viable, apoptotic, and necrotic cells using flow cytometry.
Materials:
-
Cells in culture
-
Fluticasone Propionate stock solution
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells and treat with Fluticasone Propionate for the desired duration.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and centrifuge.
-
Resuspend the cell pellet in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour. Viable cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.
Visualizations
Caption: Fluticasone Propionate-induced apoptosis pathway.
Caption: Workflow for cell viability assessment.
References
- 1. Enhancement of human eosinophil apoptosis by fluticasone propionate, budesonide, and beclomethasone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluticasone induces apoptosis in peripheral T-lymphocytes: a comparison between asthmatic and normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. LDH cytotoxicity assay [protocols.io]
- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 6. media.cellsignal.com [media.cellsignal.com]
- 7. abcam.com [abcam.com]
Strategies to ensure consistent biological activity of Fluticasone Propionate in long-term experiments
Welcome to the technical support center for the consistent use of Fluticasone (B1203827) Propionate (B1217596) in long-term experiments. This resource provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals ensure the stability and biological activity of Fluticasone Propionate throughout their studies.
Frequently Asked Questions (FAQs)
Q1: My Fluticasone Propionate solution has been stored for a while. How can I be sure it's still active?
A1: To ensure the activity of your stored Fluticasone Propionate (FP) solution, it is crucial to adhere to proper storage conditions and periodically verify its integrity. Store stock solutions at recommended temperatures, typically between 2-8°C for short-term and -20°C for long-term storage, protected from light and moisture.[1] Before use in a long-term experiment, it is advisable to perform a quality control check. This can be done by running a small-scale bioassay, such as a glucocorticoid receptor (GR) activation assay or a cytokine inhibition assay, and comparing the results with a freshly prepared standard.[2][3] Analytical methods like HPLC can also be used to check for chemical degradation.[4][[“]][6]
Q2: I'm observing inconsistent results in my cell-based assays. Could the Fluticasone Propionate be the issue?
A2: Inconsistent results in cell-based assays can indeed be due to issues with your Fluticasone Propionate. Several factors could be at play:
-
Degradation: FP is susceptible to degradation, particularly in alkaline solutions.[4][7] Ensure the pH of your vehicle and culture medium is stable and not alkaline.
-
Improper Storage: Repeated freeze-thaw cycles or exposure to light can degrade the compound. Aliquot your stock solutions to avoid multiple freeze-thaw cycles.[1]
-
Solvent Effects: The solvent used to dissolve FP can impact its stability and delivery to cells. DMSO is a common solvent, but high concentrations can be toxic to cells. Ensure your final solvent concentration is consistent and non-toxic across experiments.
-
Cell Passage Number: The responsiveness of cells to glucocorticoids can change with increasing passage number. It is important to use cells within a consistent and validated passage range.
Q3: What are the best practices for preparing and storing Fluticasone Propionate stock solutions for long-term use?
A3: For consistent biological activity in long-term experiments, follow these best practices for preparing and storing Fluticasone Propionate stock solutions:
-
High-Quality Material: Start with high-purity, well-characterized Fluticasone Propionate powder.
-
Appropriate Solvent: Use a high-purity, anhydrous solvent such as DMSO or ethanol.
-
Concentrated Stock: Prepare a high-concentration stock solution (e.g., 10 mM in DMSO) to minimize the volume of solvent added to your experimental system.
-
Aliquoting: Aliquot the stock solution into single-use volumes in tightly sealed, light-protecting tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage Conditions: Store aliquots at -20°C or -80°C for long-term stability. For short-term use, solutions can be stored at 4°C for a limited time, but always refer to the manufacturer's recommendations.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and expiration date.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Decreased Potency in Later Experiments | Degradation of Fluticasone Propionate stock solution. | Prepare fresh stock solutions from powder. Perform a dose-response curve with the old and new stock to compare EC50 values. Implement proper aliquoting and storage procedures to prevent future degradation.[4][6][7] |
| High Variability Between Replicates | Inconsistent dosing due to precipitation of the compound in aqueous media. | Ensure the final concentration of the solvent (e.g., DMSO) is low enough to maintain solubility but high enough to keep the compound in solution. Vortex the diluted solution before adding it to the assay. Visually inspect for any precipitation. |
| Unexpected Cell Toxicity | High concentration of the solvent (e.g., DMSO). | Prepare a vehicle control with the same final concentration of the solvent to assess its effect on cell viability. Aim for a final solvent concentration of ≤0.1%. |
| Complete Loss of Biological Activity | Incorrect compound used or complete degradation. | Verify the identity and purity of the Fluticasone Propionate powder using analytical methods if possible. Check for any signs of improper storage that could have led to accelerated degradation, such as exposure to high temperatures or light.[1][8] Prepare a fresh stock solution from a new batch of the compound if necessary. |
Experimental Protocols
Protocol 1: Glucocorticoid Receptor (GR) Activation Assay
This protocol describes a cell-based reporter assay to quantify the biological activity of Fluticasone Propionate by measuring the activation of the glucocorticoid receptor.
Materials:
-
HEK293T cells (or other suitable cell line)
-
GR expression plasmid
-
Glucocorticoid Response Element (GRE)-luciferase reporter plasmid
-
Transfection reagent
-
Cell culture medium (DMEM with 10% FBS)
-
Fluticasone Propionate
-
Luciferase assay reagent
-
Luminometer
Methodology:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well.
-
Transfection: After 24 hours, co-transfect the cells with the GR expression plasmid and the GRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: Prepare serial dilutions of Fluticasone Propionate (and your test samples) in the cell culture medium. After 24 hours of transfection, replace the medium with the medium containing different concentrations of Fluticasone Propionate. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the cells for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
-
Data Analysis: Normalize the luciferase readings to a control (e.g., co-transfected Renilla luciferase or total protein concentration). Plot the normalized luciferase activity against the log of the Fluticasone Propionate concentration and fit a dose-response curve to determine the EC50.
Protocol 2: Stability Assessment of Fluticasone Propionate by HPLC
This protocol outlines a method to assess the chemical stability of a Fluticasone Propionate solution over time.
Materials:
-
Fluticasone Propionate solution to be tested
-
Freshly prepared Fluticasone Propionate standard solution of known concentration
-
HPLC system with a UV detector
-
C18 HPLC column
-
Mobile phase (e.g., acetonitrile (B52724) and water mixture)
-
Appropriate vials for HPLC analysis
Methodology:
-
Sample Preparation: At specified time points (e.g., 0, 1, 2, 4, 8 weeks), take an aliquot of the stored Fluticasone Propionate solution. Dilute the sample to a suitable concentration for HPLC analysis within the linear range of the detector.
-
Standard Preparation: Prepare a standard curve using the freshly prepared Fluticasone Propionate standard solution at several known concentrations.
-
HPLC Analysis: Inject the prepared samples and standards onto the HPLC system. Run the analysis using an appropriate method (e.g., isocratic or gradient elution with a C18 column and detection at ~240 nm).[4]
-
Data Analysis:
-
Integrate the peak area of Fluticasone Propionate in each chromatogram.
-
Use the standard curve to determine the concentration of Fluticasone Propionate in your stored samples at each time point.
-
Calculate the percentage of Fluticasone Propionate remaining at each time point relative to the initial concentration (time 0). A significant decrease in the peak area or the appearance of new peaks indicates degradation.[4][6]
-
Visualizations
Caption: Signaling pathway of Fluticasone Propionate.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Experimental workflow for a GR activation assay.
References
- 1. allcarepharmacy.com [allcarepharmacy.com]
- 2. Selective amplification of glucocorticoid anti-inflammatory activity through synergistic multi-target action of a combination drug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. consensus.app [consensus.app]
- 6. jetir.org [jetir.org]
- 7. Degradation rates and products of fluticasone propionate in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Mitigating matrix effects in LC-MS/MS analysis of Fluticasone Propionate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of Fluticasone Propionate.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the analysis of Fluticasone Propionate?
A1: Matrix effects in LC-MS/MS analysis refer to the alteration of ionization efficiency for the target analyte, Fluticasone Propionate, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, serum). These effects can manifest as ion suppression or enhancement, leading to inaccurate and imprecise quantification. For Fluticasone Propionate, which is often analyzed at very low concentrations, mitigating matrix effects is critical for achieving reliable results.[1]
Q2: What are the common sample preparation techniques to mitigate matrix effects for Fluticasone Propionate analysis?
A2: The most common sample preparation techniques to remove interfering matrix components include:
-
Protein Precipitation (PPT): A simple and fast method, but often less effective at removing all matrix components, which can lead to significant matrix effects.
-
Liquid-Liquid Extraction (LLE): Offers a cleaner sample extract compared to PPT by partitioning the analyte into an immiscible organic solvent.
-
Solid-Phase Extraction (SPE): A highly effective technique that provides the cleanest extracts by utilizing a solid sorbent to selectively isolate the analyte from the matrix.[2] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be particularly effective in reducing matrix components.[2]
Q3: How do I choose the appropriate ionization mode for Fluticasone Propionate analysis?
A3: Fluticasone Propionate is typically analyzed in positive ion mode using electrospray ionization (ESI), as it readily forms positively charged ions. While less common, negative ion mode could be explored for specific metabolites.[1] Atmospheric pressure chemical ionization (APCI) has also been successfully used and may be less susceptible to matrix effects compared to ESI.[3]
Q4: What is the role of an internal standard in Fluticasone Propionate analysis?
A4: An internal standard (IS) is crucial for accurate quantification as it helps to compensate for variability during sample preparation and for matrix effects. A stable isotope-labeled (SIL) internal standard of Fluticasone Propionate (e.g., Fluticasone Propionate-d3) is the ideal choice as it has nearly identical chemical and physical properties to the analyte and will experience similar matrix effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Analyte Recovery | Inefficient sample extraction: The chosen sample preparation method may not be optimal for Fluticasone Propionate in the specific matrix. For instance, recovery in plasma can be significantly lower than in aqueous solutions due to protein binding. | * Optimize Sample Preparation: If using LLE, experiment with different organic solvents and pH adjustments. For SPE, evaluate different sorbents (e.g., C18, mixed-mode) and optimize wash and elution steps.[2][4] |
| Plasma protein binding: Fluticasone Propionate can bind to plasma proteins, preventing its efficient extraction. | * Disrupt Protein Binding: Before extraction, use a protein precipitation step with agents like zinc sulfate (B86663) to disrupt the binding of Fluticasone Propionate to plasma proteins. | |
| Poor Peak Shape or Tailing | Column issues: The analytical column may be contaminated or not suitable for the analysis. | * Use a Guard Column: A guard column can help protect the analytical column from matrix components. |
| Secondary interactions: The analyte may be interacting with active sites on the column or instrument components. | * Optimize Mobile Phase: Adjust the mobile phase composition, pH, or additives to improve peak shape. | |
| High Signal Variability (Poor Precision) | Significant matrix effects: Inconsistent ion suppression or enhancement between samples. | * Improve Sample Cleanup: Employ a more rigorous sample preparation technique like SPE to remove more matrix interferences.[2][4] |
| Inappropriate Internal Standard: The internal standard is not adequately compensating for the variability. | * Use a Stable Isotope-Labeled IS: A SIL-IS will co-elute with the analyte and experience the same matrix effects, leading to more precise results. | |
| Low Signal-to-Noise Ratio (Poor Sensitivity) | Ion suppression: Co-eluting matrix components are suppressing the ionization of Fluticasone Propionate. | * Optimize Chromatography: Modify the LC gradient to achieve better separation of Fluticasone Propionate from the interfering matrix components. |
| Suboptimal MS parameters: The mass spectrometer settings are not optimized for Fluticasone Propionate. | * Optimize MS Conditions: Adjust source parameters such as capillary voltage, desolvation temperature, and gas flow rates to maximize the signal for Fluticasone Propionate.[1] |
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Fluticasone Propionate Analysis
| Technique | Reported Recovery (%) | Matrix Effect | Advantages | Disadvantages |
| Protein Precipitation (PPT) | Variable, often lower than LLE and SPE | Can be significant | Fast and simple | Least effective at removing interferences[2] |
| Liquid-Liquid Extraction (LLE) | ~85%[2][3] | Moderate | Good for removing phospholipids | Can be labor-intensive, may require optimization of solvents and pH |
| Solid-Phase Extraction (SPE) | >90%[4] | Minimal (<1% with optimized methods)[4] | Provides the cleanest extracts, high recovery | Can be more time-consuming and costly, requires method development |
Experimental Protocols
1. Solid-Phase Extraction (SPE) for Fluticasone Propionate from Human Plasma
This protocol is based on a method demonstrating high recovery and minimal matrix effects.[4]
-
Sample Pre-treatment: To 400 µL of human plasma, add an appropriate amount of Fluticasone Propionate-d3 internal standard.
-
Protein Precipitation: Add a solution of 0.2 M zinc sulfate to precipitate proteins. Vortex and centrifuge.
-
SPE Cartridge: Use a pre-conditioned Oasis PRiME HLB SPE cartridge.
-
Loading: Load the supernatant from the protein precipitation step onto the SPE cartridge.
-
Washing: Wash the cartridge with a solution of 20% methanol (B129727) in water to remove polar interferences.
-
Elution: Elute Fluticasone Propionate and the internal standard with a solution of 10:90 isopropanol:methanol.[4]
-
Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
2. Liquid-Liquid Extraction (LLE) for Fluticasone Propionate from Human Plasma
This protocol is based on a method reporting good recovery.[2][3]
-
Sample Preparation: To a known volume of plasma, add the internal standard.
-
Extraction: Add an appropriate volume of an immiscible organic solvent (e.g., methyl tert-butyl ether).
-
Mixing: Vortex the mixture to ensure thorough extraction of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample to separate the aqueous and organic layers.
-
Collection: Transfer the organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness and reconstitute the residue in the mobile phase.
Visualizations
Caption: Workflow for mitigating matrix effects in LC-MS/MS analysis.
References
Validation & Comparative
Validating Fluticasone Propionate's In Vitro Activity with Dexamethasone as a Positive Control: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro activity of fluticasone (B1203827) propionate (B1217596) and dexamethasone (B1670325), two synthetic glucocorticoids. Dexamethasone, a well-characterized corticosteroid, serves as a robust positive control for validating the anti-inflammatory and glucocorticoid receptor (GR)-mediated effects of fluticasone propionate in various in vitro assays. This document outlines their comparative potencies, supported by experimental data, and provides detailed protocols for key validation assays.
Comparative In Vitro Potency
Fluticasone propionate consistently demonstrates higher potency in in vitro assays compared to dexamethasone. This enhanced potency is attributed to its higher binding affinity for the glucocorticoid receptor and its greater effectiveness in suppressing inflammatory responses.
| Parameter | Fluticasone Propionate | Dexamethasone | Reference |
| Relative Binding Affinity (RBA) to Glucocorticoid Receptor | 1775 - 1910 (where Dexamethasone = 100) | 100 | [1] |
| IC50 for inhibiting anti-CD3-induced T lymphocyte proliferation | 0.3 nM | 5.9 nM | [2] |
| IC50 for inhibiting E-selectin expression | 1 nM | 23 nM | [2] |
| EC50 for inducing Secretory Leukocyte Protease Inhibitor (SLPI) | 0.1 nmol/L | 2 nmol/L | [3] |
Mechanism of Action: Glucocorticoid Receptor Signaling
Both fluticasone propionate and dexamethasone exert their anti-inflammatory effects by acting as agonists for the glucocorticoid receptor (GR). Upon entering the cell, they bind to the GR in the cytoplasm, leading to the dissociation of heat shock proteins. The activated GR-ligand complex then translocates to the nucleus, where it modulates gene expression through two primary mechanisms:
-
Transactivation: The GR complex directly binds to Glucocorticoid Response Elements (GREs) in the promoter regions of target genes, upregulating the transcription of anti-inflammatory proteins.
-
Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby downregulating the expression of pro-inflammatory genes like those for cytokines and chemokines.[2]
Experimental Protocols
Here are detailed methodologies for key in vitro assays to validate and compare the activity of fluticasone propionate using dexamethasone as a positive control.
Cytokine Inhibition Assay (TNF-α Release in THP-1 Monocytes)
This assay assesses the ability of glucocorticoids to inhibit the release of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated human monocytic THP-1 cells.
Materials:
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 medium with 10% FBS, 2 mM L-glutamine, 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
Fluticasone propionate
-
Dexamethasone (positive control)
-
DMSO (vehicle)
-
96-well cell culture plates
-
Human TNF-α ELISA kit
Methodology:
-
Cell Culture: Culture THP-1 cells in supplemented RPMI-1640 medium at 37°C in a humidified 5% CO2 atmosphere. Maintain cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 5 x 10^4 cells per well in 100 µL of culture medium.
-
Compound Preparation: Prepare stock solutions of fluticasone propionate, dexamethasone, and any test compounds in DMSO. Create serial dilutions in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM). The final DMSO concentration should not exceed 0.1%.
-
Treatment: Add 50 µL of the diluted compounds or vehicle to the appropriate wells. Incubate for 1 hour at 37°C.
-
Stimulation: Prepare a 3 µg/mL LPS solution in culture medium. Add 50 µL of this solution to all wells except the unstimulated control, for a final concentration of 1 µg/mL. Add 50 µL of culture medium to the unstimulated control wells.
-
Incubation: Incubate the plate for 4 to 6 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for analysis.
-
Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release for each compound concentration relative to the LPS-stimulated vehicle control. Determine the IC50 value (the concentration that causes 50% inhibition) for both fluticasone propionate and dexamethasone.
Glucocorticoid Receptor (GR) Luciferase Reporter Gene Assay
This assay measures the ability of a compound to activate the glucocorticoid receptor, leading to the expression of a luciferase reporter gene under the control of a glucocorticoid response element (GRE).
Materials:
-
A549 cells (or other suitable cell line) stably transfected with a GRE-luciferase reporter construct
-
DMEM with 10% FBS, 1% penicillin-streptomycin
-
Fluticasone propionate
-
Dexamethasone (positive control)
-
DMSO (vehicle)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent
Methodology:
-
Cell Seeding: Seed the stably transfected A549 cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of fluticasone propionate and dexamethasone in serum-free DMEM.
-
Treatment: Replace the culture medium with the prepared compound dilutions. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.
-
Cell Lysis: Remove the medium and lyse the cells according to the luciferase assay kit manufacturer's protocol.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luciferase activity to a control for cell viability if necessary. Plot the dose-response curves and determine the EC50 value (the concentration that causes 50% of the maximal response) for both fluticasone propionate and dexamethasone.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of glucocorticoids on cell proliferation and viability.
Materials:
-
A549 cells (or other relevant cell line)
-
DMEM with 10% FBS, 1% penicillin-streptomycin
-
Fluticasone propionate
-
Dexamethasone (positive control)
-
DMSO (vehicle)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
Methodology:
-
Cell Seeding: Seed A549 cells into a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of fluticasone propionate and dexamethasone for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control to determine the effect on cell viability.
Logical Comparison Framework
The validation of fluticasone propionate's in vitro activity is based on a direct comparison with the well-established glucocorticoid, dexamethasone. The expectation is that fluticasone propionate will exhibit a greater potency, as evidenced by lower IC50 or EC50 values in the described assays.
References
Comparative study of Fluticasone Propionate and Budesonide on inflammatory gene expression in vitro
A Comparative Analysis for Researchers and Drug Development Professionals
Fluticasone (B1203827) propionate (B1217596) (FP) and budesonide (B1683875) (BUD) are two of the most widely prescribed inhaled corticosteroids for the management of chronic inflammatory airway diseases. While both drugs exert their anti-inflammatory effects primarily through the glucocorticoid receptor (GR), in vitro studies reveal significant differences in their potency and their influence on the expression of key inflammatory and immune defense genes. This guide provides a detailed comparative analysis of their in vitro performance, supported by experimental data, to inform further research and drug development.
Quantitative Comparison of Efficacy
In vitro assays consistently demonstrate that fluticasone propionate possesses a higher potency compared to budesonide.[1] This is evident from its stronger binding affinity for the glucocorticoid receptor and its greater effectiveness in suppressing inflammatory responses.[1] The following table summarizes key quantitative parameters from various in vitro studies.
| Parameter | Fluticasone Propionate (FP) | Budesonide (BUD) |
| Relative Binding Affinity (RBA) to Glucocorticoid Receptor | 1775 - 1910 | 935 |
| Equilibrium Dissociation Constant (Kd) | 0.49 nmol/L | ~1.5 nmol/L (3-fold lower affinity than FP) |
| Half-life of Steroid-Receptor Complex | > 10 hours | ~5.0 hours |
| IC50 for inhibiting anti-CD3-induced T lymphocyte proliferation | 0.3 nM | 0.8 nM |
| Potency in inhibiting cytokine release (IL-6, IL-8, TNF-α) | ~10 times more potent than Budesonide | - |
Differential Effects on Inflammatory Gene Expression
While both corticosteroids effectively suppress the expression of many pro-inflammatory genes, emerging evidence indicates they can have differential effects on certain genes, particularly those involved in immune defense. A key study using human bronchial epithelial cells (16HBE) revealed the following:
| Gene Target | Effect of Fluticasone Propionate (FP) | Effect of Budesonide (BUD) |
| CXCL8 (IL-8) | Significant suppression | Significant suppression |
| IFNB1 (Interferon beta 1) | Significant suppression | Significant suppression |
| S100A8 | Significant suppression | Significant suppression |
| LTF (Lactotransferrin) | No significant effect | Significant increase |
These findings suggest that while both drugs are effective at dampening key inflammatory pathways, budesonide may uniquely enhance the expression of certain innate immune defense genes.[2][3]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to compare fluticasone propionate and budesonide.
Gene Expression Analysis via quantitative PCR (qPCR)
This assay is crucial for evaluating the direct impact of corticosteroids on the transcription of specific inflammatory and immune defense genes.
-
Cell Culture and Treatment: Human bronchial epithelial cells (e.g., 16HBE cell line or primary bronchial epithelial cells) are cultured to confluence.[2][3] The cells are then pre-treated with clinically equivalent concentrations of either fluticasone propionate (e.g., 0.1-10 nM) or budesonide (e.g., 0.16-16 nM) for a specified period, often 2 hours.[4] In some experimental setups, cells may subsequently be exposed to an inflammatory stimulus, such as rhinovirus (RV16), to mimic an infection.[2][3]
-
RNA Extraction: Following treatment, total RNA is extracted from the cells using a suitable commercial kit, and its concentration and purity are determined.
-
Reverse Transcription: The extracted RNA is then reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR (qPCR): The expression levels of target genes (e.g., CXCL8, IFNB1, S100A8, LTF) are quantified using qPCR with specific primers and probes.
-
Data Analysis: The relative gene expression is calculated, often using the delta-delta Ct method, to determine the fold change in gene expression in response to the corticosteroid treatment compared to a control.
Cytokine Inhibition Assay via ELISA
This assay measures the ability of the corticosteroids to inhibit the release of pro-inflammatory cytokines from cells.
-
Cell Culture: Human lung epithelial cells (e.g., A549) or alveolar macrophages are cultured in appropriate media.[5]
-
Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the release of cytokines like IL-6, IL-8, and TNF-α.[5]
-
Treatment: Concurrently with or prior to stimulation, the cells are treated with a range of concentrations of fluticasone propionate or budesonide (e.g., 10⁻¹³ to 10⁻⁸ M).[5]
-
Incubation: The cells are incubated for a sufficient period to allow for cytokine production and release into the cell culture supernatant.
-
Quantification: The concentration of the specific cytokines in the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The data is used to calculate the half-maximal inhibitory concentration (IC50) for each corticosteroid, representing the concentration at which it inhibits 50% of the cytokine release.
Visualizing the Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams are provided.
Caption: Glucocorticoid receptor signaling pathway for FP and BUD.
Caption: Workflow for in vitro comparison of FP and BUD.
Conclusion
The in vitro evidence strongly indicates that fluticasone propionate is a more potent glucocorticoid than budesonide, as demonstrated by its higher binding affinity for the glucocorticoid receptor and greater inhibition of inflammatory mediators.[1] Both corticosteroids effectively suppress the expression of key pro-inflammatory genes. However, the finding that budesonide, and not fluticasone propionate, upregulates the immune defense gene lactotransferrin suggests that these two drugs may have subtly different clinical profiles.[2][3] These in vitro distinctions could have implications for their therapeutic effects and side-effect profiles in patients. The experimental frameworks provided here offer a standardized approach for the continued investigation and comparison of these and other novel glucocorticoid compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. research.rug.nl [research.rug.nl]
- 3. Effects of fluticasone propionate and budesonide on the expression of immune defense genes in bronchial epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Budesonide and fluticasone propionate differentially affect the airway epithelial barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluticasone and budesonide inhibit cytokine release in human lung epithelial cells and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Glucocorticoid Receptor Binding Affinity: Fluticasone Propionate vs. Mometasone Furoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the glucocorticoid receptor (GR) binding affinity of two widely used synthetic corticosteroids, Fluticasone Propionate and Mometasone Furoate. This analysis is supported by a summary of quantitative data from peer-reviewed studies and detailed experimental protocols for the key assays used to determine receptor binding affinity.
Quantitative Data Summary
The receptor binding affinity of a corticosteroid is a key determinant of its potency. The following table summarizes the relative receptor binding affinity (RRA) of Fluticasone Propionate and Mometasone Furoate for the glucocorticoid receptor, with dexamethasone (B1670325) serving as the reference compound (RRA = 100).
| Compound | Relative Receptor Binding Affinity (RRA) vs. Dexamethasone | Reference |
| Mometasone Furoate | ~2200 - 2250 | [1][2][3][4][5] |
| Fluticasone Propionate | ~1775 - 1800 | [1][2][3][4] |
| Dexamethasone | 100 | [1][2][3][4] |
Key Finding: Mometasone Furoate consistently demonstrates a higher binding affinity for the glucocorticoid receptor compared to Fluticasone Propionate in in vitro studies.[1][2][3][4][5]
Experimental Protocols
The determination of glucocorticoid receptor binding affinity is typically performed using competitive binding assays. Below are detailed methodologies for two common approaches: radioligand binding assays and fluorescence polarization assays.
Radioligand Competitive Binding Assay
This method measures the ability of an unlabeled compound (e.g., Fluticasone Propionate or Mometasone Furoate) to compete with a radiolabeled glucocorticoid (e.g., [³H]dexamethasone) for binding to the glucocorticoid receptor.
a) Preparation of Cytosol containing Glucocorticoid Receptors:
-
Human lung tissue or a suitable cell line expressing the glucocorticoid receptor is homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).
-
The homogenate is centrifuged at low speed (e.g., 1,000 x g) to remove cellular debris.
-
The resulting supernatant is then ultracentrifuged at high speed (e.g., 100,000 x g) to pellet the microsomal fraction.
-
The supernatant, which is the cytosolic fraction containing the soluble glucocorticoid receptors, is carefully collected. The protein concentration is determined using a standard protein assay (e.g., BCA assay).
b) Competitive Binding Assay Protocol:
-
A constant concentration of the radiolabeled ligand (e.g., [³H]dexamethasone) is incubated with a fixed amount of the cytosolic receptor preparation.
-
Increasing concentrations of the unlabeled competitor (Fluticasone Propionate or Mometasone Furoate) are added to the incubation mixtures.
-
The reaction is incubated at a specific temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled dexamethasone.
-
Following incubation, the bound and free radioligand are separated. This is commonly achieved by vacuum filtration through glass fiber filters, which trap the receptor-bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
c) Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.
-
Non-linear regression analysis is used to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.
-
The equilibrium dissociation constant (Ki) for the competitor is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Fluorescence Polarization (FP) Competitive Binding Assay
This assay measures the change in the polarization of fluorescent light emitted from a fluorescently labeled glucocorticoid ligand upon binding to the glucocorticoid receptor.
a) Reagents and Preparation:
-
Purified, recombinant human full-length glucocorticoid receptor.
-
A fluorescently labeled glucocorticoid ligand (e.g., Fluormone™ GS Red).
-
Assay buffer (e.g., 10 mM potassium phosphate (B84403) pH 7.4, 20 mM Na₂MoO₄, 0.1 mM EDTA, 0.5 mM DTT).
-
Serial dilutions of the competitor compounds (Fluticasone Propionate and Mometasone Furoate).
b) Assay Protocol:
-
The fluorescently labeled glucocorticoid ligand is mixed with the glucocorticoid receptor in the assay buffer.
-
The competitor compound at various concentrations is added to the mixture.
-
The reaction is incubated at room temperature in the dark for a set period (e.g., 2-4 hours) to allow the binding to reach equilibrium.
-
Control wells are included for 0% competition (no competitor) and 100% competition (a high concentration of a known potent glucocorticoid like dexamethasone).
-
The fluorescence polarization of each sample is measured using a plate reader equipped with appropriate excitation and emission filters.
c) Data Analysis:
-
The fluorescence polarization values are plotted against the logarithm of the competitor concentration.
-
The data are fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
The IC50 value is then used to calculate the Ki, which represents the binding affinity of the competitor compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the glucocorticoid receptor signaling pathway and the general experimental workflow for determining receptor binding affinity.
Caption: Glucocorticoid Receptor Signaling Pathway.
Caption: Experimental Workflow for Binding Affinity.
References
- 1. giffordbioscience.com [giffordbioscience.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Analyzing Kinetic Binding Data - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. prednisolone | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Glucocorticoid Receptor-Dependent Binding Analysis Using Chromatin Immunoprecipitation and Quantitative Polymerase Chain Reaction | Springer Nature Experiments [experiments.springernature.com]
Fluticasone Propionate's Cross-Reactivity in Commercial Cortisol Immunoassays: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Commercial Immunoassay Performance with Supporting Experimental Data
The accurate measurement of cortisol is crucial in various research and clinical settings, particularly when monitoring the hypothalamic-pituitary-adrenal (HPA) axis in patients undergoing treatment with synthetic glucocorticoids like fluticasone (B1203827) propionate (B1217596). A significant concern in this context is the potential for cross-reactivity of these synthetic steroids in cortisol immunoassays, which could lead to falsely elevated results and incorrect clinical interpretations. This guide provides a comparative assessment of the cross-reactivity of fluticasone propionate in several widely used commercial cortisol immunoassays, supported by experimental data.
Comparative Analysis of Cross-Reactivity
The cross-reactivity of fluticasone propionate has been evaluated in a range of commercial cortisol immunoassays. The findings, summarized in the table below, indicate a general lack of significant interference at clinically relevant concentrations across multiple platforms. This suggests that modern immunoassays have achieved a high degree of specificity for endogenous cortisol.
| Immunoassay Platform | Manufacturer | Fluticasone Propionate Concentration Tested | Observed Cross-Reactivity (%) | Source |
| Elecsys Cortisol II | Roche Diagnostics | 0.1 and 1.0 µg/mL | Not Statistically or Clinically Significant | [1] |
| ARCHITECT Cortisol | Abbott Laboratories | 1000 ng/mL | 0.0 | |
| IMMULITE 2000 Cortisol | Siemens Healthineers | 22 ng/mL | Not Detected | |
| Beckman Coulter UniCel DxI Cortisol | Beckman Coulter | Data Not Publicly Available | N/A |
It is important to note that while data for the Beckman Coulter UniCel DxI cortisol assay regarding fluticasone propionate cross-reactivity was not found in publicly available literature or documentation, the general trend among other major manufacturers is towards minimal to no cross-reactivity. However, direct experimental verification is always recommended when assessing the potential for interference in a specific assay.
As a point of comparison, studies have shown that tandem mass spectrometry methods are not subject to interference from fluticasone propionate, making it a reliable reference method for cortisol measurement.
Experimental Protocols
The assessment of immunoassay cross-reactivity is a critical component of assay validation. The following is a generalized protocol for determining the cross-reactivity of a compound like fluticasone propionate in a cortisol immunoassay, based on industry best practices and guidelines such as the Clinical and Laboratory Standards Institute (CLSI) EP07 guideline.[2][3][4]
Objective: To determine the percentage of cross-reactivity of fluticasone propionate in a specific commercial cortisol immunoassay.
Materials:
-
Cortisol immunoassay kit (including calibrators and controls) from the manufacturer (e.g., Roche, Abbott, Siemens).
-
Fluticasone propionate standard of known purity.
-
Cortisol-free serum or a serum pool with a known low cortisol concentration.
-
Appropriate solvent for dissolving fluticasone propionate (e.g., methanol (B129727) or ethanol).
-
Precision pipettes and other standard laboratory equipment.
Procedure:
-
Preparation of Spiked Samples:
-
Prepare a high-concentration stock solution of fluticasone propionate in the chosen solvent.
-
Create a series of spiked serum samples by adding known amounts of the fluticasone propionate stock solution to the cortisol-free or low-cortisol serum pool. The final concentrations should cover a clinically relevant range.
-
Prepare a control sample by adding the same volume of solvent (without fluticasone propionate) to an aliquot of the same serum pool.
-
-
Immunoassay Analysis:
-
Analyze the spiked samples and the control sample using the commercial cortisol immunoassay according to the manufacturer's instructions.
-
It is recommended to run each sample in replicate (e.g., triplicate or quintuplicate) to ensure precision.
-
-
Calculation of Cross-Reactivity:
-
The percentage of cross-reactivity can be calculated using the following formula:
% Cross-Reactivity = [(Apparent Cortisol Concentration in Spiked Sample - Endogenous Cortisol Concentration in Control Sample) / Concentration of Fluticasone Propionate Spiked] x 100
-
Interpretation of Results: The calculated percentage of cross-reactivity indicates the degree to which fluticasone propionate is detected by the cortisol immunoassay. A low percentage suggests high specificity of the antibody for cortisol.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the experimental workflow for assessing cross-reactivity and the signaling pathway of cortisol.
Caption: Experimental workflow for assessing fluticasone propionate cross-reactivity.
Caption: Simplified glucocorticoid receptor signaling pathway.[5][6][7][8]
References
- 1. Assessment of endogenous, oral and inhaled steroid cross-reactivity in the Roche cortisol immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CLSI EP07-Ed3 (R2022): Interference Testing In Chemistry - The ANSI Blog [blog.ansi.org]
- 3. EP07 | Interference Testing in Clinical Chemistry [clsi.org]
- 4. Interference Screening in Clinical Chemistry | CLSI [clsi.org]
- 5. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 6. Glucocorticoid receptor signaling in health and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. studysmarter.co.uk [studysmarter.co.uk]
- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]
Differential Effects of Fluticasone Propionate and Beclomethasone Dipropionate on T-cell Proliferation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro effects of two widely used inhaled corticosteroids, Fluticasone (B1203827) Propionate (B1217596) (FP) and Beclomethasone (B1667900) Dipropionate (BDP), on T-cell proliferation. The information presented is supported by experimental data from peer-reviewed studies, with detailed methodologies for key experiments to facilitate reproducibility and further investigation.
Introduction
Fluticasone Propionate and Beclomethasone Dipropionate are synthetic glucocorticoids pivotal in the management of asthma and other inflammatory airway diseases. Their therapeutic efficacy is largely attributed to their potent anti-inflammatory and immunosuppressive properties. A key mechanism underlying this action is the inhibition of T-lymphocyte activation and proliferation, which are central to the inflammatory cascade in allergic diseases. While both drugs share a common mode of action, differences in their molecular structure and pharmacokinetics may lead to differential effects on T-cell function. This guide explores these differences, with a focus on T-cell proliferation.
Mechanism of Action on T-Cells
Both Fluticasone Propionate and Beclomethasone Dipropionate exert their effects by binding to intracellular glucocorticoid receptors (GR).[1] This drug-receptor complex translocates to the nucleus, where it modulates the transcription of target genes.[1] This genomic action leads to the suppression of pro-inflammatory cytokines and the upregulation of anti-inflammatory proteins.[1]
Specifically in T-cells, this signaling cascade results in:
-
Inhibition of T-cell proliferation: Both FP and BDP have been shown to inhibit allergen-induced T-cell proliferation in a concentration-dependent manner.[2]
-
Downregulation of activation markers: BDP has been observed to reduce the expression of T-cell activation markers such as CD25 and HLA-DR.[3][4]
-
Modulation of T-regulatory cells (Tregs): FP has been found to enhance the suppressive activity of CD4+CD25+ T-regulatory cells, an effect mediated by an increase in IL-10 production.[5]
-
Inhibition of pro-inflammatory transcription factors: FP, particularly in combination with long-acting beta-agonists, can reduce the expression of phosphorylated IκBα, thereby limiting the activation of the pro-inflammatory transcription factor NF-κB.[6]
-
Induction of apoptosis: FP has been shown to increase T-cell apoptosis, a mechanism that is enhanced when used in combination with salmeterol (B1361061).[6]
The following diagram illustrates the generalized signaling pathway for glucocorticoids in T-cells.
Caption: Glucocorticoid signaling pathway in T-cells.
Comparative Data on T-cell Proliferation
Experimental evidence indicates that while both Fluticasone Propionate and Beclomethasone Dipropionate inhibit T-cell proliferation, FP is significantly more potent.[2]
| Drug | Effect on Allergen-Induced T-cell Proliferation | Relative Potency |
| Fluticasone Propionate (FP) | Inhibits in a concentration-dependent manner | More potent than BDP[2] |
| Beclomethasone Dipropionate (BDP) | Inhibits in a concentration-dependent manner | Less potent than FP[2] |
| Drug | Effect on T-cell Activation Markers |
| Fluticasone Propionate (FP) | Inhibits allergen-stimulated proliferation of CD4+CD25- T cells.[5] |
| Beclomethasone Dipropionate (BDP) | Reduces the expression of CD25 and HLA-DR on T-cells in bronchoalveolar lavage fluid.[3] Downregulates CD25 expression on both CD4+ and CD8+ T-cells in peripheral blood.[4] |
Experimental Protocols
The following is a detailed methodology for a typical in vitro T-cell proliferation assay used to compare the effects of FP and BDP. This protocol is synthesized from methodologies described in the cited literature.[2][7][8]
Objective:
To compare the in vitro efficacy of Fluticasone Propionate and Beclomethasone Dipropionate in inhibiting allergen-induced T-cell proliferation.
Materials:
-
Peripheral blood from atopic, allergen-sensitized donors
-
Ficoll-Paque PLUS for mononuclear cell separation
-
RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin
-
Allergen extract (e.g., house dust mite)
-
Fluticasone Propionate and Beclomethasone Dipropionate stock solutions (dissolved in DMSO)
-
[³H]-thymidine or a fluorescent dye such as Carboxyfluorescein succinimidyl ester (CFSE)
-
96-well round-bottom culture plates
-
Cell harvester and liquid scintillation counter (for [³H]-thymidine assay) or flow cytometer (for CFSE assay)
Experimental Workflow:
Caption: Experimental workflow for T-cell proliferation assay.
Procedure:
-
Isolation of Peripheral Blood Mononuclear Cells (PBMCs):
-
Dilute peripheral blood with an equal volume of phosphate-buffered saline (PBS).
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Aspirate the upper layer and carefully collect the buffy coat layer containing PBMCs.
-
Wash the collected PBMCs twice with PBS.
-
-
Cell Culture and Treatment:
-
Resuspend the PBMCs in complete RPMI-1640 medium and perform a cell count.
-
Adjust the cell concentration to 1 x 10⁶ cells/mL.
-
Plate 100 µL of the cell suspension into each well of a 96-well plate.
-
Add 50 µL of medium containing serial dilutions of Fluticasone Propionate, Beclomethasone Dipropionate, or vehicle control (DMSO) to the respective wells.
-
Add 50 µL of medium containing the optimal concentration of the allergen extract to stimulate the cells. Include unstimulated control wells.
-
-
Incubation:
-
Incubate the plates for 6-7 days at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Measurement of Proliferation:
-
[³H]-thymidine incorporation assay:
-
On day 6, add 1 µCi of [³H]-thymidine to each well.
-
Incubate for an additional 18-24 hours.
-
Harvest the cells onto filter mats using a cell harvester.
-
Measure the incorporated radioactivity using a liquid scintillation counter. Proliferation is proportional to the counts per minute (CPM).
-
-
CFSE dilution assay:
-
Prior to plating, label the PBMCs with CFSE according to the manufacturer's protocol.
-
After the 7-day incubation, harvest the cells.
-
Stain with fluorescently-labeled antibodies for T-cell markers (e.g., CD3, CD4) if desired.
-
Analyze the cells by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.
-
-
-
Data Analysis:
-
Calculate the percentage inhibition of proliferation for each drug concentration compared to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) values for both drugs to quantitatively compare their potency.
-
Conclusion
Both Fluticasone Propionate and Beclomethasone Dipropionate are effective inhibitors of T-cell proliferation, a key mechanism underlying their anti-inflammatory action in asthma and allergic diseases. However, in vitro studies demonstrate that Fluticasone Propionate is considerably more potent than Beclomethasone Dipropionate in this regard.[2] This difference in potency may have clinical implications and should be considered in drug development and therapeutic applications. The provided experimental protocol offers a robust framework for further comparative studies into the immunomodulatory effects of these and other glucocorticoids.
References
- 1. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]
- 2. The topical glucocorticoids beclomethasone dipropionate and fluticasone propionate inhibit human T-cell allergen-induced production of IL-5, IL-3 and GM-CSF mRNA and protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. atsjournals.org [atsjournals.org]
- 4. Inhaled beclomethasone dipropionate downregulates CD4 and CD8 T-lymphocyte activation in peripheral blood of patients with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluticasone propionate increases CD4CD25 T regulatory cell suppression of allergen-stimulated CD4CD25 T cells by an IL-10-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic effects of fluticasone propionate and salmeterol on in vitro T-cell activation and apoptosis in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro assays for effector T cell functions and activity of immunomodulatory antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Glucocorticoids suppress T cell function by upregulating microRNA 98 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validated HPLC Methods for Fluticasone Propionate Analysis Following ICH Guidelines
For researchers, scientists, and professionals in drug development, the validation of analytical methods is a cornerstone of quality assurance, ensuring that a method is suitable for its intended purpose.[1][2] When analyzing active pharmaceutical ingredients (APIs) like Fluticasone Propionate, a potent corticosteroid used in treating asthma and allergic rhinitis, robust and reliable analytical methods are crucial.[3][4][5] High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose, and its validation must adhere to the stringent standards set by the International Council for Harmonisation (ICH) guidelines to ensure data integrity and regulatory compliance.[6][7]
This guide provides an objective comparison of two distinct, validated Reverse-Phase HPLC (RP-HPLC) methods for the quantification of Fluticasone Propionate, with all validation parameters evaluated according to ICH Q2(R1) guidelines.[8]
Comparison of Chromatographic Conditions
The selection of an HPLC method often involves a trade-off between speed, solvent cost, and resolution. Below is a side-by-side comparison of the chromatographic conditions for two validated isocratic methods. Method 1 utilizes an acetonitrile-based mobile phase, while Method 2 employs a methanol-based mobile phase.
Table 1: Comparison of HPLC Methodologies
| Parameter | Method 1: Acetonitrile (B52724)/Water | Method 2: Methanol (B129727)/Water |
| HPLC System | Liquid Chromatography with UV Detector[3][4] | JASCO system with UV-VIS Detector[8][9] |
| Column | C18[3][4] | HiQSil C18 (250 mm x 4.6 mm, 5 µm)[8][9] |
| Mobile Phase | Acetonitrile : Water (60:40, v/v)[3][4] | Methanol[8] |
| Elution Mode | Isocratic[3][4] | Isocratic[8] |
| Flow Rate | Not specified, typical 1.0 mL/min | 1.0 mL/min[8][9] |
| Detection (UV) | 236 nm[3][4][10] | 235 nm[8] |
| Injection Volume | Not specified, typical 20 µL | 20 µL[8][9] |
| Retention Time | Not specified | ~4.00 minutes[8][9] |
Workflow for HPLC Method Validation (ICH Q2 R1)
The validation of an analytical procedure is essential to demonstrate its suitability for the intended purpose.[1][5] The following diagram illustrates a typical workflow for validating an HPLC method in accordance with ICH guidelines, covering the key analytical performance parameters that must be evaluated.[6][7][11]
Experimental Protocols
Detailed methodologies are critical for the reproducibility of results. The protocols for preparing solutions for the two compared methods are outlined below.
Method 1: Acetonitrile/Water Protocol
-
Mobile Phase Preparation: A mixture of acetonitrile and HPLC-grade water is prepared in a 60:40 (v/v) ratio. The solution is degassed, typically in an ultrasonic water bath, before use.[3][4]
-
Standard Solution Preparation: A target concentration of 0.060 mg/mL of Fluticasone Propionate is prepared. Linearity is assessed over a range of 0.03 to 0.09 mg/mL (50% to 150% of the target concentration).[3][4]
Method 2: Methanol/Water Protocol
-
Mobile Phase Preparation: HPLC-grade methanol is used as the mobile phase. The solvent is degassed for approximately 15 minutes in an ultrasonic water bath.[8]
-
Standard Stock Solution Preparation: 10 mg of Fluticasone Propionate is accurately weighed and transferred to a 25 mL volumetric flask. The diluent (mobile phase) is added, and the flask is sonicated for 30 minutes to dissolve the API. The volume is then made up to the mark with the diluent.[8]
-
Linearity Range Preparation: The calibration curve is prepared over a concentration range of 5-40 ppm.[8]
Comparison of Validation Performance Data
The performance of each method was validated according to ICH guidelines. The key parameters are summarized below, demonstrating that both methods are suitable for their intended purpose of quantifying Fluticasone Propionate.
Table 2: Summary of ICH Validation Parameters
| Validation Parameter | Method 1: Acetonitrile/Water | Method 2: Methanol/Water | ICH Acceptance Criteria |
| Specificity | Selective and specific, no interference from excipients.[3] | Specific, no interference from blank.[8] | The method must be able to unequivocally assess the analyte.[7] |
| Linearity (Correlation Coefficient, R²) | 0.9958[3][4][10] | 0.9982 (y = 54484x + 5337.3)[8] | R² ≥ 0.995 is generally acceptable.[11] |
| Range | 0.03 - 0.09 mg/mL[3][4] | 5 - 40 ppm | Interval providing suitable precision, accuracy, and linearity.[6] |
| Accuracy (% Recovery) | 99.9% to 101.6%[3][4] | 98% - 102%[8][9] | Typically 98.0% to 102.0% for drug substance assay.[8] |
| Precision (% RSD) | System Precision: < 2.0%Method Repeatability: 3.7% - 4.0%Intermediate Precision: 5.2% - 8.3%[3] | Method & Intermediate Precision: < 2%[8][9] | %RSD ≤ 2% is commonly acceptable for assays.[7] |
| Limit of Detection (LOD) | 0.0067 mg/mL[3][4] | Not Reported | Demonstrates the lowest amount the method can detect. |
| Limit of Quantitation (LOQ) | 0.0203 mg/mL[3][4] | Not Reported | The lowest amount that can be reliably quantified. |
| Robustness | Validated[3] | Method found to be robust against slight variations.[8] | Method should be unaffected by small, deliberate variations.[11] |
Conclusion
Both validated HPLC methods presented offer reliable, accurate, and precise means for quantifying Fluticasone Propionate in accordance with ICH guidelines.
-
Method 1 (Acetonitrile/Water) is well-characterized in the literature, with detailed data on LOD and LOQ, making it suitable for applications requiring high sensitivity.[3][4]
-
Method 2 (Methanol/Water) presents a simpler mobile phase (100% methanol), which can be advantageous in terms of preparation time and cost.[8][9] It demonstrates excellent linearity and precision, making it a robust choice for routine quality control analysis.[8][9]
The choice between these methods would depend on specific laboratory needs, such as required sensitivity (LOD/LOQ), solvent availability and cost, and desired run time. Both methods, however, have been proven to be specific, accurate, and precise, fulfilling the rigorous requirements for analytical method validation in the pharmaceutical industry.[3][8]
References
- 1. actascientific.com [actascientific.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Validation of an HPLC Analytical Method for the Quantitative/Qualitative Determination of Fluticasone Propionate in Inhalation Particles on Several Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ijnrd.org [ijnrd.org]
- 6. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. seejph.com [seejph.com]
- 9. seejph.com [seejph.com]
- 10. mdpi.com [mdpi.com]
- 11. altabrisagroup.com [altabrisagroup.com]
Comparing the transcriptional potency of Fluticasone Propionate and Fluticasone Furoate
An Objective Comparison of the Transcriptional Potency of Fluticasone (B1203827) Propionate (B1217596) and Fluticasone Furoate for Researchers.
Introduction
Fluticasone propionate (FP) and fluticasone furoate (FF) are synthetic trifluorinated corticosteroids derived from the androstane (B1237026) nucleus.[1] Both are widely utilized as topical anti-inflammatory agents in the management of respiratory diseases such as asthma and allergic rhinitis. Their therapeutic effect is primarily mediated by the glucocorticoid receptor (GR). Upon binding, the ligand-receptor complex translocates to the nucleus and modulates the expression of a wide array of genes, a process central to their anti-inflammatory efficacy. While structurally similar, the substitution at the 17α position—a propionate ester for FP and a furoate ester for FF—confers distinct physicochemical and pharmacokinetic properties that influence their transcriptional potency.[2][3]
This guide provides a detailed comparison of the transcriptional potency of FP and FF, supported by quantitative data from in vitro studies. It includes summaries of experimental protocols used to derive this data and visual representations of key biological and experimental processes.
Glucocorticoid Receptor Signaling Pathway
The anti-inflammatory effects of glucocorticoids are initiated by their binding to the cytosolic glucocorticoid receptor (GR), which is part of a multiprotein complex. Ligand binding induces a conformational change, leading to the dissociation of heat shock proteins, hyper-phosphorylation, and the unmasking of nuclear localization signals.[4][5] The activated GR-ligand complex then translocates into the nucleus.
Once in the nucleus, the complex can modulate gene expression in two primary ways:
-
Transactivation: The GR homodimer binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like secretory leukocyte peptidase inhibitor (SLPI).[5][6][7]
-
Transrepression: The GR monomer interacts with and inhibits pro-inflammatory transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), preventing the transcription of inflammatory cytokines, chemokines, and adhesion molecules.[8]
Comparative Analysis of Receptor Binding and Transcriptional Potency
The potency of a corticosteroid is fundamentally linked to its interaction with the glucocorticoid receptor. Key parameters include binding affinity, the kinetics of association and dissociation, and the resulting efficacy in modulating gene transcription.
Glucocorticoid Receptor Binding Affinity & Kinetics
Fluticasone furoate demonstrates a higher binding affinity for the human glucocorticoid receptor compared to fluticasone propionate. The relative receptor affinity (RRA) of FF is approximately 1.7 times that of FP.[9] This enhanced affinity is attributed to the furoate ester at the 17α position, which occupies a specific pocket in the receptor's ligand-binding domain more completely than the smaller propionate ester.[2][3]
Studies on receptor kinetics reveal that FF has a significantly faster association rate with the GR than FP, while their dissociation rates are comparable.[10] The combination of a faster "on-rate" and a slow "off-rate" contributes to a longer half-life of the active steroid-receptor complex for both molecules, with FP's complex lasting over 10 hours.[1][11]
| Parameter | Fluticasone Propionate (FP) | Fluticasone Furoate (FF) | Reference(s) |
| Relative Receptor Affinity (RRA) | 1775 - 1910 | 2989 | [11][12][13][14] |
| Dissociation Constant (Kd) | 0.49 - 0.51 nM | 0.30 nM | [10][11][15] |
| Association Rate (kon) | Slower than FF | Significantly faster than FP | [10] |
| Dissociation Rate (koff) | Slow | Comparable to FP | [10] |
| Receptor Complex Half-life | > 10 hours | Long (comparable to FP) | [1][11] |
Table 1: Comparison of Glucocorticoid Receptor Binding Parameters. RRA is relative to Dexamethasone (RRA = 100).
Transcriptional Activity: Transactivation and Transrepression
The ultimate measure of a glucocorticoid's potency is its ability to regulate gene expression. This is often quantified by the pEC50 value, which is the negative logarithm of the molar concentration that produces 50% of the maximum response. Higher pEC50 values indicate greater potency.
In vitro assays demonstrate that both FP and FF are highly potent in both GRE-mediated transactivation and NF-κB-mediated transrepression pathways. Data suggests that FF is slightly more potent in both mechanisms, with the difference being more pronounced in the transrepression of NF-κB, a critical pathway for inhibiting inflammation.[7]
| Assay Type | Parameter | Fluticasone Propionate (FP) | Fluticasone Furoate (FF) | Reference(s) |
| Transactivation (GRE-mediated) | pEC50 | 10.13 | 10.24 | [7] |
| Transrepression (NF-κB inhibition) | pEC50 | 10.22 | 10.53 | [7] |
Table 2: Comparison of In Vitro Transcriptional Potency.
Experimental Protocols
The quantitative data presented above are derived from specialized in vitro assays. The following sections detail the methodologies for two key experiments.
Protocol 1: Competitive Glucocorticoid Receptor Binding Assay
This assay determines the relative affinity of a test compound for the GR by measuring its ability to compete with a radiolabeled glucocorticoid.
Methodology:
-
Preparation of Cytosol: Human lung tissue is homogenized to prepare a cytosolic fraction containing glucocorticoid receptors.
-
Competition Binding: Constant concentrations of a radiolabeled glucocorticoid (e.g., [3H]-dexamethasone) are incubated with the cytosol in the presence of increasing concentrations of the unlabeled test compounds (FP or FF).
-
Separation: After incubation to reach equilibrium, unbound steroids are separated from the receptor-bound steroids, typically using a charcoal-dextran suspension.
-
Quantification: The radioactivity of the supernatant (containing the receptor-bound radioligand) is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The relative receptor affinity (RRA) is then determined by comparing the IC50 of the test compound to that of a reference standard (dexamethasone).
Protocol 2: Luciferase Reporter Gene Assay
This assay measures the ability of a compound to induce gene expression mediated by specific transcription factors (transactivation or transrepression).
Methodology:
-
Cell Culture & Transfection: A suitable cell line (e.g., A549 lung epithelial cells) is transiently transfected with a plasmid vector.[8]
-
For Transactivation: The vector contains a luciferase reporter gene under the control of a promoter with multiple GREs.
-
For Transrepression: The vector contains a luciferase reporter gene driven by a promoter responsive to NF-κB or AP-1.
-
-
Stimulation:
-
For Transactivation: Transfected cells are treated with varying concentrations of FP or FF.
-
For Transrepression: Cells are first stimulated with an inflammatory agent (e.g., TNF-α) to activate NF-κB, followed by treatment with varying concentrations of FP or FF.
-
-
Cell Lysis: After a set incubation period (e.g., 18-24 hours), the cells are lysed to release their contents, including the expressed luciferase enzyme.
-
Luminometry: A luciferase substrate (luciferin) is added to the cell lysate. The luciferase enzyme catalyzes a reaction that produces light, which is quantified using a luminometer.
-
Data Analysis: The light output is proportional to the transcriptional activity. Dose-response curves are generated to calculate EC50/pEC50 values for each compound.
Conclusion
Both Fluticasone Propionate and Fluticasone Furoate are highly potent corticosteroids that exert their anti-inflammatory effects by modulating gene transcription via the glucocorticoid receptor. The available in vitro data indicates that Fluticasone Furoate possesses a higher binding affinity for the GR, driven by a faster association rate.[10] This translates to a slightly greater transcriptional potency, particularly in the transrepression of the pro-inflammatory NF-κB pathway.[7] The unique furoate ester moiety on FF confers these advantageous binding attributes, which may contribute to its high efficacy and suitability for once-daily dosing.[2][9] While these in vitro differences are clear, their translation to clinical efficacy requires consideration of other factors such as pharmacokinetics, tissue retention, and formulation.[16] Nevertheless, the fundamental transcriptional potency of FF is demonstrably greater than that of FP at the molecular level.
References
- 1. Development of fluticasone propionate and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluticasone furoate/fluticasone propionate – different drugs with different properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abcam.com [abcam.com]
- 5. Glucocorticoid receptor control of transcription: precision and plasticity via allostery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Fluticasone propionate and mometasone furoate have equivalent transcriptional potencies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding kinetics of fluticasone propionate to the human glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Human receptor kinetics and lung tissue retention of the enhanced-affinity glucocorticoid fluticasone furoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. rndsystems.com [rndsystems.com]
- 16. Relative receptor affinity comparisons among inhaled/intranasal corticosteroids: perspectives on clinical relevance - PMC [pmc.ncbi.nlm.nih.gov]
Fluticasone Propionate: A Comparative Analysis of its Anti-inflammatory Efficacy Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Fluticasone (B1203827) propionate (B1217596) (FP), a synthetic corticosteroid, is a cornerstone in the management of inflammatory conditions such as asthma and allergic rhinitis.[1][2] Its therapeutic efficacy stems from its potent anti-inflammatory properties, which are exerted through various cellular and molecular mechanisms.[1][3] This guide provides a comparative analysis of Fluticasone Propionate's anti-inflammatory effects across different cell lines, supported by experimental data and detailed methodologies, to aid in research and development.
Comparative Anti-inflammatory Potency
Fluticasone propionate consistently demonstrates superior in vitro potency compared to other corticosteroids, including budesonide (B1683875) and beclomethasone (B1667900) dipropionate (BDP).[4][5] This heightened efficacy is attributed to its higher lipophilicity and greater binding affinity for the glucocorticoid receptor (GR).[4][6]
| Cell Line/Model | Parameter Measured | Fluticasone Propionate (IC50/EC50) | Budesonide (IC50/EC50) | Dexamethasone (IC50) | Beclomethasone Dipropionate (BDP) (IC50) | Reference |
| Human T-lymphocytes | Inhibition of anti-CD3-induced proliferation | 0.3 nM | 0.8 nM | 5.9 nM | 2.0 nM | [7] |
| Human Alveolar Macrophages | Inhibition of LPS-induced TNF-α release | ~10 times more potent than Budesonide | - | - | - | [8] |
| Human Lung Epithelial Cells (A549) | Inhibition of swine dust-induced IL-6 and IL-8 release | Potent, dose-dependent inhibition | ~10 times less potent than FP | - | - | [8] |
| Human Bronchial Epithelial Cells | Induction of Secretory Leukocyte Protease Inhibitor (SLPI) | 0.1 nmol/L | Less potent than FP | - | - | [6][9] |
| Human Endothelial Cells | Inhibition of TNFα-stimulated E-selectin expression | 1 nmol/L (IC50) | Required 8-fold higher concentration | - | - | [9][10] |
| Human Basophils | Inhibition of anti-IgE-stimulated histamine (B1213489) release | 0.03 nmol/L (IC50) | 0.6 nmol/L (IC50) | - | 1 nmol/L (IC50) | [9] |
Table 1: Comparative in vitro anti-inflammatory potency of Fluticasone Propionate and other corticosteroids.
Mechanism of Action: Glucocorticoid Receptor Signaling
Fluticasone propionate exerts its anti-inflammatory effects primarily through the glucocorticoid receptor.[1][6] Upon entering the cell, it binds to the GR, leading to the translocation of the complex into the nucleus. This complex then modulates gene expression by upregulating anti-inflammatory genes and suppressing pro-inflammatory transcription factors like NF-κB.[1][6][11]
Caption: Glucocorticoid receptor signaling pathway of Fluticasone Propionate.
Experimental Protocols
Cell Culture and Treatment
-
Human Lung Epithelial Cells (A549) and Human Alveolar Macrophages: Cells are cultured in appropriate media. For experiments, cells are stimulated with swine dust or lipopolysaccharide (LPS) to induce an inflammatory response. Fluticasone propionate or budesonide is added at varying concentrations (e.g., 10⁻¹³ to 10⁻⁸ M) simultaneously with the stimulus.[8]
-
Human T-lymphocyte Proliferation Assay: T-lymphocytes are stimulated with anti-CD3 antibodies to induce proliferation. Fluticasone propionate, dexamethasone, BDP, and budesonide are added at various concentrations to determine their inhibitory effects.[4]
-
Human Bronchial Epithelial Cells (for SLPI induction): Cells are treated with different concentrations of corticosteroids, including Fluticasone Propionate, to measure the induction of Secretory Leukocyte Protease Inhibitor (SLPI) expression.[9]
Cytokine Release Assay
-
Cell Stimulation: After culturing, cells (e.g., A549, alveolar macrophages) are treated with an inflammatory stimulus (e.g., swine dust, LPS) in the presence or absence of varying concentrations of Fluticasone Propionate.[8]
-
Supernatant Collection: At specified time points, the cell culture supernatant is collected.
-
Cytokine Measurement: The concentrations of cytokines such as IL-6, IL-8, and TNF-α in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage of inhibition of cytokine release by Fluticasone Propionate is calculated relative to the stimulated control. The IC50 value, the concentration causing 50% inhibition, is then determined.[6]
References
- 1. What is the mechanism of Fluticasone Propionate? [synapse.patsnap.com]
- 2. Fluticasone propionate: Definition, side effects, and dosage [medicalnewstoday.com]
- 3. droracle.ai [droracle.ai]
- 4. The anti-inflammatory profile of fluticasone propionate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Fluticasone propionate: a potent inhaled corticosteroid for the treatment of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. [PDF] Development of fluticasone propionate and comparison with other inhaled corticosteroids. | Semantic Scholar [semanticscholar.org]
- 8. Fluticasone and budesonide inhibit cytokine release in human lung epithelial cells and alveolar macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Fluticasone reduces IL-6 and IL-8 production of cystic fibrosis bronchial epithelial cells via IKK-beta kinase pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Systemic Effects of Inhaled Fluticasone Propionate and Budesonide
For Researchers, Scientists, and Drug Development Professionals
In the management of persistent asthma and other respiratory conditions, inhaled corticosteroids (ICS) are the cornerstone of therapy. Among the most commonly prescribed ICS are Fluticasone (B1203827) Propionate (B1217596) and Budesonide (B1683875). While both are highly effective in controlling airway inflammation, their systemic effects, which arise from drug absorption into the bloodstream, are a critical consideration in long-term treatment and in the development of new respiratory therapies. This guide provides an objective comparison of the systemic effects of Fluticasone Propionate and Budesonide, supported by experimental data, detailed methodologies, and visual representations of key biological pathways and experimental workflows.
Pharmacokinetic Profile: A Basis for Systemic Differences
The systemic effects of inhaled corticosteroids are largely dictated by their pharmacokinetic properties, including pulmonary deposition, oral bioavailability, and systemic clearance. Fluticasone Propionate generally exhibits higher lipophilicity and a longer half-life in the body compared to Budesonide.[1][2][3] While Budesonide has a higher systemic availability via a Turbuhaler® (39%) compared to Fluticasone Propionate via a Diskus® (13%), Fluticasone's higher glucocorticoid receptor affinity and longer receptor residency time contribute to its potent systemic activity.[1][4][5]
Data Summary: Quantitative Comparison of Systemic Effects
The following tables summarize key quantitative data from comparative studies on the systemic effects of Fluticasone Propionate and Budesonide.
Table 1: Hypothalamic-Pituitary-Adrenal (HPA) Axis Suppression
| Parameter | Fluticasone Propionate | Budesonide | Study Population | Key Findings | Reference |
| 24-hour Urinary Free Cortisol | Greater suppression | Lower suppression | Healthy Volunteers & Asthmatics | Fluticasone Propionate demonstrates a more significant dose-dependent reduction in urinary free cortisol excretion.[6][7][8][9][10] | [6][7][8][9][10] |
| Serum Cortisol | Significant suppression at higher doses | Less suppression at equivalent doses | Asthmatic Adults | Fluticasone Propionate at 1500-2000 µ g/day causes greater suppression of serum cortisol compared to Budesonide at 1600-2000 µ g/day .[8][11] | [8][11] |
| ACTH Stimulation Test | Subnormal cortisol response in a percentage of patients at high doses | Fewer instances of subnormal response | Children with Asthma | High-dose Fluticasone Propionate (≥1000 µ g/day ) was associated with biochemical evidence of adrenocortical insufficiency in 12% of subjects.[12] | [12] |
| Relative Systemic Potency (FP:BUD) | 2.9:1 to 3.7:1 | - | Healthy Volunteers | Fluticasone Propionate is approximately 3 to 4 times more potent than Budesonide in suppressing plasma cortisol.[13][14][15] | [13][14][15] |
Table 2: Effects on Bone Mineral Density (BMD)
| Parameter | Fluticasone Propionate | Budesonide | Study Duration | Study Population | Key Findings | Reference |
| Lumbar Spine BMD | No significant change | No significant change | 1 year | Adults with Moderate to Severe Asthma | No statistically significant difference in the change in BMD between the two treatments.[16][17] | [16][17] |
| Femoral Neck BMD | No significant change | No significant change | 1 year | Adults with Moderate to Severe Asthma | No statistically significant difference in the change in BMD between the two treatments.[16] | [16] |
| Bone Turnover Markers (Osteocalcin) | No significant change | Reduction observed in some studies | 7 days - 1 year | Healthy Subjects & Asthmatics | Budesonide has been shown to reduce serum osteocalcin (B1147995) levels in some short-term studies, an effect not consistently seen with Fluticasone Propionate.[6][7][10][18] | [6][7][10][18] |
Table 3: Effects on Growth in Children
| Parameter | Fluticasone Propionate | Budesonide | Study Duration | Study Population | Key Findings | Reference |
| Growth Velocity | Less impact on growth | Greater reduction in growth velocity | 1 year | Children with Persistent Asthma (6-9 years) | Fluticasone Propionate (100 µg bd) had a significantly smaller impact on growth velocity compared to a therapeutically equivalent dose of Budesonide (200 µg bd).[19] | [19] |
| Growth Velocity | No significant difference | No significant difference | 1 year | Prepubertal Children with Moderate Persistent Asthma (4-11.5 years) | No significant difference in linear growth between Fluticasone Propionate (250 µ g/day ) and Budesonide (400 µ g/day ).[20][21] | [20][21] |
Experimental Protocols
A clear understanding of the methodologies employed in these comparative studies is crucial for data interpretation and for designing future research.
Assessment of HPA Axis Suppression: The Short Synacthen Test (ACTH Stimulation Test)
The Short Synacthen Test is a dynamic function test used to assess the adrenal gland's ability to produce cortisol in response to stimulation.[5][13][15][22][23]
Protocol:
-
Baseline Sample: A blood sample is drawn to measure the baseline serum cortisol level.[13]
-
Administration of Synthetic ACTH: A standardized dose of synthetic ACTH (tetracosactide or cosyntropin), typically 250 µg, is administered intravenously or intramuscularly.[13][15]
-
Post-Stimulation Samples: Blood samples are collected at 30 and/or 60 minutes after the administration of synthetic ACTH to measure the cortisol response.[13][15]
-
Interpretation: A normal response is characterized by a significant increase in serum cortisol levels above a defined threshold (e.g., >420-550 nmol/L), indicating a healthy adrenal reserve.[13] A blunted or inadequate response may suggest adrenal suppression.
Measurement of Bone Mineral Density: Dual-Energy X-ray Absorptiometry (DXA)
DXA is the gold standard for measuring bone mineral density.[24][25][26][27][28]
Protocol:
-
Patient Positioning: The patient lies on a padded table. For spine measurements, the legs are positioned to flatten the pelvis and lower spine. For hip measurements, the foot is placed in a brace to internally rotate the hip.[26]
-
Scanning: A low-dose X-ray scanner passes over the area of interest, typically the lumbar spine and femoral neck.[26][27]
-
Data Analysis: The machine's software calculates the bone mineral content and area to determine the BMD in g/cm².
-
Scoring: The results are reported as T-scores (comparison to a young, healthy adult population) and Z-scores (comparison to an age- and sex-matched population).[27]
Assessment of Growth in Children: Stadiometry
Stadiometry is a precise method for measuring standing height and is crucial for calculating growth velocity.
Protocol:
-
Equipment: A calibrated, wall-mounted stadiometer with a movable headpiece is used.
-
Patient Positioning: The child stands with their heels, buttocks, and upper back against the backboard. The head is positioned in the Frankfurt plane (the line from the ear canal to the lower border of the eye socket is parallel to the floor).
-
Measurement: The headpiece is lowered to rest on the crown of the head. The measurement is recorded to the nearest 0.1 cm.
-
Growth Velocity Calculation: Height is measured at regular intervals (e.g., every 3-6 months) over a year to calculate the growth velocity in cm/year. To minimize diurnal variation, measurements should be taken at the same time of day.[29]
Signaling Pathways and Experimental Workflows
The systemic effects of Fluticasone Propionate and Budesonide are mediated through their interaction with the glucocorticoid receptor (GR).
Glucocorticoid Receptor Signaling Pathway
Both Fluticasone Propionate and Budesonide are synthetic glucocorticoids that exert their effects by binding to the intracellular glucocorticoid receptor. This ligand-receptor complex then translocates to the nucleus, where it modulates the transcription of target genes. This can occur through two main mechanisms: transactivation, where the complex binds to glucocorticoid response elements (GREs) on DNA to increase the expression of anti-inflammatory proteins, and transrepression, where it interferes with the activity of pro-inflammatory transcription factors like NF-κB.[6][7][8][9][18][19][20]
References
- 1. Development of fluticasone propionate and comparison with other inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. A comparison of the systemic bioactivity of inhaled budesonide and fluticasone propionate in normal subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. RACGP - The short Synacthen test and laboratory assay inter-ference [racgp.org.au]
- 6. researchgate.net [researchgate.net]
- 7. Inhaled Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Comparison of the systemic effects of fluticasone propionate and budesonide given by dry powder inhaler in healthy and asthmatic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. UpToDate 2018 [doctorabad.com]
- 12. Comparison of inhaled corticosteroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Short Synacthen Test (SST) [gloshospitals.nhs.uk]
- 14. The effects of inhaled corticosteroids on healthy airways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ACTH stimulation test - Wikipedia [en.wikipedia.org]
- 16. atsjournals.org [atsjournals.org]
- 17. Inhaled corticosteroids: potency, dose equivalence and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Frontiers | New insights in glucocorticoid receptor signaling – more than just a ligand binding receptor [frontiersin.org]
- 20. The Biology of the Glucocorticoid Receptor: New Signaling Mechanisms in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mft.nhs.uk [mft.nhs.uk]
- 23. nbt.nhs.uk [nbt.nhs.uk]
- 24. iscd.org [iscd.org]
- 25. Dual-Energy X-Ray Absorptiometry - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 26. Bone Density Scan (DEXA or DXA) [radiologyinfo.org]
- 27. radiopaedia.org [radiopaedia.org]
- 28. Updated practice guideline for dual-energy X-ray absorptiometry (DXA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. fda.gov [fda.gov]
Safety Operating Guide
Proper Disposal Procedures for Cloticasone Propionate
The following guide provides essential safety and logistical information for the proper disposal of Cloticasone Propionate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring laboratory safety, environmental protection, and regulatory compliance.
Regulatory Framework and Waste Characterization
The primary responsibility for proper waste classification lies with the generator of the waste—in this case, the laboratory or research facility. All waste disposal activities must comply with local, state, and federal regulations. Key regulatory bodies in the United States include the Environmental Protection Agency (EPA), which governs hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA).
Under RCRA, it is the user's responsibility to determine if a discarded chemical, such as this compound, qualifies as hazardous waste. This determination should be made in consultation with your institution's environmental health and safety (EHS) department, the chemical producer, and a licensed waste disposal company.
Summary of Key Disposal Regulations and Guidelines
| Regulatory Body/Act | Relevance to this compound Disposal | Key Requirements |
| EPA (Environmental Protection Agency) | Regulates the disposal of hazardous pharmaceutical waste. | Prohibits the sewering of hazardous waste pharmaceuticals under Subpart P. Requires proper identification, labeling, and disposal of hazardous materials. |
| RCRA (Resource Conservation and Recovery Act) | Governs the disposal of solid and hazardous waste. | Mandates that the waste generator must determine if the pharmaceutical waste is "RCRA hazardous." |
| DEA (Drug Enforcement Administration) | Regulates the disposal of controlled substances to prevent diversion. | While this compound is not a controlled substance, the DEA provides a framework for secure drug take-back programs, which are a preferred disposal method. |
| State and Local Regulations | Provide specific requirements that may be more stringent than federal rules. | Always consult with local waste management authorities for specific disposal protocols in your region. |
Step-by-Step Disposal Protocol
This protocol outlines the recommended procedures for disposing of unused, expired, or contaminated this compound in a laboratory setting.
Step 1: Initial Assessment and Segregation
-
Characterize the Waste: Determine if the this compound waste is classified as RCRA hazardous waste according to institutional and regulatory guidelines.
-
Segregate Waste: Keep this compound waste separate from other chemical and non-hazardous waste streams. Store in a designated, properly labeled, and sealed container.
Step 2: Select the Appropriate Disposal Method
-
Preferred Method - Professional Waste Disposal: The most appropriate method for a laboratory setting is to use a licensed hazardous waste contractor. This ensures the material is incinerated or buried at an approved site in compliance with all regulations.
-
Alternative - Drug Take-Back Programs: For smaller quantities, an authorized drug take-back program is a viable and recommended option. The DEA's website provides resources for finding authorized collection sites.
-
Discouraged - Sewer/Drain Disposal: Do not dispose of this compound by flushing it down a toilet or washing it down a sink. This practice is prohibited for hazardous pharmaceuticals in healthcare settings and can lead to environmental contamination.
-
Last Resort - Landfill Disposal (with precautions): If no other options are available, the material may be prepared for landfill disposal. This is generally not recommended for laboratory-generated waste but follows established guidelines for household disposal.
-
Do not crush tablets or capsules.
-
Mix the powder with an undesirable substance like used coffee grounds or kitty litter.
-
Place the mixture into a sealed container, such as a plastic bag or tub, to prevent leakage.
-
Dispose of the sealed container in the regular trash.
-
Step 3: Container Management
-
Decontaminate Empty Containers: Empty containers may retain product residue and must be handled as part of the waste stream.
-
Proper Disposal of Containers: Decontaminated or empty containers should be taken to an approved waste handling site for recycling or disposal. To prevent reuse, consider puncturing the container before disposal.
-
Remove Labels: Before disposing of the original packaging, remove or scratch out all identifying information to protect proprietary and safety information.
Caption: Logical workflow for the proper disposal of this compound.
Accidental Spills and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills:
-
Remove all sources of ignition.
-
Ensure the area is well-ventilated.
-
Put on appropriate Personal Protective Equipment (PPE), including gloves, safety goggles, and a lab coat. For powder spills, a NIOSH-approved respirator may be necessary to avoid inhaling dust.
-
Use dry clean-up procedures; avoid raising dust. Sweep or vacuum the spilled material.
-
Collect the spilled material and cleanup supplies into a suitable, clearly labeled container for waste disposal.
-
Clean the spill area thoroughly to remove any residual contamination.
Major Spills:
-
Evacuate personnel from the immediate area and move upwind.
-
Alert your institution's emergency responders or EHS department, informing them of the location and nature of the hazard.
-
Prevent the spill from entering drains, sewers, or water courses.
-
Only personnel trained in hazardous material cleanup should address the spill, using appropriate PPE including respiratory protection.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
